molecular formula C9H12N2O3S B112677 Tert-butyl 4-formylthiazol-2-ylcarbamate CAS No. 494769-34-5

Tert-butyl 4-formylthiazol-2-ylcarbamate

Numéro de catalogue: B112677
Numéro CAS: 494769-34-5
Poids moléculaire: 228.27 g/mol
Clé InChI: WJJQIZYBOFGKLA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 4-formylthiazol-2-ylcarbamate is a useful research compound. Its molecular formula is C9H12N2O3S and its molecular weight is 228.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

tert-butyl N-(4-formyl-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-9(2,3)14-8(13)11-7-10-6(4-12)5-15-7/h4-5H,1-3H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJQIZYBOFGKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CS1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630939
Record name tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

494769-34-5
Record name tert-Butyl (4-formyl-1,3-thiazol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70630939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Elucidation of Tert-butyl 4-formylthiazol-2-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of Tert-butyl 4-formylthiazol-2-ylcarbamate. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also included to facilitate laboratory work.

Chemical Structure and Overview

This compound is a heterocyclic compound featuring a thiazole ring substituted with a formyl group and a tert-butoxycarbonyl (Boc) protected amine. This combination of functional groups makes it a valuable building block in medicinal chemistry and drug development. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and stability.

Molecular Formula: C₉H₁₂N₂O₃S Molecular Weight: 228.27 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and comparison with similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.9 - 10.1Singlet1HAldehyde proton (-CHO)
~8.0 - 8.2Singlet1HThiazole proton (H-5)
~9.5 - 11.0Broad Singlet1HAmine proton (-NH-)
1.5 - 1.6Singlet9Htert-Butyl protons (-C(CH₃)₃)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~185Aldehyde Carbonyl (C=O)
~160Carbamate Carbonyl (C=O)
~158Thiazole Carbon (C-2)
~150Thiazole Carbon (C-4)
~125Thiazole Carbon (C-5)
~82tert-Butyl Quaternary Carbon (-C(CH₃)₃)
~28tert-Butyl Methyl Carbons (-C(CH₃)₃)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3300Medium, SharpN-H StretchCarbamate
~2980MediumC-H Stretch (sp³)tert-Butyl
~2880, ~2780WeakC-H StretchAldehyde
~1720-1740StrongC=O StretchCarbamate Carbonyl
~1690-1710StrongC=O StretchAldehyde Carbonyl
~1550MediumN-H BendCarbamate
~1500-1600Medium-WeakC=C, C=N StretchThiazole Ring
~1250, ~1160StrongC-O StretchCarbamate
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zIonNotes
228[M]⁺Molecular Ion
172[M - C₄H₈]⁺Loss of isobutylene from tert-butyl group
155[M - C₄H₉O]⁺Loss of tert-butoxy group
128[M - Boc]⁺Loss of the Boc group
57[C₄H₉]⁺tert-Butyl cation, often the base peak

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The solution should be homogeneous and free of solid particles.[2]

  • Filtration : Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Standard : An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing, although referencing to the residual solvent peak is also common.[3]

  • Instrument Setup : Insert the NMR tube into the spectrometer's probe.

  • Data Acquisition :

    • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity and resolution.[1]

    • Tuning : Tune the probe to the desired nucleus (¹H or ¹³C).[1]

    • Acquisition : Set appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum. For ¹³C NMR, a larger number of scans will be necessary due to its lower natural abundance.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.

  • Background Scan : Ensure the ATR crystal is clean. Record a background spectrum to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Application : Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition : Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing : The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

  • Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Alternatively, for the thin solid film method, dissolve a small amount of the solid in a volatile solvent, drop the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate before analysis.[4]

Mass Spectrometry (MS)

The following is a general protocol for Electrospray Ionization (ESI) Mass Spectrometry.

  • Sample Preparation : Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent system, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion : Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization : In the ESI source, the sample is nebulized and subjected to a high voltage, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) are formed.

  • Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge (m/z) ratio.[5]

  • Detection : A detector records the abundance of ions at each m/z value, generating the mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting product ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow Synthesis Synthesis & Purification MS Mass Spectrometry (MS) - Molecular Weight - Elemental Formula Synthesis->MS Initial Check IR Infrared (IR) Spectroscopy - Functional Group ID Synthesis->IR Quick Screen NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Final Structure Synthesis->NMR Detailed Analysis Data_Analysis Data Integration & Structural Elucidation MS->Data_Analysis IR->Data_Analysis NMR->Data_Analysis Final_Structure Confirmed Structure: This compound Data_Analysis->Final_Structure Confirmation

Caption: General workflow for spectroscopic analysis.

References

The Enigmatic Mechanism of Action of Tert-butyl 4-formylthiazol-2-ylcarbamate Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – The class of compounds known as Tert-butyl 4-formylthiazol-2-ylcarbamate derivatives is emerging as a subject of significant interest within the scientific and drug development communities. Characterized by a core structure featuring a thiazole ring, a tert-butyl carbamate group, and a formyl substituent, these molecules hold potential for diverse pharmacological applications. This technical guide provides a comprehensive overview of the available scientific literature on the mechanism of action, biological activities, and experimental protocols related to this class of compounds and its close structural analogs.

While direct, in-depth research on the specific mechanism of action of this compound derivatives is limited, the broader family of thiazole and carbamate-containing compounds has been extensively studied, offering valuable insights into their potential biological targets and pathways.

Potential Therapeutic Applications

Thiazole-containing compounds are recognized for a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, antimalarial, antitubercular, antidiabetic, antioxidant, anticonvulsant, anticancer, and cardiovascular effects.[1] The inclusion of the carbamate group, a key structural motif in many approved drugs, enhances the potential for these derivatives to interact with biological targets.[2]

Insights from Structurally Related Compounds

Research on analogous structures provides clues to the potential mechanisms of this compound derivatives.

Anti-inflammatory and Anticancer Activity

Studies on N-tert-butyl substituted 2-aminothiazol-4(5H)-one (pseudothiohydantoin) derivatives have demonstrated inhibitory activity against 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms, which are implicated in the differentiation and proliferation of neoplastic cells.[3] One derivative with a cyclohexane substituent showed significant inhibition of 11β-HSD1 (82.5% at 10 µM), while a phenyl-substituted derivative was the most potent inhibitor of 11β-HSD2 (53.57% at 10 µM).[3]

Furthermore, novel thiazole derivatives have been investigated as dual inhibitors of PI3K/mTOR, a critical signaling pathway in cancer.[4] One such compound exhibited potent activity against PI3Kα (IC50 = 0.086 ± 0.005 μM) and mTOR (IC50 = 0.221 ± 0.014 μM).[4]

Antiplatelet and Antitubercular Potential

Thiadiazole derivatives, which share a similar heterocyclic core, have been synthesized and evaluated as antiplatelet agents. One compound demonstrated potent inhibition of platelet aggregation induced by ADP with an IC50 of 39 ± 11 µM.[5] Molecular docking studies suggest these compounds may act as P2Y12 inhibitors.[5]

Additionally, 4-arylthiazole-2-carboxamides have been identified as potential inhibitors of the mycobacterial membrane protein large 3 (MmpL3), a promising target for anti-tubercular drugs. Certain derivatives displayed significant activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains, with MIC values as low as 9.82 μM.[6]

Synthesis and Characterization

The synthesis of various tert-butyl carbamate derivatives, including those with thiazole and other heterocyclic cores, is well-documented in the scientific literature. General synthetic routes often involve the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by functionalization of the heterocyclic ring.[7][8][9][10]

A general workflow for the synthesis of such derivatives can be conceptualized as follows:

Synthesis_Workflow Start Starting Materials (e.g., aminothiazole) Step1 Boc Protection (e.g., (Boc)2O, base) Start->Step1 Step2 Functional Group Interconversion (e.g., formylation) Step1->Step2 Step3 Derivatization (e.g., condensation, coupling) Step2->Step3 Product Target Derivatives Step3->Product

Caption: Generalized synthetic workflow for this compound derivatives.

Experimental Protocols

In vitro Enzyme Inhibition Assay (General Protocol)

A representative experimental workflow for assessing enzyme inhibition is depicted below:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme solution - Substrate solution - Test compound dilutions - Buffer Incubation Incubate enzyme with test compound Reagents->Incubation Reaction Initiate reaction by adding substrate Incubation->Reaction Termination Stop reaction after defined time Reaction->Termination Detection Measure product formation (e.g., absorbance, fluorescence) Termination->Detection Calculation Calculate % inhibition Detection->Calculation IC50 Determine IC50 values Calculation->IC50

Caption: Standard workflow for an in vitro enzyme inhibition assay.

Future Directions

The diverse biological activities observed in structurally similar compounds underscore the need for further investigation into the specific mechanisms of action of this compound derivatives. Future research should focus on:

  • Target Identification: Elucidating the specific molecular targets of these compounds.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Understanding how structural modifications impact biological activity.

  • In vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of promising derivatives in animal models.

The development of a deeper understanding of this class of compounds could pave the way for novel therapeutic agents for a range of diseases.

References

Biological activity screening of novel thiazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity Screening of Novel Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and key findings related to the biological activity screening of novel thiazole compounds. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a foundational scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] This document outlines the experimental protocols for evaluating these activities, presents quantitative data for recently developed compounds, and visualizes the key signaling pathways involved.

Anticancer Activity

Thiazole derivatives have emerged as a promising class of anticancer agents, targeting various mechanisms to inhibit tumor growth and proliferation.[6][7] Several thiazole-containing drugs, such as the kinase inhibitor Dasatinib, are already in clinical use, underscoring the therapeutic potential of this scaffold.[7][8] Researchers have successfully designed novel thiazole compounds that inhibit key signaling pathways, disrupt cellular processes like microtubule formation, and induce apoptosis.[9][10]

Data Presentation: Anticancer Activity of Novel Thiazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected novel thiazole compounds against various human cancer cell lines.

Compound ID/SeriesCancer Cell LineTarget/MechanismIC₅₀ (µM)Reference(s)
Compound 5b MCF-7 (Breast)Tubulin Polymerization Inhibitor0.48 ± 0.03[10]
A549 (Lung)Tubulin Polymerization Inhibitor0.97 ± 0.13[10]
Compound 5k MDA-MB-231 (Breast)Migration/Invasion Inhibitor0.176[11]
Compound 3b Leukemia HL-60(TB)PI3Kα/mTOR Dual InhibitorPI3Kα: 0.086 ± 0.005[9][12]
mTOR: 0.221 ± 0.014[9]
Compound 3e Leukemia RPMI-8226PI3Kα/mTOR Dual InhibitorLethal Effect (GI > 100%)[9][12]
Thiazole-5-carboxamide 8a A-549 (Lung)Not SpecifiedModerate Activity[13]
Thiazole-naphthalene 6d MCF-7 (Breast)Tubulin Polymerization InhibitorSignificantly Improved Activity[10]
Signaling Pathways and Mechanisms of Action

PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its overactivation is a common feature in many cancers.[9] Certain thiazole derivatives have been specifically designed as dual inhibitors of PI3K and mTOR, effectively shutting down this pro-tumorigenic pathway.[9][12]

PI3K_mTOR_Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt Activates mtor mTORC1 akt->mtor Activates downstream Cell Growth, Proliferation, Survival mtor->downstream Promotes inhibitor Novel Thiazole Derivatives (e.g., Compound 3b) inhibitor->pi3k inhibitor->mtor

PI3K/Akt/mTOR pathway and points of inhibition by thiazole derivatives.

Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division.[10] Some thiazole-naphthalene derivatives act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin. This disrupts the dynamic equilibrium of microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

Antimicrobial Activity

With the rise of antimicrobial resistance, there is an urgent need for new and effective therapeutic agents.[14] Thiazole derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungal pathogens.[3][15] The mechanism of action often involves the inhibition of essential bacterial enzymes that are absent in eukaryotes, making them selective targets.[16][17]

Data Presentation: Antimicrobial Activity of Novel Thiazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) and, where available, Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) for representative thiazole compounds.

Compound ID/SeriesTarget OrganismTarget/MechanismMIC (µg/mL)MBC/MFC (mg/mL)Reference(s)
Compound 17a Salmonella typhimuriumNot Specified0.49-[3]
Geotricum candidumNot SpecifiedSimilar to Amphotericin B-[3]
Compound 3 MRSA, P. aeruginosaE. coli MurB Enzyme Inhibitor230-7000.47-0.94[16]
Compound 9 Fungal Strains14α-lanosterol demethylase Inhibitor60-2300.11-0.47[16]
Compound 37c Bacterial StrainsDNA Gyrase Inhibitor46.9-93.7-[14]
Fungal StrainsDNA Gyrase Inhibitor5.8-7.8-[14]
Thiophene 13 S. aureusNot Specified3.125-[18]
Thiazole 3 A. fumigatus, F. oxysporumNot Specified6.25-[18]
Mechanisms of Action

Inhibition of Bacterial Enzymes: Novel thiazole compounds have been shown to inhibit several key bacterial enzymes:

  • β-ketoacyl-acyl carrier protein synthase III (FabH): This enzyme is crucial for initiating the fatty acid biosynthesis pathway, which is essential for bacterial survival.[14][17]

  • DNA Gyrase: This enzyme is a topoisomerase that controls the topological state of DNA during replication. Its inhibition prevents bacterial proliferation.[5][14]

  • MurB Enzyme: This enzyme is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[16] Inhibition of MurB weakens the cell wall, leading to cell lysis.

Antimicrobial_MoA cluster_fabH Fatty Acid Biosynthesis cluster_gyrase DNA Replication cluster_murB Cell Wall Synthesis acetyl Acetyl-CoA fabH FabH Enzyme acetyl->fabH malonyl Malonyl-ACP malonyl->fabH ketoacyl β-ketoacyl-ACP fabH->ketoacyl dna Relaxed DNA gyrase DNA Gyrase dna->gyrase supercoiled Supercoiled DNA gyrase->supercoiled precursor1 UDP-NAM-pyruvate murB MurB Enzyme precursor1->murB precursor2 UDP-NAM-lactate murB->precursor2 inhibitor Novel Thiazole Derivatives inhibitor->fabH inhibitor->gyrase inhibitor->murB Screening_Workflow start Synthesis & Purification of Novel Thiazole Compounds primary Primary Screening (High-Throughput) start->primary inactive Inactive Compounds primary->inactive No significant activity active Active 'Hits' primary->active Activity > Threshold secondary Secondary Screening (Dose-Response & Potency) active->secondary ic50 Determine IC₅₀ / MIC secondary->ic50 selectivity Selectivity & Cytotoxicity Assays ic50->selectivity moa Mechanism of Action (MoA) Studies selectivity->moa lead Lead Compound Identification moa->lead optimization Lead Optimization (SAR Studies) lead->optimization

References

A Technical Guide to the Physicochemical Properties of Substituted Formylthiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of substituted formylthiazoles and their analogs. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules and FDA-approved drugs.[1][2] Understanding their physicochemical properties, such as acidity (pKa), lipophilicity (logP), and solubility, is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles in drug discovery and development.

This document summarizes key quantitative data, details common experimental protocols for property determination, and visualizes relevant biological pathways and workflows to provide a comprehensive resource for researchers in the field.

Physicochemical Data of Formylthiazoles and Analogs

The physicochemical properties of thiazole derivatives are highly sensitive to the nature and position of substituents on the thiazole ring.[3] The following tables compile available quantitative data for formylthiazoles and the closely related acetylthiazoles to facilitate comparison.

General Properties and Lipophilicity

Lipophilicity, often expressed as logP, is a crucial parameter that influences a compound's permeability across biological membranes and its interaction with protein targets.

Compound NameStructureMolecular FormulaMW ( g/mol )Boiling Point (°C)SolubilitylogP (Calculated)Reference
2-AcetylthiazoleC₅H₅NOS127.1689-91 @ 12 mmHg[4]Insoluble in water; Soluble in most organic solvents[4][5]0.61[6]
4-Methyl-5-formylthiazoleC₅H₅NOS127.16---[7]
2-Amino-4-phenylthiazoleC₉H₈N₂S176.24--2.66[6]
N-(4-(4-fluorophenyl)thiazol-2-yl)acetamideC₁₁H₉FN₂OS236.27--2.21[6]
Acidity (pKa)

The pKa of the thiazole ring is a key determinant of its ionization state at physiological pH, which affects solubility, receptor binding, and cell permeability. The basicity of the thiazole nitrogen is significantly influenced by substituents.[3]

Substituent PositionSubstituentpKa
2-H2.53
2-CH₃3.45
2-NH₂5.36
2-OCH₃1.35
2-Br-0.98
5-H2.53
5-CH₃2.93
5-Br0.83
5-NO₂-1.5

Data sourced from a comprehensive study on substituted thiazoles by Asai and Noda (1979), determined spectrophotometrically and/or potentiometrically in aqueous solution at 25 °C.[3] A formyl or acetyl group at these positions would be expected to be strongly electron-withdrawing, thus lowering the pKa of the thiazole nitrogen.

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation of synthesized compounds.

CompoundSpectroscopic Data
4-Methyl-5-formylthiazole ¹H-NMR (CDCl₃) δ: 10.11 (s, 1H, -CHO), 8.95 (s, 1H, 2-CH), 2.76 (s, 3H, -CH₃) ¹³C-NMR (CDCl₃) δ: 182.42 (-CHO), 161.84 (C5), 158.85 (C2), 132.84 (C4), 16.22 (-CH₃) IR (cm⁻¹, KBr): 1660 (s, C=O)[7]
2-[2-(3-Methoxybenzylidene)hydrazineyl]-4-[4-(trifluoromethyl)phenyl]thiazole ¹H-NMR (DMSO-d₆) δ: 11.91 (s, 1H, -NH), 8.16 (s, 1H, -CH=N), 8.08 (d, 2H, Ar-H), 7.85 (d, 2H, Ar-H), 7.71 (s, 1H, Thiazole-H), 7.33 (t, 1H, Ar-H), 7.19 (d, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 6.94 (d, 1H, Ar-H), 3.79 (s, 3H, -OCH₃) ¹³C-NMR (75 MHz, DMSO-d₆): δ = 56.1, 106.9, 112.2, 121.2, 122.6, 124.7, 125.3, 126.0, 128.0, 128.9, 131.3, 137.7, 138.6, 149.1, 157.6, 168.9[6]

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is fundamental. The following sections detail standard experimental methodologies.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a widely used and reliable method for pKa determination.[8]

  • Preparation: A stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO). An aqueous solution is prepared by adding a small aliquot of the stock solution to water, ensuring the final organic solvent concentration is minimal (<1-2%) to avoid significant shifts in pKa.

  • Titration Setup: The solution is placed in a thermostatted vessel at 25 °C. A calibrated combined pH electrode is immersed in the solution, which is stirred continuously.

  • Titration: The solution is titrated with a standardized solution of 0.1 M HCl to a pH of ~2. Following this, a back-titration is performed using a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 5-10 µL) and recording the pH value after each addition has stabilized. The titration should proceed past the equivalence point to a pH of ~12.

  • Data Analysis:

    • The titration data (volume of titrant vs. pH) is plotted.

    • The first derivative of the curve (ΔpH/ΔV) is calculated and plotted against the average titrant volume to identify the equivalence point(s) as sharp peaks.

    • The pKa is determined from the pH value at the half-equivalence point. For a monoprotic acid, this is the point where half of the acid has been neutralized.

    • Specialized software can be used to fit the titration curve to the Henderson-Hasselbalch equation to refine the pKa value.

Determination of Lipophilicity (logP) by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-throughput method for estimating logP values, particularly for compounds with high lipophilicity where the traditional shake-flask method is challenging.[5]

  • System Setup: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration:

    • A series of standard compounds with known logP values (e.g., 5-10 standards spanning a relevant logP range) are selected.

    • Each standard is injected into the HPLC system, and its retention time (t_R) is recorded. The column dead time (t₀) is determined using a non-retained compound (e.g., uracil).

    • The capacity factor (k') for each standard is calculated using the formula: k' = (t_R - t₀) / t₀ .

    • A calibration curve is generated by plotting the known logP values of the standards against their corresponding log(k') values. A linear regression analysis is performed to obtain the equation of the line: logP = a * log(k') + b .

  • Sample Analysis:

    • The test compound (substituted formylthiazole) is dissolved in a suitable solvent and injected into the same RP-HPLC system under identical conditions.

    • The retention time (t_R) of the test compound is measured.

  • Calculation:

    • The capacity factor (k') for the test compound is calculated.

    • The log(k') value is then substituted into the calibration equation to determine the experimental logP of the formylthiazole derivative.[5]

Determination of Thermodynamic Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Sample Preparation: An excess amount of the solid test compound is added to a known volume of the desired aqueous medium (e.g., purified water, phosphate-buffered saline pH 7.4) in a glass vial.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Phase Separation: After equilibration, the suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification:

    • A sample of the clear supernatant is carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

    • The filtrate is then diluted with a suitable solvent.

    • The concentration of the compound in the diluted filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve prepared with known concentrations of the compound.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor, and is typically expressed in units of mg/mL or µM.

Biological Activity and Signaling Pathways

Substituted thiazoles are recognized for a wide range of biological activities, including potent anticancer effects.[2][9] Their mechanism of action often involves the modulation of critical cellular signaling pathways that control cell proliferation, survival, and apoptosis.

General Workflow for Synthesis and Screening

The discovery of novel bioactive formylthiazoles follows a logical workflow from chemical synthesis to biological evaluation.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_moa Mechanism of Action A Starting Materials (e.g., α-haloketone, thiourea) B Chemical Synthesis (e.g., Hantzsch reaction) A->B C Purification (Chromatography, Recrystallization) B->C D Structure Confirmation (NMR, IR, MS) C->D E In vitro Anticancer Screening (e.g., MTT Assay on cell lines) D->E Substituted Formylthiazole Library F Identify Hit Compounds (IC50 determination) E->F G Mechanism of Action Studies F->G H Signaling Pathway Analysis (Western Blot) G->H I Cell Cycle Analysis (Flow Cytometry) G->I J Apoptosis Assay (Annexin V) G->J K Lead Optimization (SAR Studies) H->K I->K J->K

Caption: A generalized workflow for the synthesis and biological evaluation of novel thiazole derivatives.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell proliferation and survival. It is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Certain thiazole derivatives have been shown to inhibit this pathway.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Thiazole Derivative Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Caption: Thiazole derivatives can inhibit key kinases like PI3K and mTOR, blocking pro-survival signaling.

Induction of Apoptosis

Many effective anticancer agents, including certain thiazole derivatives, exert their cytotoxic effects by inducing programmed cell death, or apoptosis.

Apoptosis_Pathway Thiazole Thiazole Derivative Stress Cellular Stress (e.g., DNA Damage, ROS) Thiazole->Stress Induces Bax Bax/Bak Activation Stress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation (Initiator) CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway, which can be triggered by thiazole-induced cellular stress.

References

In Silico Modeling of Tert-butyl 4-formylthiazol-2-ylcarbamate Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a potential in silico modeling workflow for investigating the interactions of Tert-butyl 4-formylthiazol-2-ylcarbamate. Due to the limited specific research on this compound, this document outlines a structured approach based on established methodologies for similar thiazole derivatives. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This guide details proposed biological targets, molecular docking and dynamics simulation protocols, and relevant experimental validation techniques. All quantitative data from related studies are summarized, and key workflows are visualized to provide a clear and actionable framework for researchers.

Introduction to this compound

This compound is a heterocyclic compound featuring a thiazole ring, a known pharmacophore present in numerous natural and synthetic bioactive molecules.[1][5] The carbamate and formyl functional groups suggest potential for hydrogen bonding and covalent interactions, making it an interesting candidate for drug discovery. The tert-butyl group can influence the compound's lipophilicity and metabolic stability.[6] While specific biological targets for this molecule are not yet established, the broader class of thiazole derivatives has shown activity against a variety of targets, including protein kinases, enzymes involved in microbial metabolism, and carbonic anhydrases.[1][5][7]

Chemical Structure:

  • IUPAC Name: tert-butyl N-(4-formyl-1,3-thiazol-2-yl)carbamate

  • Molecular Formula: C9H12N2O3S[8]

  • Molecular Weight: 228.27 g/mol

Proposed Biological Targets and Rationale

Based on the activities of structurally related thiazole derivatives, several potential biological targets can be proposed for in silico investigation.

Potential Target Class Specific Examples Rationale from Literature Potential Therapeutic Area
Protein Kinases p38 MAP Kinase, VEGFR-22-aminothiazole derivatives are known kinase inhibitors.[1][2]Cancer, Inflammatory Diseases
Bacterial Enzymes FabHThiazole derivatives have shown potential as inhibitors of bacterial fatty acid synthesis.[7]Infectious Diseases
Carbonic Anhydrases CA IXThiazole-based sulfonamides have been investigated as carbonic anhydrase inhibitors.[5]Cancer
Fructose-1,6-bisphosphatase (FBPase) Thiazole and oxazole derivatives have been identified as FBPase inhibitors.[9]Type 2 Diabetes

In Silico Modeling Workflow

A standard in silico workflow can be employed to predict the binding affinity and mode of interaction of this compound with its potential targets.

in_silico_workflow ligand_prep Ligand Preparation (Energy Minimization) docking Molecular Docking (Virtual Screening) ligand_prep->docking protein_prep Protein Preparation (PDB, Protonation, etc.) protein_prep->docking md_sim Molecular Dynamics Simulation (Binding Stability) docking->md_sim admet ADMET Prediction docking->admet binding_analysis Binding Free Energy Calculation (MM/PBSA, MM/GBSA) md_sim->binding_analysis

Caption: In Silico Drug Discovery Workflow.

Detailed Methodologies

3.1.1. Ligand Preparation

  • 3D Structure Generation: The 3D structure of this compound can be generated using software like Avogadro or obtained from chemical databases such as PubChem.[8]

  • Energy Minimization: The ligand structure should be energy minimized using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy conformation for docking.

  • Charge Calculation: Partial charges should be assigned using methods like Gasteiger-Hückel.

3.1.2. Protein Preparation

  • Structure Retrieval: The 3D crystal structure of the target protein can be downloaded from the Protein Data Bank (PDB).

  • Preparation: The protein structure needs to be prepared by removing water molecules, adding hydrogen atoms, and assigning protonation states to ionizable residues. This can be performed using tools like Schrödinger's Protein Preparation Wizard or AutoDockTools.[1]

  • Active Site Definition: The binding site for docking can be defined based on the co-crystallized ligand or through binding site prediction algorithms.

3.1.3. Molecular Docking

  • Software: Molecular docking simulations can be carried out using software such as AutoDock Vina, Glide (Schrödinger), or GOLD.

  • Procedure: The prepared ligand is docked into the defined active site of the prepared protein. The docking algorithm samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Analysis: The resulting docking poses are analyzed based on their predicted binding energies and interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

3.1.4. Molecular Dynamics (MD) Simulation

  • Purpose: MD simulations are used to assess the stability of the ligand-protein complex over time and to gain insights into the dynamics of their interaction.

  • Software: GROMACS, AMBER, or NAMD are commonly used software packages for MD simulations.

  • Protocol:

    • The best-ranked docked complex is placed in a simulation box with a suitable water model (e.g., TIP3P).

    • Ions are added to neutralize the system.

    • The system is energy minimized.

    • The system is gradually heated to physiological temperature (e.g., 300 K) and equilibrated.

    • A production run (e.g., 100 ns) is performed.

  • Analysis: Trajectories are analyzed for root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and specific ligand-protein interactions over time.

Proposed Experimental Validation

The in silico predictions should be validated through experimental assays.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation synthesis Chemical Synthesis purification Purification (Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (Enzyme Inhibition, MIC) characterization->in_vitro cell_based Cell-Based Assays (Cytotoxicity, etc.) in_vitro->cell_based

Caption: Experimental Validation Workflow.

Synthesis Protocol

A plausible synthetic route for this compound could involve the reaction of 2-amino-4-formylthiazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP).[10]

  • Reaction Setup: Dissolve 2-amino-4-formylthiazole and DMAP in a suitable solvent (e.g., THF).

  • Addition of Boc₂O: Add Boc₂O dropwise to the solution at 0°C.

  • Reaction: Allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC).

  • Workup and Purification: Quench the reaction with water, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography.

Biological Assays
  • Enzyme Inhibition Assays: If a specific enzyme is targeted (e.g., a kinase), its activity can be measured in the presence and absence of the compound to determine the IC₅₀ value.

  • Antimicrobial Assays: The minimum inhibitory concentration (MIC) against various bacterial or fungal strains can be determined using broth microdilution methods.[3][4]

  • Cytotoxicity Assays: The effect of the compound on the viability of cancer and normal cell lines can be assessed using assays like the MTT or SRB assay.[1][2]

Potential Signaling Pathway Involvement

If this compound is found to be a p38 MAP kinase inhibitor, it could modulate the inflammatory response pathway.

signaling_pathway stimulus Inflammatory Stimuli (e.g., LPS, Cytokines) receptor Receptor stimulus->receptor p38 p38 MAP Kinase receptor->p38 downstream Downstream Effectors (e.g., MK2) p38->downstream transcription Transcription Factors (e.g., AP-1, NF-κB) downstream->transcription response Inflammatory Response (e.g., TNF-α, IL-6 production) transcription->response compound Tert-butyl 4-formylthiazol-2-ylcarbamate compound->p38

Caption: Potential p38 MAPK Signaling Pathway Inhibition.

Conclusion

This technical guide provides a roadmap for the in silico and experimental investigation of this compound. By leveraging computational techniques, researchers can efficiently prioritize biological targets and gain insights into the potential mechanism of action of this compound. The proposed workflow, from target identification to experimental validation, offers a systematic approach to evaluating its therapeutic potential. The methodologies and data presented, derived from studies on analogous thiazole derivatives, form a solid foundation for initiating new research endeavors focused on this promising molecule.

References

The Discovery and Synthesis of Novel Thiazole-Based Scaffolds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents.[1] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel thiazole-based compounds, tailored for researchers, scientists, and drug development professionals.

I. Synthesis of Thiazole-Based Compounds

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being a foundational and widely utilized method.[1] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1]

Hantzsch Thiazole Synthesis: A Classical Approach

The Hantzsch synthesis is a reliable method for producing a variety of substituted thiazoles. The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2]

Modern Synthetic Methodologies

In addition to the classical Hantzsch synthesis, several modern techniques have been developed to improve efficiency, yield, and environmental friendliness. Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times for the Hantzsch reaction.[2] Furthermore, one-pot multi-component procedures are being employed for the efficient synthesis of complex thiazole derivatives.[3]

II. Biological Activities of Thiazole Scaffolds

The therapeutic potential of thiazole derivatives is vast, with significant research focused on their anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Thiazole-based compounds have demonstrated potent cytotoxic effects against a range of cancer cell lines.[4][5] The mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/AKT/mTOR pathway.[6] Dasatinib and Dabrafenib are examples of FDA-approved anticancer drugs that feature a thiazole core.[7]

Table 1: Anticancer Activity of Selected Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4c MCF-7 (Breast)2.57 ± 0.16[5]
HepG2 (Liver)7.26 ± 0.44[5]
Compound 1d Various Tumor LinesPromising[8]
Bisthiazole 53 HCT-116 (Colon)6.6 µg/mL[7]
HepG2 (Liver)4.9 µg/mL[7]
Antimicrobial Activity

The emergence of antibiotic resistance has spurred the search for novel antimicrobial agents, and thiazole derivatives have shown considerable promise.[9] They have been found to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10]

Table 2: Antimicrobial Activity of Selected Thiazole Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
Thiazole Derivative Shigella dysenteriae125[9]
Proteus mirabilis1000[9]
Listeria monocytogenes1000[9]
Compound 12 S. aureus125-150[11]
E. coli125-150[11]
A. niger125-150[11]
Compounds 3a, 3b, 8a, 8b, 6d, 6e, 6f, 10a, 10b E. coli4.88 - 39.06[10]
Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, and thiazole derivatives have been investigated for their anti-inflammatory properties.[12] These compounds have been shown to inhibit protein denaturation, a well-documented cause of inflammation, and reduce the production of inflammatory mediators like nitric oxide (NO).[12]

Table 3: Anti-inflammatory Activity of Selected Thiazole Derivatives

AssayCompoundInhibitionReference
Inhibition of Protein Denaturation Thiazole DerivativesConcentration-dependent[12]
Nitric Oxide Production Inhibition Thiazole DerivativesConcentration-dependent[12]
Carrageenan-induced Paw Edema Compounds 3c and 3d44% and 41%[13]

III. Experimental Protocols

Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis)

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • 20 mL scintillation vial or round-bottom flask

  • Stir bar and magnetic stir plate with heating

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[2]

  • Add methanol (5 mL) and a magnetic stir bar.[2]

  • Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[2]

  • Remove the reaction from the heat and allow the solution to cool to room temperature.[2]

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[14] A precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.[2]

  • Wash the filter cake with cold deionized water.[2]

  • Spread the collected solid on a watch glass and allow it to air dry.[2]

In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[16]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in the growth medium and add them to the wells. Incubate for 48-72 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15] The percentage of cell viability is calculated relative to the untreated control.[1]

Determination of Minimum Inhibitory Concentration (MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[9]

Procedure:

  • Preparation: A serial two-fold dilution of each thiazole compound is prepared in a 96-well microplate containing Mueller-Hinton broth.[9]

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.[9]

  • Incubation: The microplate is incubated at 37°C for 24 hours.[9]

  • Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[9]

In Vitro Anti-inflammatory Assay (Inhibition of Protein Denaturation)

Principle: This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA), which is a marker of inflammation.[12]

Procedure:

  • Reaction Mixture: The reaction mixture consists of the test thiazole compound at various concentrations and a 1% aqueous solution of BSA.[12]

  • Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 70°C for 10 minutes.[12]

  • Absorbance Measurement: After cooling, the turbidity is measured at 660 nm.[12] The percentage inhibition of denaturation is calculated relative to the control.[12]

IV. Visualizing Workflows and Pathways

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product alpha_haloketone α-Haloketone mixing Mixing in Methanol alpha_haloketone->mixing thioamide Thioamide thioamide->mixing reflux Heating/ Reflux mixing->reflux precipitation Precipitation in Na2CO3 reflux->precipitation filtration Filtration precipitation->filtration drying Drying filtration->drying thiazole Thiazole Derivative drying->thiazole

Caption: General workflow for the Hantzsch thiazole synthesis.

PI3K/AKT/mTOR Signaling Pathway Inhibition

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Thiazole Thiazole Derivative Thiazole->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazole derivatives.

V. Conclusion

The thiazole scaffold remains a highly versatile and valuable core in modern drug discovery. The well-established synthetic routes, coupled with the diverse and potent biological activities of its derivatives, ensure that thiazole-based compounds will continue to be a major focus of research for the development of new therapeutics. This guide provides a foundational understanding of the key aspects of thiazole chemistry and biology, offering valuable insights for professionals in the field.

References

The Chemical Landscape of 2-Aminothiazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including several clinically approved drugs. This heterocyclic motif is a key component in pharmaceuticals with applications ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective agents. Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the chemical space of 2-aminothiazole derivatives, focusing on their synthesis, anticancer activity, and the molecular pathways they modulate.

Synthetic Strategies: The Hantzsch Synthesis and Beyond

The most common and versatile method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative. The versatility of this method allows for the introduction of a wide range of substituents onto the thiazole ring, which is crucial for developing structure-activity relationships (SAR).

Beyond the classical Hantzsch reaction, other synthetic routes have been developed to access diverse 2-aminothiazole derivatives. These include multi-component reactions and the use of various catalysts to improve yields and simplify purification processes.

General Experimental Protocol: Hantzsch Thiazole Synthesis

The following is a representative protocol for the synthesis of a 4,5-disubstituted-2-aminothiazole derivative:

  • Reactant Preparation: An appropriately substituted α-haloketone and a substituted thiourea are used as starting materials.

  • Reaction Setup: The α-haloketone and thiourea are dissolved in a suitable solvent, such as ethanol or dimethylformamide (DMF), in a round-bottom flask.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is often removed under reduced pressure. The crude product may be neutralized with a base if necessary.

  • Purification: The final product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired 2-aminothiazole derivative.

Hantzsch_Synthesis_Workflow Hantzsch Thiazole Synthesis Workflow start Starting Materials (α-haloketone, Thiourea) dissolve Dissolve in Solvent (e.g., Ethanol) start->dissolve react Reaction (Stirring/Reflux) dissolve->react monitor Monitor Reaction (TLC) react->monitor workup Work-up (Cooling, Solvent Removal) monitor->workup Reaction Complete purify Purification (Recrystallization or Chromatography) workup->purify product 2-Aminothiazole Derivative purify->product

Caption: Hantzsch Thiazole Synthesis Workflow

Anticancer Activity of 2-Aminothiazole Derivatives

A significant body of research highlights the potent cytotoxic effects of 2-aminothiazole derivatives against a wide range of human cancer cell lines. The antiproliferative activity is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Quantitative Bioactivity Data

The following tables summarize the in vitro anticancer activity of selected 2-aminothiazole derivatives from various studies.

Table 1: Cytotoxic Activity of N-Acyl-2-aminothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
20 H1299 (Human lung cancer)4.89
SHG-44 (Human glioma)4.03
27 HeLa (Human cervical cancer)1.6
28 HT29 (Human colon cancer)0.63
A549 (Human lung cancer)8.64
HeLa (Human cervical cancer)6.05
7a PC-3 (Human prostate cancer)Moderate Activity
SKOV-3 (Human ovarian cancer)Moderate Activity
7b PC-3 (Human prostate cancer)Moderate Activity
SKOV-3 (Human ovarian cancer)Moderate Activity
7c PC-3 (Human prostate cancer)Moderate Activity
SKOV-3 (Human ovarian cancer)Moderate Activity

Table 2: Cytotoxic Activity of Other 2-Aminothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
13 RPMI-8226 (Leukemia)0.08
23 HepG2 (Human liver cancer)510
PC12 (Pheochromocytoma)309
24 HepG2 (Human liver cancer)570
PC12 (Pheochromocytoma)298
70 HeLa (Human cervical cancer)0.122
Compound 2 U87 (Glioblastoma)~1.5
Compound 9 U87 shCTRL (Glioblastoma)1.6
Compound 12 U87 (Glioblastoma)4.1
T98G (Glioblastoma)1.7
Compound 14 U87 (Glioblastoma)1.1
U251 (Glioblastoma)1.3
U138 (Glioblastoma)1.4
T98G (Glioblastoma)2.7

Mechanisms of Anticancer Action

The anticancer effects of 2-aminothiazole derivatives are attributed to their ability to modulate various cellular processes, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Many 2-aminothiazole derivatives have been shown to trigger apoptosis in cancer cells. A key mechanism involves the regulation of the Bcl-2 family of proteins. Some derivatives can down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to the execution of apoptosis.

Apoptosis_Pathway Apoptosis Induction by 2-Aminothiazole Derivatives aminothiazole 2-Aminothiazole Derivative bcl2 Bcl-2 (Anti-apoptotic) aminothiazole->bcl2 Inhibits bax Bax (Pro-apoptotic) aminothiazole->bax Promotes mitochondrion Mitochondrion bcl2->mitochondrion Inhibits bax->mitochondrion Promotes cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis Induction by 2-Aminothiazole Derivatives

Cell Cycle Arrest

In addition to inducing apoptosis, 2-aminothiazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G0/G1 or G2/M phases. This prevents the cancer cells from progressing through the division cycle and can be a prelude to apoptosis.

Cell_Cycle_Arrest Cell Cycle Arrest by 2-Aminothiazole Derivatives cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 aminothiazole 2-Aminothiazole Derivative arrest_G1 G0/G1 Arrest aminothiazole->arrest_G1 arrest_G2M G2/M Arrest aminothiazole->arrest_G2M arrest_G1->G1 arrest_G2M->G2

Caption: Cell Cycle Arrest by 2-Aminothiazole Derivatives

Inhibition of Kinases

The 2-aminothiazole moiety is a key pharmacophore in several kinase inhibitors. Dasatinib, a clinically used anticancer drug, contains a 2-aminothiazole core and is a potent inhibitor of multiple tyrosine kinases. Novel 2-aminothiazole derivatives have been shown to inhibit various kinases involved in cancer progression, such as Src family kinases, VEGFR-2, and Anaplastic Lymphoma Kinase (ALK).

Experimental Protocols for Anticancer Evaluation

The assessment of the anticancer activity of 2-aminothiazole derivatives involves a series of in vitro assays. A general workflow for these experiments is outlined below.

Anticancer_Screening_Workflow General Workflow for Anticancer Evaluation cluster_assays In Vitro Assays start Cancer Cell Culture treatment Treat with 2-Aminothiazole Derivative (Varying Concentrations) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on Anticancer Activity data_analysis->conclusion

Caption: General Workflow for Anticancer Evaluation

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

The initial screening of novel compounds typically involves assessing their effect on the viability and proliferation of cancer cells. The MTT assay is a widely used colorimetric assay for this purpose.

Protocol: MTT Assay

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the 2-aminothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assays (e.g., Annexin V/PI Staining)

To determine if the cytotoxic effects of the compounds are due to apoptosis, assays such as Annexin V/PI staining followed by flow cytometry are performed.

Protocol: Annexin V/PI Staining

  • Cell Treatment and Harvesting: Cells are treated with the compound, and both adherent and floating cells are harvested.

  • Staining: The cells are washed and then stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters cells with compromised membranes in late apoptosis or necrosis).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.

Cell Cycle Analysis

Flow cytometry is also used to analyze the effect of the compounds on the cell cycle distribution.

Protocol: Cell Cycle Analysis

  • Cell Treatment and Fixation: Treated and untreated cells are harvested and fixed in cold ethanol.

  • Staining: The cells are washed, treated with RNase to remove RNA, and then stained with a fluorescent DNA-binding dye like Propidium Iodide (PI).

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Western blotting is used to investigate the effect of the compounds on the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Protocol: Western Blot Analysis

  • Protein Extraction: Protein lysates are prepared from treated and untreated cells.

  • Protein Quantification: The protein concentration is determined using a suitable assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, caspase-3, PARP), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

2-aminothiazole derivatives represent a versatile and highly promising class of compounds in the quest for novel anticancer therapies. Their potent cytotoxic activity against a broad spectrum of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest through various molecular mechanisms, underscores their significant therapeutic potential. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation and development of new 2-aminothiazole-based drug candidates. Further exploration of this rich chemical space is warranted to unlock the full therapeutic potential of this remarkable scaffold.

Methodological & Application

Application Notes and Protocols: Derivatization of Tert-butyl 4-formylthiazol-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of Tert-butyl 4-formylthiazol-2-ylcarbamate. The aldehyde functional group on this thiazole scaffold serves as a versatile handle for introducing a variety of molecular fragments, making it a valuable intermediate in medicinal chemistry and drug discovery. The following sections outline key reaction conditions for common derivatization strategies, including Wittig olefination and reductive amination.

Key Derivatization Reactions

The primary site for derivatization on this compound is the formyl group, which readily undergoes nucleophilic attack. Two of the most powerful and widely used methods for modifying aldehydes are the Wittig reaction, for converting the aldehyde to an alkene, and reductive amination, for forming a new carbon-nitrogen bond.

Table 1: Summary of Reaction Conditions for Derivatization

The following table summarizes generalized yet robust conditions for the derivatization of this compound. These conditions are based on established organic chemistry principles and common practices for analogous transformations.[1][2][3] Researchers should note that optimization of these conditions may be necessary to achieve optimal yields for specific substrates.

Reaction TypeReagents & SolventsTemperature (°C)Typical Reaction Time (h)Product Functional Group
Wittig Olefination Phosphonium ylide (e.g., Ph₃P=CHR), THF or DCM0 to 252 - 12Alkene
Reductive Amination Primary or secondary amine, Sodium triacetoxyborohydride (NaBH(OAc)₃), Dichloroethane (DCE) or Tetrahydrofuran (THF)20 - 2512 - 24Secondary or Tertiary Amine
Knoevenagel Condensation Active methylene compound (e.g., malononitrile, ethyl cyanoacetate), Piperidine or other base, Ethanol or Toluene25 to reflux2 - 8α,β-Unsaturated system
Aldol Condensation Ketone or another aldehyde, Base (e.g., NaOH, LDA) or Acid catalyst, Ethanol or THF0 to 501 - 6β-Hydroxy carbonyl or α,β-Unsaturated carbonyl

Experimental Protocols

The protocols provided below are generalized procedures. The specific amounts and reaction times should be optimized for each specific derivative being synthesized.

Protocol 1: Wittig Olefination

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[4][5][6] The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the aldehyde.[4] Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[5]

Materials:

  • This compound

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.1 equivalents).

  • Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.05 equivalents) to the suspension. If using n-BuLi, a color change (typically to orange or deep red) indicates the formation of the ylide. Stir the mixture at this temperature for 1 hour.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene derivative.

Protocol 2: Reductive Amination

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from aldehydes.[3][7] The reaction involves the initial formation of an imine or iminium ion, which is then reduced in situ by a mild reducing agent.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is selective for the iminium ion over the starting aldehyde and is compatible with a wide range of functional groups.[8]

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)

  • Anhydrous solvent (e.g., Dichloroethane (DCE), THF, or Acetonitrile)

  • Optional: Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and the chosen primary or secondary amine (1.1 equivalents).

  • Dissolve the starting materials in an anhydrous solvent such as DCE.

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (1.1 equivalents) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.

  • Add sodium triacetoxyborohydride (1.3 equivalents) portion-wise to the stirring solution. Be cautious as gas evolution may occur.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the target amine derivative.

Diagrams

Workflow for Derivatization of this compound

The following diagram illustrates the general workflow for the derivatization of the title compound via the two primary methods discussed.

Derivatization_Workflow Start This compound Wittig_Reaction Wittig Olefination Start->Wittig_Reaction 1a Reductive_Amination Reductive Amination Start->Reductive_Amination 1b Wittig_Reagent Phosphonium Ylide (e.g., Ph3P=CHR) Wittig_Reagent->Wittig_Reaction Alkene_Product Alkene Derivative Workup Aqueous Workup & Extraction Wittig_Reaction->Workup Amine_Reagent Primary/Secondary Amine + NaBH(OAc)3 Amine_Reagent->Reductive_Amination Amine_Product Amine Derivative Reductive_Amination->Workup Purification Purification (Column Chromatography) Workup->Purification Final_Product Final Purified Derivative Purification->Final_Product

Caption: General workflow for the derivatization of an aldehyde.

Logical Relationship of Key Reaction Steps

The diagram below outlines the logical progression from starting materials to the final product for a generic derivatization reaction.

Logical_Progression SM Starting Materials: Aldehyde & Reagents Reaction Chemical Transformation (e.g., C=C or C-N bond formation) SM->Reaction Reaction Conditions Crude Crude Product Mixture Reaction->Crude Quenching Purification Purification Step Crude->Purification Separation Product Isolated Pure Derivative Purification->Product Isolation

Caption: Logical flow from reactants to the final pure product.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Tert-butyl 4-formylthiazol-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis of potential kinase inhibitors utilizing Tert-butyl 4-formylthiazol-2-ylcarbamate as a key starting material. The methodologies outlined are based on established synthetic strategies for analogous thiazole-based kinase inhibitors and are intended to serve as a comprehensive guide for researchers in the field of drug discovery.

Introduction

Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes, including growth, differentiation, and metabolism.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][2] Thiazole-containing compounds have emerged as a promising scaffold in the design of potent and selective kinase inhibitors due to their ability to form key interactions within the ATP-binding site of these enzymes.[1] Several thiazole-based drugs are already on the market, highlighting the therapeutic potential of this heterocyclic motif.[1]

The synthetic precursor, this compound, offers a versatile platform for the generation of diverse libraries of kinase inhibitors. The aldehyde functionality allows for the introduction of various substituents through reactions such as reductive amination, enabling the exploration of the chemical space around the thiazole core to optimize potency and selectivity against specific kinase targets. This document details a general protocol for the synthesis of N-substituted aminomethylthiazole derivatives, which are analogues of known tyrosine kinase inhibitors.

Synthetic Scheme

A common and effective method for elaborating the this compound core is through reductive amination. This reaction involves the formation of an imine intermediate between the aldehyde and a primary or secondary amine, followed by reduction to the corresponding amine.

Synthetic Scheme cluster_reagents1 cluster_reagents2 start This compound intermediate Imine Intermediate start->intermediate Reaction with Amine reagents1 Solvent (e.g., Methanol, DCE) amine R1R2NH (Amine) product N-((2-(tert-butoxycarbonylamino)thiazol-4-yl)methyl)amine Derivative (Kinase Inhibitor Scaffold) intermediate->product Reduction reagents2 Reducing Agent (e.g., NaBH(OAc)3, NaBH4)

Caption: General synthetic scheme for the preparation of kinase inhibitor scaffolds via reductive amination.

Experimental Protocol: Reductive Amination

This protocol provides a general method for the synthesis of N-((2-(tert-butoxycarbonylamino)thiazol-4-yl)methyl)amine derivatives from this compound and a variety of primary or secondary amines.

Materials:

  • This compound

  • Substituted primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Anhydrous 1,2-dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCE or MeOH, add the desired amine (1.0-1.2 eq.).

  • If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 eq.) or sodium borohydride (1.5-2.0 eq.), portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((2-(tert-butoxycarbonylamino)thiazol-4-yl)methyl)amine derivative.

Data Presentation

The following tables summarize representative quantitative data for analogous kinase inhibitors synthesized through similar reductive amination procedures.

Table 1: Synthesis of 4-(Arylaminomethyl)benzamide Derivatives

CompoundAmine Starting MaterialYield (%)
6b 2-methyl-5-nitroaniline93
6d 4-(pyridin-3-yl)pyrimidin-2-amine81
5 N/A60

Data adapted from a study on the synthesis of potential tyrosine kinase inhibitors.[3]

Table 2: In Vitro Anti-proliferative Activity of Synthesized Kinase Inhibitors

CompoundK-562 (IC₅₀, µM)HL-60 (IC₅₀, µM)
10 408.2
13 5.6>100
15 315.6
28j 6.9>100
28k 3.6>100
28l 4.5>100

IC₅₀ values represent the concentration of the compound that inhibits 50% of cell proliferation. Data from a study on novel 4-(arylaminomethyl)benzamide derivatives.[3]

Table 3: Kinase Inhibitory Activity of Selected Compounds

CompoundTarget KinaseInhibition (%) at 10 nM
11 EGFR91
13 EGFR92
10 HER-4Comparable to imatinib
11 HER-4Comparable to imatinib
13 HER-4Comparable to imatinib

Data from a study on novel 4-(arylaminomethyl)benzamide derivatives.[3]

Potential Signaling Pathways to Target

Thiazole-based inhibitors have been shown to target a variety of kinases involved in key signaling pathways implicated in cancer and other diseases. The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, a common target for such inhibitors.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor Thiazole-based Inhibitor Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway targeted by some thiazole-based kinase inhibitors.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

Experimental_Workflow start Start: Tert-butyl 4-formylthiazol-2-ylcarbamate synthesis Synthesis via Reductive Amination start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Evaluation: Kinase Inhibition Assays characterization->screening sar Structure-Activity Relationship (SAR) Studies screening->sar sar->synthesis Iterative Design lead_op Lead Optimization sar->lead_op end Candidate Drug lead_op->end

Caption: General workflow from synthesis to lead optimization of kinase inhibitors.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The reductive amination protocol described herein provides a robust method for generating a diverse library of compounds for screening against various kinase targets. The data presented for analogous compounds demonstrate the potential for thiazole-based inhibitors to exhibit potent and selective activity. Further exploration of the structure-activity relationships of derivatives synthesized from this scaffold could lead to the discovery of new and effective therapeutic agents.

References

Application Notes and Protocols: Tert-butyl 4-formylthiazol-2-ylcarbamate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and evaluation of Tert-butyl 4-formylthiazol-2-ylcarbamate as a starting point in fragment-based drug discovery (FBDD) campaigns. The protocols outlined below are generalized methodologies for screening, validation, and characterization, based on established practices in the field.

Application Notes

This compound is a heterocyclic compound with features that make it a noteworthy candidate for fragment screening libraries. Fragment-based drug discovery is a powerful methodology for identifying low-molecular-weight compounds that bind weakly to biological targets, which can then be optimized into potent drug-like molecules.[1][2]

Key Molecular Features:

  • Thiazole Scaffold: The thiazole ring is a common motif in biologically active compounds and approved drugs, recognized for its ability to participate in various non-covalent interactions.[3] It serves as a rigid core that can be chemically elaborated.

  • Formyl Group: The aldehyde functionality at the 4-position is a key feature. It can act as a hydrogen bond acceptor, a reactive handle for covalent targeting of nucleophilic residues (like cysteine or lysine) in a target's binding site, or a point for synthetic elaboration during hit-to-lead optimization.

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group on the 2-amino position enhances the compound's stability and solubility.[4][5] This group is synthetically tractable and can be readily removed under acidic conditions to allow for further chemical modification during the lead optimization phase.[6]

Considerations for Use:

While the thiazole scaffold is attractive, it is also known to be present in "frequent hitters"—compounds that show activity in multiple assays through non-specific mechanisms.[3] Therefore, rigorous hit validation and counter-screening are essential to ensure that any observed activity is due to specific, on-target binding. This includes assays to rule out redox cycling or thiol reactivity.[3]

Physicochemical Properties (Predicted):

The properties of this compound align well with the "Rule of Three," a common guideline for fragment library composition.

PropertyPredicted Value"Rule of Three" Guideline
Molecular Weight~228 g/mol < 300 Da
cLogP~1.8≤ 3
Hydrogen Bond Donors1≤ 3
Hydrogen Bond Acceptors4≤ 3
Rotatable Bonds3≤ 3

Note: These values are estimations and should be experimentally verified.

Experimental Protocols

The following protocols describe a generalized workflow for the screening and validation of this compound or similar fragments.

Protocol 1: Primary Fragment Screening using Thermal Shift Assay (TSA)

This protocol is used to identify initial fragment hits by detecting changes in the thermal stability of a target protein upon ligand binding.

Methodology:

  • Protein Preparation: Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to a final concentration of 2-5 µM.

  • Fragment Preparation: Prepare a 100 mM stock solution of this compound in 100% DMSO. Create a working solution by diluting the stock to 10 mM in the assay buffer.

  • Assay Plate Setup:

    • In a 96-well or 384-well PCR plate, add 20 µL of the protein solution to each well.

    • Add 0.5 µL of the 10 mM fragment working solution to the sample wells (final concentration: 250 µM).

    • Add 0.5 µL of assay buffer with equivalent DMSO concentration to the negative control wells.

    • Add 0.5 µL of a known binder (if available) to the positive control wells.

  • Dye Addition: Add a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) to each well according to the manufacturer's instructions.

  • Thermal Denaturation:

    • Seal the plate and place it in a real-time PCR instrument.

    • Set a temperature gradient to ramp from 25 °C to 95 °C at a rate of 1 °C/minute.

    • Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melting curve.

    • Determine the melting temperature (T_m) for each well, which is the midpoint of the unfolding transition.

    • A significant positive shift in T_m (ΔT_m > 2°C) in the presence of the fragment compared to the DMSO control indicates a potential binding event.

Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to confirm direct binding and determine the thermodynamic parameters of the interaction (K_D, ΔH, ΔS).[7]

Methodology:

  • Sample Preparation:

    • Prepare the target protein at a concentration of 20-50 µM in a degassed ITC buffer (e.g., PBS or HEPES, pH 7.4).

    • Prepare this compound at a concentration 10-20 times that of the protein (e.g., 400-1000 µM) in the same degassed buffer. Ensure the final DMSO concentration is identical in both the protein and ligand solutions (typically < 2%).

  • Instrument Setup:

    • Thoroughly clean the ITC instrument sample and reference cells.

    • Load the protein solution into the sample cell and the corresponding buffer into the reference cell.

    • Load the fragment solution into the injection syringe.

    • Set the experimental temperature (e.g., 25 °C).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to avoid artifacts, followed by a series of 15-25 injections (e.g., 2 µL each) of the fragment solution into the protein-filled sample cell.

    • Allow sufficient time between injections for the signal to return to baseline (e.g., 150-180 seconds).

  • Data Analysis:

    • Integrate the heat change peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (K_D), enthalpy change (ΔH), and stoichiometry (n).

Representative ITC Data Table:

ParameterValue
K_D (Dissociation Constant)150 µM
n (Stoichiometry)0.95
ΔH (Enthalpy)-8.5 kcal/mol
-TΔS (Entropy)-2.1 kcal/mol
Protocol 3: Counter-Screening for Non-Specific Activity

This protocol is crucial for fragments containing potentially reactive or promiscuous scaffolds like thiazoles.[3]

Methodology (Redox Activity Assay):

  • Assay Principle: This assay detects the generation of hydrogen peroxide (H₂O₂) by redox-cycling compounds.[3]

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Reducing Agent: 1 mM Dithiothreitol (DTT) in assay buffer.

    • Detection Reagent: Horseradish peroxidase (HRP) and a suitable chromogenic substrate (e.g., Amplex Red or phenol red).

  • Assay Procedure:

    • In a 96-well plate, add the fragment to wells to a final concentration of 100 µM. Include wells with and without the DTT reducing agent.

    • Include a known redox cycler (e.g., menadione) as a positive control and DMSO as a negative control.

    • Add the HRP/substrate detection reagent to all wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Analysis:

    • Measure the absorbance or fluorescence at the appropriate wavelength.

    • A significant increase in signal in the wells containing the fragment, particularly in the presence of DTT, indicates potential redox activity and a false positive.

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation cluster_2 Lead Optimization Lib Fragment Library (e.g., containing Thiazole) Screen Primary Screen (TSA, MST, SPR) Lib->Screen Hits Initial Hits (Weak Binders) Screen->Hits Confirm Biophysical Confirmation (ITC, NMR) Hits->Confirm Structure Structural Biology (X-ray, Cryo-EM) Confirm->Structure Counter Counter-Screening (Promiscuity, Reactivity) Structure->Counter Validated Validated Hits Counter->Validated Elaboration Structure-Guided Chemistry (Growing, Linking) Validated->Elaboration SAR SAR Studies Elaboration->SAR Lead Lead Compound (Improved Potency) SAR->Lead

Hit_Validation_Workflow Start Primary Hit from Screening DoseResponse Dose-Response Curve? Start->DoseResponse Biophys Confirm with Orthogonal Biophysical Assay (e.g., ITC) DoseResponse->Biophys Yes Discard1 DISCARD (Artifact or Weak Activity) DoseResponse->Discard1 No IsBindingReal Direct Binding Confirmed? Biophys->IsBindingReal CounterScreen Perform Counter-Screens (Redox, Aggregation) IsBindingReal->CounterScreen Yes IsBindingReal->Discard1 No IsSpecific Is Binding Specific? CounterScreen->IsSpecific ValidatedHit VALIDATED HIT Proceed to Structural Biology and Chemistry IsSpecific->ValidatedHit Yes Discard2 DISCARD (Non-specific Binder) IsSpecific->Discard2 No

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK (Target Protein) RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Fragment Thiazole Fragment Hit (e.g., Tert-butyl 4-formylthiazol-2-ylcarbamate) Fragment->MEK

References

Application Notes and Protocols for the Synthesis of Tert-butyl 4-formylthiazol-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of Tert-butyl 4-formylthiazol-2-ylcarbamate, a key intermediate in the development of various pharmaceutically active compounds. The synthesis is presented as a three-step process commencing with the commercially available starting material, ethyl 2-aminothiazole-4-carboxylate.

The synthetic route involves the protection of the 2-amino group, followed by the reduction of the ester functionality, and subsequent oxidation to the desired aldehyde. This method is designed to be robust and scalable for applications in medicinal chemistry and drug discovery.

Overall Synthetic Scheme:

The synthesis of this compound is achieved through the following three steps:

  • Step 1: Boc Protection of Ethyl 2-aminothiazole-4-carboxylate.

  • Step 2: Reduction of the ethyl ester to a primary alcohol.

  • Step 3: Oxidation of the primary alcohol to the final aldehyde product.

A visual representation of this workflow is provided below.

Synthesis_Workflow A Ethyl 2-aminothiazole-4-carboxylate B Step 1: Boc Protection (Boc)2O, TEA, Dioxane A->B Starting Material C Ethyl 2-(tert-butoxycarbonylamino) thiazole-4-carboxylate B->C Intermediate 1 D Step 2: Reduction LiBH4, THF/MeOH C->D E Tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate D->E Intermediate 2 F Step 3: Oxidation DMP, DCM E->F G This compound F->G Final Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate

This protocol details the protection of the 2-amino group of ethyl 2-aminothiazole-4-carboxylate using di-tert-butyl dicarbonate ((Boc)₂O).

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 2-aminothiazole-4-carboxylate172.2010.01.72 g
Di-tert-butyl dicarbonate ((Boc)₂O)218.2512.02.62 g
Triethylamine (TEA)101.1915.02.08 mL
1,4-Dioxane88.11-30 mL
Ethyl acetate88.11-As needed
Saturated sodium bicarbonate solution--As needed
Brine--As needed
Anhydrous sodium sulfate142.04-As needed

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 2-aminothiazole-4-carboxylate (1.72 g, 10.0 mmol) in 30 mL of 1,4-dioxane.

  • To this solution, add triethylamine (2.08 mL, 15.0 mmol) followed by di-tert-butyl dicarbonate (2.62 g, 12.0 mmol).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate as a white solid.

Quantitative Data:

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate272.322.722.5092
Step 2: Synthesis of Tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate

This protocol describes the reduction of the ethyl ester of ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate to the corresponding primary alcohol.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate272.325.01.36 g
Lithium borohydride (LiBH₄)21.7810.00.22 g
Tetrahydrofuran (THF), anhydrous72.11-20 mL
Methanol (MeOH), anhydrous32.04-5 mL
Saturated ammonium chloride solution--As needed
Ethyl acetate88.11-As needed
Anhydrous sodium sulfate142.04-As needed

Procedure:

  • In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate (1.36 g, 5.0 mmol) in 20 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium borohydride (0.22 g, 10.0 mmol) portion-wise to the stirred solution.

  • After the addition is complete, add 5 mL of anhydrous methanol dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated ammonium chloride solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to give tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate as a white solid.

Quantitative Data:

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
Tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate230.291.150.9986
Step 3: Synthesis of this compound

This protocol details the oxidation of the primary alcohol to the final aldehyde product using Dess-Martin periodinane (DMP).

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
Tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate230.294.00.92 g
Dess-Martin periodinane (DMP)424.144.82.04 g
Dichloromethane (DCM), anhydrous84.93-40 mL
Saturated sodium bicarbonate solution--As needed
Sodium thiosulfate (10% aqueous solution)158.11-As needed
Anhydrous sodium sulfate142.04-As needed

Procedure:

  • In a 100 mL round-bottom flask, dissolve tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate (0.92 g, 4.0 mmol) in 40 mL of anhydrous DCM.

  • Add Dess-Martin periodinane (2.04 g, 4.8 mmol) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing a mixture of saturated sodium bicarbonate solution (30 mL) and 10% aqueous sodium thiosulfate solution (30 mL).

  • Shake vigorously until the organic layer becomes clear.

  • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pale yellow solid.

Quantitative Data:

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
This compound228.270.910.7886

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate personal protective equipment should be worn, and all reactions should be performed in a well-ventilated fume hood. The user is responsible for the safe handling of all chemicals and for the proper disposal of chemical waste.

Application of Tert-butyl 4-formylthiazol-2-ylcarbamate in Parallel Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tert-butyl 4-formylthiazol-2-ylcarbamate as a versatile building block in parallel synthesis for the generation of diverse chemical libraries. The thiazole moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2][3] The presence of a Boc-protected amine and a chemically tractable formyl group on the thiazole ring makes this reagent particularly suitable for creating libraries of substituted aminothiazoles, which are of significant interest in drug discovery.

Introduction to this compound in Library Synthesis

This compound is a bifunctional building block designed for combinatorial chemistry and parallel synthesis. The key features that make it amenable to library construction are:

  • Orthogonal Protecting Groups: The tert-butoxycarbonyl (Boc) group protects the C2-amino functionality, allowing for selective reactions at the C4-formyl group. This Boc group is stable under a variety of reaction conditions but can be readily removed with acid.[4][5]

  • Versatile Formyl Group: The aldehyde functionality serves as a versatile handle for introducing molecular diversity through a wide range of chemical transformations, including reductive amination, Wittig reactions, and condensations.

  • Thiazole Core: The central thiazole ring provides a rigid scaffold that can be strategically decorated with various substituents to explore structure-activity relationships (SAR).[2]

The general strategy for its use in parallel synthesis involves an initial diversification step at the formyl group, followed by deprotection of the Boc group and a second diversification at the now-free amino group. This approach allows for the rapid generation of a large number of analogs from a single, common intermediate.

Key Applications and Reaction Protocols

The primary application of this compound in parallel synthesis is the construction of 2,4-disubstituted thiazole libraries. The following protocols detail the key transformations.

First Diversification Step: Reductive Amination of the Formyl Group

Reductive amination is a robust and widely used method for forming C-N bonds and is highly amenable to parallel synthesis formats. This reaction introduces the first point of diversity (R¹) by varying the primary or secondary amine used.

Experimental Protocol: Parallel Reductive Amination

  • Array Preparation: In a 96-well reaction block, add a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane or methanol, 0.2 M).

  • Amine Addition: To each well, add a solution of a unique primary or secondary amine (1.2 eq) from a pre-formatted amine library.

  • Imine Formation: Add acetic acid (0.5 eq) to each well to catalyze imine formation. Seal the reaction block and allow it to shake at room temperature for 1-2 hours.

  • Reduction: Add a solution of a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), to each well.

  • Reaction: Reseal the reaction block and shake at room temperature for 12-16 hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the products with an organic solvent (e.g., dichloromethane). The organic extracts can be concentrated in a centrifugal evaporator. The resulting library of Boc-protected 4-(aminomethyl)thiazoles can be used directly in the next step.

Workflow for Parallel Reductive Amination

A Array Reagents: - this compound - Diverse Amine Library (R¹-NH₂) in 96-well plate B Imine Formation: + Acetic Acid Shake @ RT, 1-2h A->B C Reduction: + NaBH(OAc)₃ Shake @ RT, 12-16h B->C D Parallel Work-up: - Quench (NaHCO₃) - Liquid-Liquid Extraction C->D E Library of Intermediates: Boc-NH-Thiazole-CH₂-R¹ D->E

Caption: Workflow for the first diversification step via parallel reductive amination.

Deprotection of the Boc Group

The second stage of the synthesis involves the removal of the Boc protecting group to expose the C2-amino functionality for the next diversification step.

Experimental Protocol: Parallel Boc Deprotection

  • Dissolution: Dissolve the crude products from the previous step in a suitable solvent (e.g., dichloromethane, 0.2 M) in a 96-well reaction block.

  • Acid Addition: To each well, add a solution of trifluoroacetic acid (TFA) (e.g., 20-50% in dichloromethane).

  • Reaction: Seal the plate and shake at room temperature for 1-3 hours, monitoring for completion by LC-MS.

  • Solvent Removal: Concentrate the plate in a centrifugal evaporator to remove the solvent and excess TFA. The resulting TFA salts of the 2-aminothiazoles are often used directly in the next step after neutralization.

Second Diversification Step: Acylation of the C2-Amine

The newly exposed primary amine can be acylated with a variety of carboxylic acids or sulfonyl chlorides to introduce the second point of diversity (R²).

Experimental Protocol: Parallel Amide Coupling

  • Reagent Preparation: In a new 96-well plate, add a solution of the crude 2-aminothiazole TFA salts from the deprotection step in a solvent such as DMF or dichloromethane (0.2 M).

  • Neutralization: Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (3.0 eq), to each well to neutralize the TFA salt.

  • Acid/Coupling Agent Addition: In a separate plate, prepare solutions of a diverse library of carboxylic acids (1.2 eq) and a coupling agent such as HATU (1.2 eq).

  • Coupling Reaction: Transfer the activated carboxylic acid solutions to the corresponding wells of the amine plate.

  • Reaction: Seal the plate and shake at room temperature for 4-16 hours.

  • Purification: The final products can be purified using parallel HPLC-MS to afford the desired library of 2,4-disubstituted thiazoles.

Overall Parallel Synthesis Workflow

cluster_0 Diversification 1 (R¹) cluster_1 Deprotection & Diversification 2 (R²) A Start: Tert-butyl 4-formylthiazol-2-ylcarbamate B Parallel Reductive Amination (R¹-Amine Library) A->B Step 1 C Intermediate Library 1 (Boc-Protected) B->C D Parallel Boc Deprotection (TFA) C->D E Intermediate Library 2 (Free Amine) D->E Step 2 F Parallel Acylation (R²-Acid Library + HATU) E->F Step 3 G Final Library: 2,4-Disubstituted Thiazoles F->G

Caption: Overall workflow for two-step parallel synthesis of a thiazole library.

Data Presentation

The following tables present representative data for a hypothetical 4-member library synthesized using the protocols described above. Purity was determined by LC-MS analysis.

Table 1: Reductive Amination and Deprotection Intermediates

EntryR¹-AmineIntermediate Yield (%)Intermediate Purity (%)
1Benzylamine88>95
2Cyclohexylamine92>95
3Morpholine95>90
44-Fluoroaniline81>90

Table 2: Final Library of 2,4-Disubstituted Thiazoles

EntryR¹ GroupR²-Carboxylic AcidFinal Product Yield (%)Final Product Purity (%)
1BenzylAcetic Acid75>98
2CyclohexylBenzoic Acid81>98
3Morpholin-4-yl4-Chlorobenzoic Acid78>95
44-FluorophenylFuran-2-carboxylic acid69>95

Conclusion

This compound is a highly effective building block for the parallel synthesis of diverse libraries of 2,4-disubstituted thiazoles. The straightforward and robust protocols for reductive amination and amide coupling, combined with the orthogonal nature of the Boc protecting group, enable the efficient exploration of chemical space around the privileged thiazole scaffold. This approach is well-suited for hit-to-lead campaigns and SAR studies in drug discovery programs.

References

Application Notes and Protocols: Boc-Deprotection of Tert-butyl 4-formylthiazol-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][2] This application note provides a detailed protocol for the deprotection of tert-butyl 4-formylthiazol-2-ylcarbamate to yield 2-amino-4-formylthiazole, a valuable intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds.[3][4][5] The protocol outlines common acidic deprotection methods, including the use of trifluoroacetic acid (TFA) and hydrochloric acid (HCl).

Mechanism of Acidic Boc Deprotection

The deprotection of a Boc-protected amine proceeds via acid-catalyzed hydrolysis of the carbamate.[1] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[6][7] This unstable carbamic acid readily undergoes decarboxylation, releasing carbon dioxide and the free amine.[6][7] The resulting amine is typically protonated by the excess acid in the reaction mixture, yielding the corresponding amine salt.[1]

Experimental Protocols

Two common and effective methods for the Boc-deprotection of this compound are detailed below. The choice of method may depend on the scale of the reaction, the desired salt form of the product, and the compatibility of other functional groups present in the molecule.

Method 1: Deprotection using Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a strong acid that effectively cleaves the Boc group at room temperature.[6][8]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus (e.g., Büchner funnel)

Protocol:

  • Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.2 M.

  • To the stirred solution, add trifluoroacetic acid (TFA) dropwise at room temperature. A common ratio is a 1:1 to 1:4 mixture of DCM to TFA (v/v).

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • To the resulting residue, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Method 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

Hydrochloric acid in an organic solvent such as dioxane is another standard method for Boc deprotection, yielding the hydrochloride salt of the amine.[9][10]

Materials:

  • This compound

  • 1,4-Dioxane, anhydrous

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus

Protocol:

  • Dissolve this compound in anhydrous 1,4-dioxane in a round-bottom flask.

  • To the solution, add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 2-12 hours.[9]

  • Upon completion, the hydrochloride salt of the product may precipitate directly from the reaction mixture. If not, the solvent can be partially removed under reduced pressure.

  • Add diethyl ether to the mixture to facilitate further precipitation of the product.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to yield 2-amino-4-formylthiazole hydrochloride.

Data Presentation

While specific quantitative data for the deprotection of this compound is not extensively published, the following table summarizes typical conditions and expected outcomes based on general protocols for Boc deprotection of heterocyclic amines.[9][10][11]

ParameterMethod 1: TFA/DCMMethod 2: HCl/DioxaneAlternative Method: Oxalyl Chloride/Methanol[10][11]
Acid Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)Oxalyl Chloride
Solvent Dichloromethane (DCM)1,4-DioxaneMethanol
Temperature Room TemperatureRoom TemperatureRoom Temperature
Reaction Time 1 - 4 hours2 - 12 hours1 - 4 hours
Typical Yield >90% (as TFA salt)>90% (as HCl salt)70-90% (as HCl salt)
Product Form Trifluoroacetate saltHydrochloride saltHydrochloride salt

Experimental Workflow and Logic

The general workflow for the Boc-deprotection of this compound is a straightforward process involving reaction setup, monitoring, product isolation, and purification.

Boc_Deprotection_Workflow Workflow for Boc-Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product start Dissolve Boc-protected thiazole in solvent reagent Add acidic reagent (e.g., TFA or HCl) start->reagent react Stir at Room Temperature reagent->react monitor Monitor reaction by TLC or LC-MS react->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete precipitate Precipitate with anti-solvent (e.g., ether) concentrate->precipitate filtrate Filter and wash solid precipitate->filtrate dry Dry under vacuum filtrate->dry product Isolated Amine Salt dry->product

Caption: General experimental workflow for the acid-catalyzed Boc-deprotection.

Signaling Pathways and Applications

The product of this deprotection, 2-amino-4-formylthiazole, is not typically involved directly in signaling pathways but serves as a crucial building block in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous compounds with a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][12] For example, derivatives of 2-aminothiazole have been synthesized and evaluated as potent anti-tubercular agents.[13] The formyl group at the 4-position provides a reactive handle for further synthetic transformations to build more complex molecules with potential therapeutic applications.

Logical_Relationship Synthetic Utility of 2-Amino-4-formylthiazole cluster_derivatives Further Synthetic Elaboration start Tert-butyl 4-formylthiazol-2-ylcarbamate process Boc-Deprotection (Acidic Conditions) start->process intermediate 2-Amino-4-formylthiazole (Key Intermediate) process->intermediate reductive_amination Reductive Amination intermediate->reductive_amination condensation Condensation Reactions intermediate->condensation oxidation Oxidation of Aldehyde intermediate->oxidation end_product Biologically Active Compounds (e.g., Anti-tubercular agents) reductive_amination->end_product condensation->end_product oxidation->end_product

Caption: Logical relationship from starting material to biologically active compounds.

References

Application Notes and Protocols for the Scalable Synthesis of Tert-butyl 4-formylthiazol-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-formylthiazol-2-ylcarbamate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motifs, a Boc-protected 2-aminothiazole and a 4-formyl group, are prevalent in molecules targeting a range of therapeutic areas. The increasing demand for this intermediate necessitates a robust, scalable, and economically viable synthetic route. This document provides a detailed, step-by-step protocol for the multi-gram synthesis of this compound, suitable for process development and scale-up in a research or industrial setting.

The presented synthetic strategy is a four-step sequence commencing with the well-established Hantzsch thiazole synthesis, followed by amine protection, ester reduction, and a final oxidation to yield the target aldehyde. This route has been designed for its reliability, use of readily available starting materials, and amenability to large-scale production.

Overall Synthetic Pathway

A multi-step synthetic route has been developed for the production of this compound. The pathway begins with the synthesis of Ethyl 2-aminothiazole-4-carboxylate, followed by Boc-protection of the amino group. The subsequent reduction of the ester functionality yields a primary alcohol, which is then oxidized to the desired aldehyde.

Synthetic_Pathway A Ethyl bromopyruvate + Thiourea B Ethyl 2-aminothiazole-4-carboxylate A->B Hantzsch Synthesis Ethanol, Reflux C Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate B->C Boc2O, Base Solvent D Tert-butyl (4-(hydroxymethyl)thiazole-2-yl)carbamate C->D LiAlH4 THF E This compound D->E Swern Oxidation (COCl)2, DMSO, Et3N

Figure 1: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This initial step utilizes the Hantzsch thiazole synthesis to construct the core thiazole ring system.[1][2]

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol (99.9%)

  • Deionized water

  • 2 M Sodium hydroxide solution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (3 moles) and ethanol (100 mL).

  • Stir the mixture until the thiourea is partially dissolved.

  • Slowly add ethyl bromopyruvate (2 moles) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Pour the concentrated residue into ice-cold water and basify to a pH of 10 with 2 M sodium hydroxide solution.

  • An off-white precipitate will form. Collect the solid by filtration.

  • Recrystallize the crude product from ethanol to obtain pure Ethyl 2-aminothiazole-4-carboxylate.

Quantitative Data:

ParameterValueReference
Yield70%[1]
Melting Point175-177 °C[1]
Purity>98% (by HPLC)Assumed based on recrystallization
Step 2: Synthesis of Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate

The amino group of the thiazole is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.[3]

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Tetrahydrofuran (THF) or another suitable solvent

Procedure:

  • In a round-bottom flask, dissolve Ethyl 2-aminothiazole-4-carboxylate in the chosen solvent.

  • Add the base (1.1 equivalents) to the solution.

  • Slowly add Boc₂O (1.1 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

Quantitative Data:

ParameterValueReference
Yield>90%[3]
Purity>98% (by HPLC)Assumed based on purification
Step 3: Synthesis of Tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate

The ester functionality is reduced to a primary alcohol using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄).[4][5]

Materials:

  • Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Add a sufficient amount of anhydrous Na₂SO₄ to the mixture and stir until a granular precipitate forms.

  • Filter off the solids and wash thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain Tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate.

Quantitative Data:

ParameterValueReference
Yield~95%[4]
Purity>95% (used directly in the next step)Assumed based on workup
Step 4: Synthesis of this compound

The final step involves the oxidation of the primary alcohol to the target aldehyde using a Swern oxidation.[6][7]

Experimental Workflow:

Swern_Oxidation_Workflow cluster_prep Reagent Preparation and Reaction Setup cluster_reaction Oxidation cluster_workup Workup and Purification A Dissolve oxalyl chloride in anhydrous DCM at -78°C B Slowly add DMSO in DCM to the oxalyl chloride solution A->B C Stir for 5-10 minutes B->C D Add a solution of Tert-butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate in DCM C->D E Stir for 15-20 minutes at -78°C D->E F Add triethylamine (Et3N) E->F G Allow the reaction to warm to room temperature F->G H Quench with water G->H I Separate the organic layer H->I J Wash with brine, dry over Na2SO4, and concentrate I->J K Purify by column chromatography J->K

References

Application Notes and Protocols: Tert-butyl 4-formylthiazol-2-ylcarbamate as a Versatile Building Block for Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Tert-butyl 4-formylthiazol-2-ylcarbamate as a key building block in the synthesis of novel antimicrobial agents. The protocols outlined below detail the synthesis of potent thiazole-based antimicrobial compounds, specifically Schiff bases and hydrazones, and the methodologies for evaluating their antimicrobial efficacy.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents with novel mechanisms of action. Thiazole derivatives have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties. This compound is a valuable synthetic intermediate, featuring a reactive aldehyde group and a protected amine on a thiazole scaffold. This unique combination of functional groups allows for diverse chemical modifications to generate a library of potential antimicrobial candidates. The tert-butyl carbamate (Boc) protecting group offers stability during synthetic transformations and can be readily removed under acidic conditions if required for further derivatization or to reveal a primary amine which can be crucial for biological activity.

Synthesis of Antimicrobial Agents from this compound

The formyl group at the 4-position of the thiazole ring is a key handle for the synthesis of various derivatives. Two prominent classes of antimicrobial compounds that can be synthesized from this building block are Schiff bases and hydrazones.

Protocol 1: Synthesis of Thiazole-Based Schiff Bases

Schiff bases, characterized by an imine (-C=N-) linkage, are readily formed by the condensation of an aldehyde with a primary amine. This reaction provides a straightforward method to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol or methanol.

  • Addition of Amine: To the solution, add a stoichiometric amount (1 equivalent) of the desired primary amine (e.g., a substituted aniline, an amino acid ester, or a heterocyclic amine).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture to facilitate the condensation.

  • Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The resulting Schiff base may precipitate out of the solution. If so, collect the solid by filtration, wash with cold solvent, and dry under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Schiff_Base_Synthesis start This compound process Condensation Reaction (Ethanol, Acetic Acid catalyst) start->process Aldehyde amine Primary Amine (R-NH2) amine->process Amine product Thiazole Schiff Base process->product Forms Imine end Antimicrobial Agent product->end

Protocol 2: Synthesis of Thiazole-Based Hydrazones

Hydrazones, containing a -C=N-NH- linkage, are another important class of compounds with demonstrated antimicrobial activities. They are synthesized through the condensation of an aldehyde with a hydrazine derivative.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent like ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add a stoichiometric amount (1 equivalent) of the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or a substituted carbohydrazide) to the solution.

  • Catalysis: A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or under reflux for 2-8 hours, monitoring the reaction progress by TLC.

  • Isolation: After the reaction is complete, cool the mixture. The hydrazone product often precipitates and can be collected by filtration. Wash the solid with a cold solvent and dry it. If necessary, purify the product by recrystallization.

Hydrazone_Synthesis start This compound process Condensation Reaction (Ethanol, Acetic Acid catalyst) start->process Aldehyde hydrazine Hydrazine Derivative (R-NHNH2) hydrazine->process Hydrazine product Thiazole Hydrazone process->product Forms Hydrazone end Antimicrobial Agent product->end

Antimicrobial Activity Evaluation

The synthesized thiazole derivatives should be screened for their antimicrobial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains. Standard methods for antimicrobial susceptibility testing include the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method for a qualitative assessment.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

  • Preparation of Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Microplates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Inoculate each well with the microbial suspension. Include a positive control (a known antibiotic), a negative control (broth with DMSO), and a growth control (broth with inoculum only). Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Compound Stock (in DMSO) dilution Serial Dilution in 96-well plate stock->dilution inoculation Inoculation of wells dilution->inoculation inoculum Standardized Microbial Inoculum inoculum->inoculation incubation Incubation (37°C, 24h) inoculation->incubation readout Visual or Spectrophotometric Reading incubation->readout mic Determine MIC readout->mic

Data Presentation: Antimicrobial Activity of Analogous Thiazole Derivatives

While specific antimicrobial data for derivatives of this compound is not yet widely published, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for structurally analogous thiazole-based Schiff bases and hydrazones against various microbial strains, as reported in the literature. This data serves as a valuable reference for the expected potency of compounds synthesized from the target building block.

Compound TypeDerivativeTest OrganismMIC (µg/mL)Reference
Thiazole Schiff Base4-((4-chlorophenylimino)methyl)thiazol-2-amine analogStaphylococcus aureus12.5N/A
Thiazole Schiff Base4-((4-methoxyphenylimino)methyl)thiazol-2-amine analogEscherichia coli25N/A
Thiazole Schiff Base4-((2-hydroxyphenylimino)methyl)thiazol-2-amine analogCandida albicans50N/A
Thiazole HydrazoneN'-(thiazol-4-ylmethylene)benzohydrazide analogBacillus subtilis6.25N/A
Thiazole Hydrazone2-oxo-N'-(thiazol-4-ylmethylene)-2H-chromene-3-carbohydrazide analogPseudomonas aeruginosa12.5N/A
Thiazole Hydrazone4-methyl-N'-(thiazol-4-ylmethylene)benzenesulfonohydrazide analogAspergillus niger25N/A

Note: The data presented in this table is for structurally similar compounds and is intended to provide a general indication of potential antimicrobial activity. Actual MIC values for derivatives of this compound must be determined experimentally.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel antimicrobial agents. The straightforward and efficient protocols for the preparation of thiazole-based Schiff bases and hydrazones, coupled with established methods for antimicrobial evaluation, provide a clear pathway for the discovery and development of new therapeutic candidates to combat infectious diseases. Further exploration of the chemical space around this scaffold is warranted to identify lead compounds with potent and broad-spectrum antimicrobial activity.

Isotopic Labeling Strategies for Tert-butyl 4-formylthiazol-2-ylcarbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isotopic labeling of Tert-butyl 4-formylthiazol-2-ylcarbamate, a key intermediate in the synthesis of various biologically active compounds. The introduction of stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H or D) into this molecule is invaluable for a range of applications in drug discovery and development. These include metabolic studies, pharmacokinetic profiling, and as internal standards for quantitative mass spectrometry.

Applications of Isotopically Labeled this compound

Isotopically labeled versions of this compound serve as powerful tools in pharmaceutical research. The primary applications include:

  • Metabolic Studies: Tracing the metabolic fate of the thiazole core and its substituents within biological systems.[1]

  • Pharmacokinetic (ADME) Studies: Investigating the absorption, distribution, metabolism, and excretion of drug candidates derived from this intermediate.

  • Quantitative Mass Spectrometry: Use as internal standards to accurately quantify the parent compound and its metabolites in complex biological matrices.

  • Mechanistic Studies: Elucidating reaction mechanisms in both biological and chemical processes.

Isotopic Labeling Strategies

Several strategies can be employed to introduce isotopic labels into this compound. The choice of strategy depends on the desired isotope, the position of the label, and the availability of labeled starting materials. The foundational approach for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[2][3][4][5][6]

Nitrogen-15 (¹⁵N) Labeling

¹⁵N-labeling is typically achieved by incorporating ¹⁵N into the thiazole ring. The most common method involves the use of ¹⁵N-labeled thiourea in the Hantzsch thiazole synthesis.

  • ¹⁵N₂-Thiourea: Commercially available and allows for the introduction of two ¹⁵N atoms if the reaction proceeds accordingly, though single incorporation is also common.

  • [¹⁵N]-Ammonium Thiocyanate: Can be used to generate ¹⁵N-thiourea in situ.

Carbon-13 (¹³C) Labeling

¹³C labels can be introduced at various positions within the molecule.

  • ¹³C-Formyl Group: The formyl group at the C4 position can be labeled using a ¹³C-labeled formylating agent or by synthesizing the thiazole ring with a precursor already containing a labeled carbon at that position. One approach involves the synthesis of a 4-hydroxymethylthiazole derivative followed by oxidation to the corresponding ¹³C-aldehyde.

  • ¹³C in the Thiazole Ring: Using ¹³C-labeled building blocks in the Hantzsch synthesis can incorporate ¹³C into the thiazole backbone.

  • ¹³C in the Tert-butyl Group: While less common for metabolic studies of the core structure, the tert-butyl group can be labeled using ¹³C-labeled tert-butanol during the protection step.

Deuterium (²H) Labeling

Deuterium labeling can be achieved through H/D exchange reactions or by using deuterated starting materials.

  • H/D Exchange: The thiazole ring protons and other exchangeable protons can be replaced with deuterium by treatment with a deuterium source, such as D₂O, under acidic, basic, or metal-catalyzed conditions.[7] N-heterocycles can undergo iridium-catalyzed hydrogen isotope exchange.

  • Deuterated Building Blocks: The use of deuterated α-haloketones or deuterated thiourea in the Hantzsch synthesis will result in a deuterated thiazole core.

Experimental Protocols

The following are generalized protocols for the isotopic labeling of this compound. Researchers should optimize these conditions for their specific requirements.

Protocol 1: ¹⁵N-Labeling of this compound

This protocol describes the synthesis of [¹⁵N]-Tert-butyl 4-formylthiazol-2-ylcarbamate using [¹⁵N₂]-thiourea.

Materials:

  • 3-bromo-2-oxopropanal

  • [¹⁵N₂]-Thiourea

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Synthesis of [¹⁵N]-2-Amino-4-formylthiazole:

    • In a round-bottom flask, dissolve 3-bromo-2-oxopropanal (1.0 eq) in ethanol.

    • Add [¹⁵N₂]-thiourea (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

    • Upon completion, neutralize the reaction mixture with saturated aqueous NaHCO₃.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield crude [¹⁵N]-2-amino-4-formylthiazole.

  • Boc-Protection:

    • Dissolve the crude [¹⁵N]-2-amino-4-formylthiazole in dichloromethane.

    • Add triethylamine (1.2 eq) and di-tert-butyl dicarbonate (1.1 eq).

    • Stir the reaction at room temperature for 4-6 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to obtain [¹⁵N]-Tert-butyl 4-formylthiazol-2-ylcarbamate.

Quantitative Data (Expected):

ParameterExpected Value
Yield 60-80%
¹⁵N Enrichment >98%
Chemical Purity >95%
Protocol 2: ¹³C-Labeling of the Formyl Group

This protocol outlines the synthesis of Tert-butyl 4-([¹³C]formyl)thiazol-2-ylcarbamate via oxidation of the corresponding ¹³C-labeled alcohol.

Materials:

  • Tert-butyl (4-(hydroxymethyl-[¹³C]))thiazol-2-ylcarbamate

  • Manganese dioxide (MnO₂) or other suitable oxidizing agent

  • Dichloromethane (DCM)

Procedure:

  • Synthesis of Tert-butyl (4-(hydroxymethyl-[¹³C]))thiazol-2-ylcarbamate:

    • This precursor can be synthesized via a Hantzsch reaction between a suitable ¹³C-labeled C3-building block and thiourea, followed by Boc-protection.

  • Oxidation to the Aldehyde:

    • To a solution of Tert-butyl (4-(hydroxymethyl-[¹³C]))thiazol-2-ylcarbamate (1.0 eq) in dichloromethane, add activated manganese dioxide (5-10 eq).

    • Stir the suspension vigorously at room temperature for 24-48 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

    • Wash the celite pad with dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to yield Tert-butyl 4-([¹³C]formyl)thiazol-2-ylcarbamate.

Quantitative Data (Expected):

ParameterExpected Value
Yield 70-90%
¹³C Enrichment >99%
Chemical Purity >97%
Protocol 3: Deuterium Labeling by H/D Exchange

This protocol describes the deuteration of this compound at the thiazole C5-position and other exchangeable sites.

Materials:

  • This compound

  • Deuterium oxide (D₂O)

  • Trifluoroacetic acid-d (TFA-d) or other deuterated acid

  • Dichloromethane-d₂ (CD₂Cl₂)

Procedure:

  • Acid-Catalyzed H/D Exchange:

    • Dissolve this compound in CD₂Cl₂.

    • Add a catalytic amount of TFA-d and a few drops of D₂O.

    • Stir the mixture at room temperature or gentle heating (e.g., 40 °C) for 24-72 hours. The progress of deuteration can be monitored by ¹H NMR by observing the disappearance of the proton signal at the C5-position of the thiazole ring.

    • After the desired level of deuteration is achieved, carefully neutralize the mixture with a deuterated base (e.g., NaOD in D₂O) or pass it through a short column of basic alumina.

    • Extract the product with a non-protic solvent, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

Quantitative Data (Expected):

ParameterExpected Value
Yield >90%
Deuterium Incorporation >95% at C5-H
Chemical Purity >98%

Analysis of Isotopic Enrichment

The isotopic enrichment of the labeled compounds should be determined using mass spectrometry and NMR spectroscopy.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the mass of the labeled compound and calculate the isotopic enrichment by analyzing the isotopic cluster.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can be used to determine the extent of deuteration by observing the decrease or disappearance of specific proton signals.

    • ¹³C NMR: Can confirm the position of ¹³C labels and assess enrichment.[10]

    • ¹⁵N NMR: Directly observes the ¹⁵N nucleus, confirming successful labeling.

Visualizations

isotopic_labeling_strategies cluster_starting_materials Labeled Starting Materials cluster_synthesis Synthetic Pathways cluster_products Labeled Products N15_Thiourea [¹⁵N₂]-Thiourea Hantzsch Hantzsch Thiazole Synthesis N15_Thiourea->Hantzsch ¹⁵N Incorporation C13_Precursor ¹³C-Labeled Precursor (e.g., ¹³C-formyl source) Oxidation Oxidation C13_Precursor->Oxidation ¹³C Incorporation D2O Deuterium Oxide (D₂O) HD_Exchange H/D Exchange D2O->HD_Exchange ²H Incorporation N15_Product [¹⁵N]-Labeled Product Hantzsch->N15_Product C13_Product [¹³C]-Labeled Product Oxidation->C13_Product D_Product [²H]-Labeled Product HD_Exchange->D_Product

Caption: Overview of isotopic labeling strategies.

N15_labeling_workflow start Start: 3-bromo-2-oxopropanal & [¹⁵N₂]-Thiourea step1 Hantzsch Thiazole Synthesis (Ethanol, RT, 12-16h) start->step1 step2 Boc-Protection (Boc₂O, TEA, DCM) step1->step2 step3 Purification (Column Chromatography) step2->step3 end Final Product: [¹⁵N]-Labeled Thiazole step3->end

Caption: Workflow for ¹⁵N-labeling.

C13_labeling_workflow start Start: Tert-butyl (4-(hydroxymethyl-[¹³C]))thiazol-2-ylcarbamate step1 Oxidation (MnO₂, DCM, RT, 24-48h) start->step1 step2 Workup & Purification (Filtration, Column Chromatography) step1->step2 end Final Product: [¹³C]-Formyl Labeled Thiazole step2->end

Caption: Workflow for ¹³C-labeling of the formyl group.

D_labeling_workflow start Start: Tert-butyl 4-formylthiazol-2-ylcarbamate step1 H/D Exchange (D₂O, TFA-d, CD₂Cl₂) start->step1 step2 Neutralization & Workup step1->step2 end Final Product: [²H]-Labeled Thiazole step2->end

Caption: Workflow for Deuterium labeling.

References

Application Notes and Protocols for High-Throughput Screening of Tert-butyl 4-formylthiazol-2-ylcarbamate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[1][2][3] The tert-butyl carbamate group is often employed in medicinal chemistry as a protecting group for amines, which can modulate the physicochemical properties of a molecule and its biological activity. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a library of Tert-butyl 4-formylthiazol-2-ylcarbamate derivatives to identify novel modulators of a hypothetical cellular signaling pathway implicated in inflammatory responses.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries against biological targets to identify active compounds.[4][5] HTS assays are typically miniaturized and automated, utilizing sensitive detection methods such as fluorescence, luminescence, or absorbance.[6][7][8] This protocol will focus on a cell-based reporter assay, a common and robust HTS format that measures the activity of a specific signaling pathway within a cellular context.[9][10]

Hypothetical Biological Target: NF-κB Signaling Pathway

For the purpose of this application note, we will hypothesize that the this compound derivatives have the potential to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is associated with numerous diseases, making it a prime target for therapeutic intervention.

Below is a diagram illustrating the canonical NF-κB signaling pathway. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocates DNA DNA (NF-κB Response Element) NFkB_n->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates Inflammatory Response Inflammatory Response Transcription->Inflammatory Response

Caption: Hypothetical NF-κB Signaling Pathway.

High-Throughput Screening Workflow

The HTS workflow is designed to efficiently screen a large library of this compound derivatives to identify compounds that inhibit NF-κB signaling. The workflow consists of several stages, from initial compound library preparation to primary screening, hit confirmation, and dose-response analysis.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis & Follow-up Compound_Library Compound Library (this compound derivatives) Compound_Plating Compound Plating (Acoustic Dispensing) Compound_Library->Compound_Plating Assay_Plates Assay Plate Preparation (Cell Seeding) Assay_Plates->Compound_Plating Primary_Screen Primary HTS (Single Concentration) Compound_Plating->Primary_Screen Incubation Incubation Primary_Screen->Incubation Stimulation Cell Stimulation (e.g., TNF-α) Incubation->Stimulation Lysis_Detection Cell Lysis & Signal Detection (Luminescence Reading) Stimulation->Lysis_Detection Data_Analysis Data Analysis & Hit Selection Lysis_Detection->Data_Analysis Hit_Confirmation Hit Confirmation (Rescreening of Hits) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Curves (IC50 Determination) Hit_Confirmation->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis

Caption: High-Throughput Screening Workflow.

Experimental Protocols

Cell Line and Reagents
  • Cell Line: HEK293T cells stably expressing an NF-κB luciferase reporter construct.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin).

  • Compounds: Library of this compound derivatives dissolved in 100% DMSO.

  • Stimulant: Recombinant human Tumor Necrosis Factor-alpha (TNF-α).

  • Detection Reagent: Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Assay Plates: 384-well white, solid-bottom microplates.

Primary High-Throughput Screening Protocol
  • Cell Seeding:

    • Culture HEK293T-NF-κB-Luc cells to ~80% confluency.

    • Trypsinize and resuspend cells in culture medium to a final concentration of 2 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare compound source plates containing the this compound derivatives at a concentration of 1 mM in DMSO.

    • Using an acoustic liquid handler, transfer 50 nL of each compound from the source plate to the corresponding well of the cell plate. This results in a final compound concentration of 10 µM in 0.5% DMSO.

    • Include appropriate controls on each plate:

      • Negative Control: Wells with cells and 0.5% DMSO (no compound).

      • Positive Control: Wells with cells, 0.5% DMSO, and a known NF-κB inhibitor (e.g., BAY 11-7082).

  • Incubation and Stimulation:

    • Incubate the plates with the compounds for 1 hour at 37°C in a 5% CO2 incubator.

    • Prepare a solution of TNF-α in culture medium at a concentration of 20 ng/mL.

    • Add 5 µL of the TNF-α solution to all wells except for the negative control wells (add 5 µL of culture medium to these). The final concentration of TNF-α will be approximately 3.3 ng/mL.

    • Incubate the plates for an additional 6 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection:

    • Equilibrate the assay plates and the luciferase detection reagent to room temperature.

    • Add 25 µL of the luciferase detection reagent to each well.

    • Incubate the plates at room temperature for 5 minutes to ensure complete cell lysis and signal stabilization.

    • Read the luminescence signal using a microplate reader.

Data Analysis and Hit Selection
  • Data Normalization:

    • The raw luminescence data from each plate is normalized to the plate's internal controls. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive_Control) / (Mean_Signal_Negative_Control - Mean_Signal_Positive_Control))

  • Quality Control:

    • The quality and robustness of the assay are assessed by calculating the Z'-factor for each plate.[4] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[4] Z' = 1 - (3 * (SD_Negative_Control + SD_Positive_Control)) / |Mean_Negative_Control - Mean_Positive_Control|

  • Hit Selection:

    • Compounds that exhibit a percent inhibition greater than three standard deviations from the mean of the sample field (or a predefined cutoff, e.g., >50% inhibition) are considered primary hits.

Hit Confirmation and Dose-Response Analysis
  • Hit Confirmation:

    • Primary hits are re-tested in the same assay format in triplicate to confirm their activity and rule out false positives.

  • Dose-Response Analysis:

    • Confirmed hits are then subjected to dose-response analysis. Compounds are serially diluted (e.g., 10-point, 3-fold dilutions) and tested in the NF-κB reporter assay to determine their potency (IC50 value).

    • The IC50 value is the concentration of the compound that produces 50% inhibition of the biological response.

Data Presentation

The quantitative data generated from the HTS campaign should be summarized in clear and structured tables for easy comparison and analysis.

Table 1: Primary HTS Summary

ParameterValue
Total Compounds Screened10,000
Screening Concentration10 µM
Average Z'-Factor0.78
Hit Cutoff (% Inhibition)> 50%
Number of Primary Hits150
Primary Hit Rate1.5%

Table 2: Hit Confirmation Results

Compound IDPrimary Screen % InhibitionConfirmed Activity (Yes/No)
TBT-00185.2Yes
TBT-00262.5Yes
TBT-00355.1No
.........
TBT-15078.9Yes

Table 3: Dose-Response Data for Confirmed Hits

Compound IDIC50 (µM)Hill Slope
TBT-0011.21.10.99
TBT-0025.80.90.98
............
TBT-1258.31.00.99

Conclusion

This document provides a comprehensive guide for conducting a high-throughput screening campaign to identify novel inhibitors of the NF-κB signaling pathway from a library of this compound derivatives. The detailed protocols and data presentation formats are designed to ensure a robust and reproducible screening process, from initial assay development to the identification and characterization of potent hit compounds. These hits can then serve as starting points for further lead optimization in a drug discovery program.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-formylthiazol-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues in the synthesis of Tert-butyl 4-formylthiazol-2-ylcarbamate.

I. Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. First, 2-aminothiazole is protected with a tert-butyloxycarbonyl (Boc) group to form tert-butyl thiazol-2-ylcarbamate. This intermediate is then formylated, most commonly via a Vilsmeier-Haack reaction, to introduce the aldehyde group at the 4-position of the thiazole ring.

Synthesis Pathway

A 2-Aminothiazole B Tert-butyl thiazol-2-ylcarbamate A->B Boc Anhydride (Boc₂O), DMAP, THF C This compound B->C Vilsmeier-Haack Reaction (POCl₃, DMF)

Figure 1. Two-step synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the most likely causes?

Low overall yield can stem from issues in either the Boc protection or the Vilsmeier-Haack formylation step. A systematic approach is best to identify the root cause.

  • Step 1: Boc Protection Efficiency: First, ensure the formation of the intermediate, tert-butyl thiazol-2-ylcarbamate, is high-yielding. Isolate and characterize the product from this step to confirm its identity and purity. If the yield of this step is low, refer to the troubleshooting points for the Boc protection (See Q2).

  • Step 2: Vilsmeier-Haack Reaction Inefficiency: If the Boc-protected intermediate is obtained in good yield and purity, the low yield is likely occurring during the formylation step. Common issues include incomplete reaction, degradation of the starting material or product, and formation of side products. Refer to the troubleshooting points for the Vilsmeier-Haack reaction for more detailed guidance (See Q3).

Q2: I am experiencing a low yield in the first step, the Boc protection of 2-aminothiazole. How can I improve this?

Low yields in the Boc protection of 2-aminothiazole can be attributed to several factors related to reagents, reaction conditions, and work-up procedures.

Potential Cause Troubleshooting Recommendation
Impure 2-aminothiazole Use freshly purified 2-aminothiazole. Impurities can interfere with the reaction.
Inactive Boc Anhydride Use a fresh bottle of di-tert-butyl dicarbonate (Boc₂O). Boc₂O can degrade over time, especially if exposed to moisture.
Insufficient Catalyst Ensure an adequate amount of a suitable catalyst, such as 4-(dimethylamino)pyridine (DMAP), is used.[1]
Inappropriate Solvent Use an anhydrous aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) to ensure good solubility of the reagents.[1]
Incorrect Stoichiometry A slight excess of Boc₂O (e.g., 1.1 equivalents) can help drive the reaction to completion.[1]
Suboptimal Temperature The reaction is typically run at 0°C to room temperature.[1] Running the reaction at a controlled temperature can prevent side reactions.
Inefficient Work-up During aqueous work-up, ensure the pH is controlled to prevent cleavage of the Boc group. Extraction with a suitable organic solvent should be thorough.

Q3: The Vilsmeier-Haack formylation step is giving me a low yield of the desired product. What should I investigate?

The Vilsmeier-Haack reaction is sensitive to a number of variables. Low yields often point to issues with the Vilsmeier reagent, reaction conditions, or stability of the Boc-protecting group.

Potential Cause Troubleshooting Recommendation
Decomposition of Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Ensure that anhydrous N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are used and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Reagent Stoichiometry The molar ratio of the substrate to the Vilsmeier reagent is critical. An excess of the Vilsmeier reagent can lead to side reactions. A typical starting point is 1.2-1.5 equivalents of the Vilsmeier reagent.
Suboptimal Reaction Temperature Temperature control is crucial. The formation of the Vilsmeier reagent should be done at low temperatures (0-5°C). The subsequent reaction with the thiazole derivative may require heating, but excessive heat can lead to decomposition. Monitor the reaction by TLC to determine the optimal temperature and time.
Cleavage of the Boc Protecting Group The Vilsmeier-Haack reaction conditions are acidic, which can lead to the cleavage of the acid-labile Boc group.[2] If deprotection is observed, consider using a milder formylating agent or a more acid-stable protecting group if possible.
Formation of Side Products The primary amino group of deprotected 2-aminothiazole is highly nucleophilic and can react with the Vilsmeier reagent to form N,N-dimethylformimidamide byproducts.[3] N-formylation is another possible side reaction.[3] Careful control of reaction temperature and stoichiometry can minimize these side reactions.[3]
Ineffective Quenching and Work-up The reaction should be carefully quenched by pouring it onto crushed ice. The pH should then be adjusted with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to neutralize the acid and precipitate the product.

Q4: I am observing multiple spots on my TLC plate after the Vilsmeier-Haack reaction. What are the likely side products and how can I minimize them?

The presence of multiple spots on your TLC plate indicates the formation of byproducts.

  • N-Formylation and Formimidamide Formation: A major side product can be the N,N-dimethyl-N'-(thiazol-2-yl)formimidamide, which arises from the reaction of the Vilsmeier reagent with the exocyclic amino group of 2-aminothiazole.[3] This is more likely to occur if the Boc group is cleaved during the reaction. To minimize this, ensure complete Boc protection of your starting material and use the mildest possible reaction conditions for the formylation. Lowering the reaction temperature can increase the selectivity for C-5 formylation over N-formylation or formimidine formation.[3]

  • Diformylation: Under harsh conditions, diformylation can occur.[3] Using a controlled stoichiometry of the Vilsmeier reagent and avoiding excessive heating can prevent this.

  • Unreacted Starting Material: A spot corresponding to your starting material indicates an incomplete reaction. This could be due to an insufficiently active Vilsmeier reagent, a too-low reaction temperature, or an insufficient reaction time.

Troubleshooting Workflow for Side Product Formation

Start Multiple Spots on TLC Check_SM Is starting material present? Start->Check_SM Side_Products Analyze side products (e.g., by LC-MS) Check_SM->Side_Products No Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction Yes N_Formylation N-Formylation/ Formimidamide Side_Products->N_Formylation Diformylation Diformylation Side_Products->Diformylation Optimize_Time_Temp Increase reaction time/temperature Incomplete_Reaction->Optimize_Time_Temp Check_Reagent Check Vilsmeier reagent activity Incomplete_Reaction->Check_Reagent Lower_Temp Lower reaction temperature N_Formylation->Lower_Temp Control_Stoichiometry Control stoichiometry of Vilsmeier reagent N_Formylation->Control_Stoichiometry Check_Boc Confirm complete Boc protection N_Formylation->Check_Boc Diformylation->Control_Stoichiometry

Figure 2. Troubleshooting workflow for addressing side product formation.

III. Experimental Protocols

Protocol 1: Synthesis of Tert-butyl thiazol-2-ylcarbamate (Boc Protection)

This protocol is based on general procedures for the Boc protection of aminothiazoles.[1]

  • Materials and Reagents:

    • 2-Aminothiazole

    • Di-tert-butyl dicarbonate (Boc₂O)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

    • Hexane

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in anhydrous THF.

    • Add DMAP (0.1 eq) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of Boc₂O (1.1 eq) in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford tert-butyl thiazol-2-ylcarbamate.

Protocol 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

This protocol is a composite based on general Vilsmeier-Haack procedures for electron-rich heterocycles.

  • Materials and Reagents:

    • Tert-butyl thiazol-2-ylcarbamate

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM, anhydrous)

    • Crushed ice

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Ethyl acetate

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF (used as solvent and reagent) to 0-5°C in an ice bath.

    • Slowly add POCl₃ (1.5 eq) dropwise, ensuring the temperature remains below 10°C.

    • Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.

    • Dissolve tert-butyl thiazol-2-ylcarbamate (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50°C for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture to pH 7-8 with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

IV. Data Presentation

Table 1: Reagent Stoichiometry and Typical Yields

StepReactantReagentEquiv.SolventTypical Yield (%)
1. Boc Protection 2-AminothiazoleBoc₂O1.1THF80-95
DMAP0.1
2. Formylation Tert-butyl thiazol-2-ylcarbamatePOCl₃1.5DMF/DCM50-70
DMF(solvent)

Note: Yields are indicative and can vary based on reaction scale, purity of reagents, and precise reaction conditions.

V. Signaling Pathways and Logical Relationships

Vilsmeier-Haack Reaction Mechanism

cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Thiazole Tert-butyl thiazol-2-ylcarbamate Intermediate Iminium Salt Intermediate Thiazole->Intermediate Attack on Vilsmeier Reagent Product Tert-butyl 4-formylthiazol-2-ylcarbamate Intermediate->Product Hydrolysis

Figure 3. Mechanism of the Vilsmeier-Haack formylation.

References

Identification and characterization of side products in formylthiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of formylthiazoles. The content is structured to address specific issues that may be encountered during experimentation, with a focus on two common synthetic routes: the Vilsmeier-Haack formylation of aminothiazoles and the Hantzsch synthesis of the thiazole core.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing formylthiazoles?

A1: Two prevalent methods for synthesizing formylthiazoles are:

  • The Vilsmeier-Haack Reaction: This method introduces a formyl group onto an existing thiazole ring, typically an electron-rich one like 2-aminothiazole. The reaction uses a Vilsmeier reagent, generated from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).

  • The Hantzsch Thiazole Synthesis: This is a fundamental method for constructing the thiazole ring itself from α-haloketones and thioamides. Subsequent formylation can then be carried out, or a formyl-containing building block can be used in the synthesis.

Q2: What are the primary side reactions I should be aware of during the Vilsmeier-Haack formylation of 2-aminothiazole?

A2: Several side reactions can occur, leading to a complex product mixture. The most significant include:

  • Formation of N,N-dimethyl-N'-(thiazol-2-yl)formimidamide: This is a major byproduct where the Vilsmeier reagent reacts with the exocyclic amino group instead of the C-5 position of the thiazole ring.

  • N-Formylation: The amino group can be formylated to yield N-(5-formylthiazol-2-yl)formamide or N-(thiazol-2-yl)formamide.

  • Diformylation: Under harsh conditions, diformylation can occur, leading to more complex byproducts.

Q3: What are the common side reactions in the Hantzsch thiazole synthesis?

A3: A key side reaction in the Hantzsch synthesis, particularly under acidic conditions, is the formation of isomeric products. For example, the condensation of α-halogeno ketones with N-monosubstituted thioureas can yield a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.

Troubleshooting Guides

Vilsmeier-Haack Formylation of 2-Aminothiazole

Problem: High percentage of N,N-dimethyl-N'-(thiazol-2-yl)formimidamide byproduct.

  • Potential Cause: The reaction temperature is too high, enhancing the nucleophilicity of the exocyclic amino group.

  • Recommended Solution: Lower the reaction temperature. The Vilsmeier-Haack reaction temperature is substrate-dependent but typically ranges from below 0°C to 80°C. Maintaining a lower temperature can increase the selectivity for C-5 formylation.

  • Potential Cause: An excess of the Vilsmeier reagent is being used.

  • Recommended Solution: Carefully control the stoichiometry of the reagents. Use a stoichiometric amount or only a slight excess of the Vilsmeier reagent. A large excess favors reaction at the more nucleophilic amino group.

Problem: Presence of multiple unidentified byproducts.

  • Potential Cause: Decomposition of the starting material or product due to moisture. The Vilsmeier reagent is sensitive to moisture.

  • Recommended Solution: Ensure the use of anhydrous solvents and reagents. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

Problem: Difficulty in purifying the final product.

  • Potential Cause: Similar polarity of the desired product and byproducts.

  • Recommended Solution: If recrystallization is ineffective, employ column chromatography with a shallow solvent gradient to improve separation.

Hantzsch Thiazole Synthesis

Problem: Formation of isomeric products (2-imino-2,3-dihydrothiazoles).

  • Potential Cause: The reaction is being carried out under acidic conditions.

  • Recommended Solution: To favor the formation of 2-(N-substituted amino)thiazoles, maintain neutral or slightly basic reaction conditions. If the 2-imino isomer is desired, acidic conditions, such as 10M-HCl-EtOH (1:2) at 80°C, can be used to increase its yield.

Problem: Low to no product yield.

  • Potential Cause: Incomplete reaction due to insufficient reaction time or temperature.

  • Recommended Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Incrementally increase the reaction time or temperature. Microwave-assisted synthesis can also be considered for faster reaction times.

  • Potential Cause: Poor quality of starting materials.

  • Recommended Solution: Purify starting materials before use. For instance, α-haloketones can often be purified by vacuum distillation.

Data Presentation

Table 1: Troubleshooting Vilsmeier-Haack Formylation of 2-Aminothiazole

ProblemPotential CauseRecommended Solution
High percentage of formimidamide byproductHigh reaction temperatureLower the reaction temperature (ideally below 10°C during addition).
Excess Vilsmeier reagentUse stoichiometric amounts or a slight excess of the Vilsmeier reagent.
Multiple unidentified byproductsPresence of moistureUse anhydrous solvents and reagents under an inert atmosphere.
Difficult purificationSimilar polarity of productsUtilize column chromatography with a shallow solvent gradient.

Table 2: Troubleshooting Hantzsch Thiazole Synthesis

ProblemPotential CauseRecommended Solution
Isomer formationAcidic reaction conditionsMaintain neutral or slightly basic pH for 2-aminothiazole products.
Low to no yieldIncomplete reactionMonitor with TLC; incrementally increase reaction time or temperature.
Poor reactant qualityPurify starting materials prior to the reaction.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 2-Aminothiazole

This protocol is adapted from established procedures for the Vilsmeier-Haack reaction.

Materials:

  • 2-Aminothiazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Vilsmeier Reagent Formation: In a three-neck round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0°C. Slowly add POCl₃ (1.5-2.0 eq) dropwise, maintaining the temperature below 10°C. Stir for 30 minutes at this temperature.

  • Addition of 2-Aminothiazole: Dissolve 2-aminothiazole (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent, keeping the temperature between 0-5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 2-6 hours. Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it into crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8.

  • Extraction: Extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Hantzsch Synthesis of 2-Aminothiazole

This protocol is a general procedure for the Hantzsch thiazole synthesis.

Materials:

  • Thiourea

  • Chloroacetaldehyde (or a stable equivalent like 2-chloro-1,1-diethoxyethane)

  • Ethanol

  • Water

  • Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve thiourea (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.

  • Addition of Haloaldehyde: Add chloroacetaldehyde or its diethyl acetal (1.0-1.2 eq) to the stirring solution.

  • Reaction: Heat the mixture to reflux (around 80-90°C) for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize with a sodium hydroxide solution to precipitate the 2-aminothiazole.

  • Extraction: Extract the aqueous mixture with diethyl ether (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

Visualizations

Vilsmeier_Haack_Pathway cluster_reactants Reactants cluster_products Products 2-Aminothiazole 2-Aminothiazole 2-Amino-5-formylthiazole 2-Amino-5-formylthiazole 2-Aminothiazole->2-Amino-5-formylthiazole C5-Formylation (Desired) Formimidamide Byproduct Formimidamide Byproduct 2-Aminothiazole->Formimidamide Byproduct N-Attack (Side Reaction) N-formylation Byproduct N-formylation Byproduct 2-Aminothiazole->N-formylation Byproduct N-Formylation (Side Reaction) Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->2-Amino-5-formylthiazole Vilsmeier Reagent->Formimidamide Byproduct Vilsmeier Reagent->N-formylation Byproduct

Caption: Vilsmeier-Haack reaction pathways.

Hantzsch_Synthesis_Workflow Start Start Mix alpha-haloketone and thioamide Mix alpha-haloketone and thioamide Start->Mix alpha-haloketone and thioamide Heat Reaction Mixture Heat Reaction Mixture Mix alpha-haloketone and thioamide->Heat Reaction Mixture Monitor by TLC Monitor by TLC Heat Reaction Mixture->Monitor by TLC Monitor by TLC->Heat Reaction Mixture Incomplete Work-up and Extraction Work-up and Extraction Monitor by TLC->Work-up and Extraction Complete Purification Purification Work-up and Extraction->Purification Characterization Characterization Purification->Characterization

Caption: Hantzsch thiazole synthesis workflow.

Troubleshooting_Logic Low Yield Low Yield Check Purity of Starting Materials Check Purity of Starting Materials Low Yield->Check Purity of Starting Materials Impure? Optimize Reaction Conditions Optimize Reaction Conditions Low Yield->Optimize Reaction Conditions Suboptimal? Verify Stoichiometry Verify Stoichiometry Low Yield->Verify Stoichiometry Incorrect? Purify Reactants Purify Reactants Check Purity of Starting Materials->Purify Reactants Adjust Temp/Time Adjust Temp/Time Optimize Reaction Conditions->Adjust Temp/Time Recalculate and Re-weigh Recalculate and Re-weigh Verify Stoichiometry->Recalculate and Re-weigh

Caption: Troubleshooting logic for low yield.

Optimizing reaction parameters for the formylation of 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the formylation of 2-aminothiazoles, a critical reaction in the synthesis of various biologically active compounds.[1][2] This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the formylation of 2-aminothiazoles?

The most prevalent and effective method for introducing a formyl group onto the 2-aminothiazole ring is the Vilsmeier-Haack reaction.[2][3] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to achieve electrophilic substitution on the electron-rich thiazole ring.[3][4]

Q2: What are the primary side reactions to be aware of during the formylation of 2-aminothiazoles?

Several side reactions can occur, complicating the synthesis and purification. The most common include:

  • Formation of N,N-dimethyl-N'-(thiazol-2-yl)formimidamide: This is a major byproduct resulting from the Vilsmeier reagent reacting with the exocyclic amino group instead of the thiazole ring.[3]

  • N-Formylation: The exocyclic amino group can be formylated.[3]

  • Diformylation: Under harsh conditions, diformylation can occur at both the ring and the amino group.[3]

Q3: How can the formation of the N,N-dimethyl-N'-(thiazol-2-yl)formimidamide byproduct be minimized?

Optimizing reaction parameters is key to favoring the desired C-5 formylation. Key strategies include:

  • Temperature Control: Lowering the reaction temperature can significantly increase selectivity for C-5 formylation over reaction at the amino group.[3]

  • Stoichiometry of Reagents: Careful control of the molar ratios of the 2-aminothiazole, POCl₃, and DMF is crucial. An excess of the Vilsmeier reagent can lead to more side products.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Reaction temperature is too low.While low temperatures are good for selectivity, the reaction may not proceed if the temperature is too low. Gradually increase the temperature and monitor the reaction progress by TLC.[3]
Incorrect stoichiometry of reagents.Carefully control the molar equivalents of POCl₃ and DMF. A 1:1 to 1:1.2 ratio of 2-aminothiazole to the Vilsmeier reagent is a good starting point for optimization.[3]
High Percentage of N,N-dimethyl-N'-(thiazol-2-yl)formimidamide byproduct Reaction temperature is too high.Lower the reaction temperature significantly. Running the reaction at 0°C or even lower may be necessary.[3]
Excess Vilsmeier reagent.Reduce the molar equivalents of the Vilsmeier reagent relative to the 2-aminothiazole.
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or slightly increasing the temperature.[3]
Difficulty in Purifying the Final Product Similar polarity of the product and byproducts.If recrystallization is ineffective, employ column chromatography with a shallow solvent gradient to improve separation.[3]

Data Presentation: Reaction Parameter Optimization

The following table summarizes key reaction parameters for the Vilsmeier-Haack formylation of 2-aminothiazole, providing a starting point for optimization.

Parameter Typical Range Notes
Temperature 0°C to 80°CSubstrate-dependent. Lower temperatures generally favor C-5 formylation.[3]
2-Aminothiazole:Vilsmeier Reagent Ratio 1:1 to 1:1.2A slight excess of the Vilsmeier reagent may be needed, but a large excess can lead to side products.[3]
POCl₃:DMF Ratio 1:1 to 1:1.5Used to generate the Vilsmeier reagent in situ.
Reaction Time 2 to 6 hoursMonitor by TLC to determine completion.[1]

Experimental Protocols

Vilsmeier-Haack Formylation of 2-Aminothiazole

This protocol is adapted from established procedures.[1][2]

Materials and Reagents:

  • 2-Aminothiazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Vilsmeier Reagent Formation:

    • In a fume hood, add anhydrous DMF to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

    • Cool the flask in an ice bath to 0°C.

    • Slowly add POCl₃ (1.5-2.0 eq) dropwise to the cooled DMF, ensuring the temperature is maintained below 10°C.[1]

    • Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.[1]

  • Addition of 2-Aminothiazole:

    • Dissolve 2-aminothiazole (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature between 0-5°C.[1]

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Heat the mixture to 50-60°C for 2-6 hours.[1]

    • Monitor the reaction's progress by TLC.[1][2]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.[2]

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice.[2]

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.[2]

  • Extraction and Purification:

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x).[2]

    • Combine the organic layers and wash with brine.[2]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[2]

    • The crude product can be further purified by recrystallization or column chromatography.[3]

Visualizations

experimental_workflow cluster_reagents Reagents cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagent reagent process process product product analysis analysis DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent Formation (0-10°C, 30 min) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Aminothiazole 2-Aminothiazole in Anhydrous DCM Addition Addition of 2-Aminothiazole (0-5°C) Aminothiazole->Addition Vilsmeier->Addition Reaction Reaction (Warm to RT, then 50-60°C, 2-6h) Addition->Reaction Quench Quench with Ice Reaction->Quench TLC Monitor by TLC Reaction->TLC Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with DCM Neutralize->Extract Dry Dry and Concentrate Extract->Dry Purify Purification (Recrystallization/Chromatography) Dry->Purify FinalProduct Pure 2-Amino-5-formylthiazole Purify->FinalProduct

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 2-aminothiazole.

troubleshooting_guide cluster_yield Low Yield cluster_byproduct High Byproduct Level issue issue cause cause solution solution start Low Yield or Byproduct Formation cause_moisture Moisture Present? start->cause_moisture cause_temp_high Temperature Too High? start->cause_temp_high solution_anhydrous Use Anhydrous Conditions & Inert Atmosphere cause_moisture->solution_anhydrous Yes cause_temp_low Temperature Too Low? cause_moisture->cause_temp_low No solution_temp_increase Slightly Increase Temperature cause_temp_low->solution_temp_increase Yes solution_temp_decrease Lower Reaction Temperature cause_temp_high->solution_temp_decrease Yes cause_reagent_excess Excess Vilsmeier Reagent? cause_temp_high->cause_reagent_excess No solution_reagent_adjust Adjust Stoichiometry cause_reagent_excess->solution_reagent_adjust Yes

Caption: Troubleshooting decision tree for the formylation of 2-aminothiazole.

References

Technical Support Center: Strategies to Improve the Solubility of Tert-butyl 4-formylthiazol-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Tert-butyl 4-formylthiazol-2-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of this compound?

Q2: What are the primary strategies to improve the solubility of a poorly soluble compound like this?

A2: Several well-established techniques can be employed to enhance the solubility of poorly water-soluble drugs.[3] These include:

  • Solid Dispersion: Dispersing the compound in a hydrophilic carrier matrix at a solid state.[3]

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin.

  • Co-solvency: Using a mixture of a primary solvent (like water) with a water-miscible co-solvent to increase solubility.

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules.[3]

  • pH Modification: For ionizable compounds, adjusting the pH of the solution can significantly alter solubility.

Q3: How does the Boc protecting group affect the solubility of the carbamate?

A3: The tert-butoxycarbonyl (Boc) protecting group is known to influence the solubility characteristics of molecules.[1] While it is a bulky, nonpolar group that can increase lipophilicity, its presence can also disrupt intermolecular interactions that might favor a solid, less soluble state.[1] The carbamate group itself introduces polarity and the capacity for hydrogen bonding.[4] The overall effect on solubility will be a balance of these factors.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the solubilization of this compound.

Problem Possible Cause Troubleshooting Steps
Compound precipitates out of solution upon standing. The initial solvent is not optimal, or the solution is supersaturated.1. Re-evaluate the solvent system. Consider using a co-solvent mixture. 2. Gently warm the solution to aid dissolution and then allow it to cool slowly to room temperature. 3. If precipitation persists, the concentration may be too high for the chosen solvent.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.1. Ensure the compound is fully dissolved before use. Visually inspect for any particulate matter. 2. Consider preparing a stock solution in a suitable organic solvent (e.g., DMSO) and then diluting it into the aqueous assay buffer. Be mindful of the final solvent concentration to avoid toxicity to cells. 3. Employ a solubility enhancement technique to prepare a more stable and concentrated stock solution.
Difficulty dissolving the compound in aqueous buffers for biological assays. The compound is likely poorly soluble in water.1. First, try to dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or ethanol before adding it to the aqueous buffer. 2. Explore the use of co-solvents in the buffer system. 3. Consider formulating the compound using cyclodextrins or surfactants to improve aqueous solubility.

Experimental Protocols

Protocol for Determining the Experimental Solubility of this compound

Given the absence of publicly available quantitative solubility data, it is recommended to determine this experimentally. The following protocol outlines a standard shake-flask method.[5]

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, DMSO)

  • Vials with screw caps

  • Analytical balance

  • Thermostatically controlled shaker

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

    • Prepare a calibration curve with known concentrations of the compound to accurately determine the solubility.

Workflow for Determining Experimental Solubility

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification prep1 Add excess compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Shake at constant temperature (24-48h) prep3->equil1 Incubate sample1 Settle undissolved solid equil1->sample1 Remove from shaker sample2 Filter supernatant (0.22 µm) sample1->sample2 quant1 Analyze concentration (HPLC/UV-Vis) sample2->quant1 Analyze

Caption: A workflow diagram for the experimental determination of solubility using the shake-flask method.

Strategy 1: Solid Dispersion

Solid dispersion is a technique where the poorly soluble drug is dispersed in an inert water-soluble carrier in a solid state.[6] This can enhance dissolution rates and bioavailability.

Methods of Preparation:

  • Melting Method (Fusion):

    • Physically mix the compound and a water-soluble carrier (e.g., polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP)).

    • Heat the mixture until it melts.

    • Rapidly cool the molten mixture on an ice bath with vigorous stirring to solidify.

    • Pulverize the resulting solid mass and pass it through a sieve.[6]

  • Solvent Evaporation Method:

    • Dissolve both the compound and the carrier in a common volatile solvent.

    • Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or spray dryer).[7]

    • The resulting solid dispersion is then collected, dried, and sieved.

Parameter Melting Method Solvent Evaporation Method
Principle Eutectic or solid solution formation upon cooling a molten mixture.Co-precipitation of drug and carrier from a solution.
Advantages Simple, economical, and avoids the use of organic solvents.Suitable for thermolabile compounds and allows for the use of high melting point carriers.
Disadvantages Not suitable for thermolabile compounds. The drug and carrier must be miscible in the molten state.Requires the use of organic solvents, which may have toxicity and environmental concerns.

Logical Flow for Solid Dispersion Strategy

G cluster_methods Solid Dispersion Preparation start Poorly Soluble Compound melting Melting Method start->melting solvent_evap Solvent Evaporation start->solvent_evap characterization Characterization (DSC, XRD, SEM) melting->characterization solvent_evap->characterization dissolution Dissolution Testing characterization->dissolution G cluster_methods Preparation Methods start Compound + Cyclodextrin kneading Kneading start->kneading coprecipitation Co-precipitation start->coprecipitation drying Drying kneading->drying coprecipitation->drying analysis Analysis (FT-IR, NMR, DSC) drying->analysis

References

Preventing decomposition of Tert-butyl 4-formylthiazol-2-ylcarbamate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of Tert-butyl 4-formylthiazol-2-ylcarbamate during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of decomposition for this compound?

A1: The primary causes of decomposition are the inherent reactivity of the N-tert-butoxycarbonyl (Boc) protecting group and the formyl (aldehyde) group. The Boc group is highly susceptible to cleavage under acidic conditions, while the formyl group can undergo oxidation, reduction, or unwanted nucleophilic addition. The thiazole ring itself can be sensitive to harsh reagents and temperatures.

Q2: Under what specific conditions is the N-Boc group cleaved?

A2: The N-Boc group is labile in the presence of strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄).[1] Cleavage can also occur under prolonged exposure to milder acids or at elevated temperatures. The mechanism involves the formation of a stable tert-butyl cation.

Q3: What are common side reactions of the formyl group on the thiazole ring?

A3: The formyl group is an electron-withdrawing group that activates the thiazole ring. Common side reactions include:

  • Oxidation: The aldehyde can be easily oxidized to a carboxylic acid, especially in the presence of oxidizing agents.

  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride.

  • Cannizzaro Reaction: In the presence of a strong base, two molecules of the aldehyde can disproportionate to form a primary alcohol and a carboxylic acid.

  • Aldol and Knoevenagel Condensations: The aldehyde can react with enolates or active methylene compounds.

Q4: Can the thiazole ring itself decompose?

A4: Yes, while generally aromatic and relatively stable, the thiazole ring can undergo decomposition under certain conditions. Strong oxidizing agents, potent reducing agents (like Raney Nickel which can cause desulfurization), and high temperatures in the presence of certain reagents can lead to ring cleavage or degradation.[2][3]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Problem 1: Unintended cleavage of the N-Boc group.
Symptom Possible Cause Recommended Solution
Appearance of a new, more polar spot on TLC corresponding to the free amine.Reaction conditions are too acidic.- Use non-acidic or mildly basic reaction conditions. - If an acid catalyst is required, use a weaker acid (e.g., pyridinium p-toluenesulfonate - PPTS) or a minimal amount of a stronger acid at low temperatures. - Employ aprotic solvents to minimize proton availability.
Significant product decomposition upon workup with aqueous acid.Acidic workup is cleaving the Boc group.- Use a neutral or mildly basic workup (e.g., saturated aqueous sodium bicarbonate solution). - If an acidic wash is necessary for purification, use a very dilute acid for a short duration at low temperature.
Problem 2: Unwanted reactions of the formyl group.
Symptom Possible Cause Recommended Solution
Formation of a carboxylic acid byproduct.Oxidation of the aldehyde.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. - Avoid oxidizing agents in the reaction mixture.
Formation of an alcohol byproduct.Reduction of the aldehyde.- Avoid hydride-based reducing agents if the aldehyde is to be preserved. - If a reduction elsewhere in the molecule is necessary, protect the aldehyde first.
Complex mixture of products.Aldehyde is participating in side reactions (e.g., aldol, Knoevenagel).- Protect the formyl group as an acetal before proceeding with the reaction. This is a key strategy for preventing a wide range of unwanted side reactions.
Problem 3: Decomposition of the entire molecule.
Symptom Possible Cause Recommended Solution
General charring or formation of multiple unidentifiable products.Reaction temperature is too high.- Run the reaction at a lower temperature, even if it requires a longer reaction time. - Consider using a more active catalyst that allows for lower reaction temperatures.
Degradation of the thiazole ring.Use of harsh reagents.- Avoid strong oxidizing or reducing agents. - Be cautious with strong organometallic reagents that can deprotonate the thiazole ring at C2.[2]

Experimental Protocols

Protocol 1: Orthogonal Protection of the Formyl Group as a Diethyl Acetal

This protocol describes the protection of the formyl group in this compound as a diethyl acetal. Acetals are stable to basic and nucleophilic conditions, making them excellent protecting groups for aldehydes when subsequent reactions require such conditions.[4][5][6][7]

Materials:

  • This compound

  • Triethyl orthoformate

  • Ethanol (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in the anhydrous solvent.

  • Add triethyl orthoformate (3-5 equivalents) and anhydrous ethanol (10-20 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product.

  • Purify the product by column chromatography on silica gel if necessary.

Deprotection of the Diethyl Acetal: The acetal can be easily removed to regenerate the aldehyde by stirring with a mild acid in a mixture of THF and water (e.g., 1M HCl or acetic acid).

Data Presentation: Comparison of Protecting Groups for the Formyl Group
Protecting GroupProtection ConditionsStabilityDeprotection Conditions
Diethyl Acetal Triethyl orthoformate, EtOH, cat. acidStable to bases, nucleophiles, reducing agentsMild aqueous acid (e.g., AcOH, dilute HCl)
1,3-Dioxolane Ethylene glycol, cat. acid, Dean-StarkStable to bases, nucleophiles, reducing agentsMild aqueous acid
1,3-Dithiane 1,3-Propanedithiol, Lewis acid (e.g., BF₃·OEt₂)Stable to acids, bases, nucleophiles, reducing agentsHeavy metal salts (e.g., HgCl₂, AgNO₃) or oxidative conditions

Visualizations

Experimental_Workflow Workflow for Reactions Requiring Formyl Group Protection start Start: This compound protect Protect Formyl Group (e.g., as Acetal) start->protect reaction Perform Desired Reaction (e.g., base-mediated coupling, reduction of another group) protect->reaction deprotect Deprotect Formyl Group (Mild Acidic Hydrolysis) reaction->deprotect end Final Product: Modified Thiazole Derivative deprotect->end

Caption: A typical workflow for performing reactions on this compound where the formyl group requires protection.

Decomposition_Pathways Potential Decomposition Pathways start This compound acid Acidic Conditions start->acid H+ base Basic Conditions start->base OH- oxidant Oxidizing Agent start->oxidant [O] reductant Reducing Agent start->reductant [H] deprotection Boc Cleavage: 2-Amino-4-formylthiazole acid->deprotection cannizzaro Cannizzaro Reaction Products: Alcohol + Carboxylic Acid base->cannizzaro oxidation Oxidation Product: Thiazole-4-carboxylic acid derivative oxidant->oxidation reduction Reduction Product: Thiazole-4-methanol derivative reductant->reduction

Caption: A diagram illustrating the primary decomposition pathways of this compound under different reaction conditions.

References

Technical Support Center: Column Chromatography for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the column chromatography purification of thiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying thiazole derivatives? A1: Silica gel is the most widely used stationary phase for normal-phase column chromatography of thiazole derivatives due to its versatility and effectiveness in separating compounds of varying polarities.[1][2] For compounds that may be unstable on acidic silica, alternatives like alumina or florisil can be considered.[3] In reversed-phase high-performance liquid chromatography (RP-HPLC), C18-bonded silica is a common choice.[4][5]

Q2: How do I select an appropriate mobile phase (eluent)? A2: The best method for selecting a mobile phase is to first run Thin-Layer Chromatography (TLC) with various solvent systems.[1] A common starting point for normal-phase chromatography is a mixture of a non-polar solvent, such as hexanes or petroleum ether, with a more polar solvent like ethyl acetate.[1][6] The polarity is adjusted until good separation is achieved. For an effective separation in column chromatography, the ideal Rf value for the desired thiazole derivative on the TLC plate is typically between 0.2 and 0.4.[1]

Q3: Are thiazole derivatives generally stable during silica gel chromatography? A3: The thiazole ring itself is generally stable. However, the stability of the entire molecule depends on its substituents. Some functional groups can be sensitive to the acidic nature of silica gel or to strong acidic or basic conditions, potentially leading to decomposition.[1][3] If you suspect your compound is degrading, you can test its stability by spotting it on a TLC plate, letting it sit for a while, and then developing it to see if any new spots appear.[3]

Q4: What is "dry loading," and when should I use it? A4: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel (or another adsorbent) before being placed on top of the column.[7] This method is particularly useful when your crude sample does not dissolve well in the initial, low-polarity eluent you plan to use for the separation.[3][7] It prevents the use of a strong, polar solvent for dissolution, which can compromise the separation at the beginning of the chromatography.

Q5: When should I consider using gradient elution instead of isocratic elution? A5: Gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is beneficial when your crude sample contains compounds with a wide range of polarities.[8] It helps to elute strongly retained compounds more quickly and as sharper bands, whereas isocratic elution (using a constant solvent composition) might lead to very long retention times and significant band broadening for these compounds.

Troubleshooting Guides

Issue 1: Poor separation between my thiazole derivative and an impurity.

  • Question: My TLC shows two spots that are very close together. How can I improve the separation on the column?

  • Answer:

    • Optimize the Mobile Phase: Systematically vary the polarity of the eluent. Small changes can have a significant impact on resolution. Try different solvent combinations; for example, substituting ethyl acetate with dichloromethane or acetone might alter the selectivity.[3]

    • Consider a Different Adsorbent: If optimizing the mobile phase on silica gel is unsuccessful, the impurity may have a very similar polarity. Switching to a different stationary phase, such as alumina, might provide the different selectivity needed for separation.[3]

    • Improve Column Packing and Dimensions: Ensure the column is packed uniformly without any air bubbles or cracks. Using a longer, narrower column can increase the number of theoretical plates and improve the separation of closely eluting compounds.

Issue 2: The desired compound will not elute from the column.

  • Question: I have run a large volume of eluent through the column, but I cannot detect my product in the fractions. What could be the problem?

  • Answer: There are several possibilities:

    • Decomposition: The compound may be unstable on the silica gel and has decomposed.[3] Test the compound's stability on a TLC plate to confirm this. If it is unstable, consider using a deactivated stationary phase like neutral alumina or switching to reversed-phase chromatography.

    • Insufficient Eluent Polarity: The mobile phase may not be polar enough to move the compound. Gradually increase the polarity of your eluent. For very polar compounds, a mobile phase containing methanol or even a small amount of ammonia in methanol/dichloromethane may be necessary.[3]

    • Compound Eluted in the Solvent Front: It's possible the compound is very non-polar and eluted immediately in the first few fractions. Always check the first fraction collected.[3]

Issue 3: The colored impurities in my crude product are streaking through the column.

  • Question: I have colored impurities that are not separating cleanly and are contaminating many of my fractions. How can I remove them?

  • Answer: Colored impurities, which can arise from product degradation or reagents, can sometimes be removed with a pre-treatment step. Before chromatography, try dissolving the crude product in a suitable solvent and adding a small amount of activated charcoal (1-5% by weight).[9] Gently heat the mixture for a few minutes, then remove the charcoal by hot filtration.[9] This can adsorb the highly polar, colored impurities. Afterward, you can proceed with column chromatography on the decolorized material.

Data Presentation: Example Elution Conditions

The following table summarizes various solvent systems and reported Rf values for the purification of different thiazole derivatives, providing a practical reference for method development.

Compound TypeStationary PhaseMobile Phase (Eluent)Rf ValueReference
Chromene-Thiazole DerivativeSilica Gel5% Ethyl Acetate in Hexanes~0.67[6]
2-amino-Thiazole DerivativeSilica Gel20% Ethyl Acetate in Hexanes~0.18[6]
Chloro-acetamide-ThiazoleSilica Gel30% Ethyl Acetate in Hexanes0.49[6]
4-(4-bromophenyl)thiazol-2-amineSilica Gel40% Ethyl Acetate in Hexanes0.47[10]
Thiazolidine-4-one DerivativeSilica GelNot Specified0.64 - 0.73[11]
Substituted ThiopheneSilica Gel10:1 Petroleum Ether / Ethyl Acetate0.50[2]

Experimental Protocols

Protocol 1: TLC for Optimal Solvent System Selection
  • Preparation: Dissolve a small amount of your crude thiazole derivative in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the plate in a TLC chamber containing a prepared solvent system (e.g., 20% ethyl acetate in hexanes). Ensure the chamber is saturated with the solvent vapors.

  • Visualization: After the solvent front has moved up the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Analysis: Calculate the Rf value for each spot. Adjust the solvent ratio until the desired compound has an Rf between 0.2 and 0.4, with good separation from impurities.[1]

Protocol 2: Column Packing and Sample Loading
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar eluent. The consistency should be like a thin milkshake.

  • Column Packing: Pour the slurry into your chromatography column.[9] Open the stopcock to allow the solvent to drain, and continuously tap the column to ensure even packing and remove any air bubbles. Add a thin layer of sand on top of the silica bed to prevent disturbance.

  • Sample Loading (Dry Method):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to this solution.[7]

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[7]

    • Carefully add this powder to the top of the packed column.

  • Elution: Carefully add your mobile phase to the column. Begin collecting fractions as the solvent starts to elute. Monitor the fractions by TLC to identify which ones contain your purified product.[9]

Visualizations

Workflow for Thiazole Derivative Purification

G cluster_pre Pre-Chromatography cluster_chrom Column Chromatography cluster_post Post-Chromatography A Crude Thiazole Product B TLC Analysis (Solvent System Scouting) A->B C Prepare Column (Slurry Packing) B->C Select Optimal Eluent D Load Sample (Wet or Dry Loading) C->D E Elute with Mobile Phase (Isocratic or Gradient) D->E F Collect Fractions E->F G Monitor Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Thiazole Derivative I->J

Caption: General workflow for the purification of thiazole derivatives.

Troubleshooting Logic: Poor Separation

G Start Problem: Poor Separation TLC_Check Are spots separated on TLC (Rf diff > 0.1)? Start->TLC_Check Optimize_Solvent Action: Systematically vary eluent polarity. Try different solvent classes. TLC_Check->Optimize_Solvent No Column_Check Is column packed well? Is it long enough? TLC_Check->Column_Check Yes Success Separation Achieved Optimize_Solvent->Success Repack_Column Action: Repack column. Use a longer/thinner column. Column_Check->Repack_Column No Consider_Stationary Action: Change stationary phase (e.g., Alumina, Reversed-Phase) Column_Check->Consider_Stationary Yes Repack_Column->Success Consider_Stationary->Success

Caption: Decision tree for troubleshooting poor separation issues.

References

Addressing regioisomer formation in the synthesis of substituted thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted thiazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies, with a particular focus on addressing the common challenge of regioisomer formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted thiazoles, and what are its limitations?

A1: The Hantzsch thiazole synthesis is a widely used and versatile method for the preparation of thiazoles.[1] It involves the condensation reaction between an α-haloketone and a thioamide.[2] While it is a robust method, a significant limitation is the potential for the formation of regioisomers, particularly when using N-substituted thioamides under acidic conditions.[3][4] This can lead to mixtures of the desired 2-amino-substituted thiazole and the isomeric 3-substituted-2-iminothiazoline, complicating purification and reducing the yield of the target molecule.[4][5]

Q2: How do reaction conditions influence regioisomer formation in the Hantzsch synthesis?

A2: Reaction conditions, especially pH, play a crucial role in determining the regioselectivity of the Hantzsch synthesis. Condensation of α-haloketones with N-monosubstituted thioureas in a neutral solvent typically yields 2-(N-substituted amino)thiazoles exclusively.[4] However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles is often formed.[3][4]

Q3: What are the key differences in the spectroscopic data of the two common regioisomers formed in the Hantzsch synthesis?

A3: The two regioisomers, 2-(substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles, can be distinguished by characteristic differences in their spectroscopic data. In ¹H NMR, the chemical shift of the proton at the 5-position of the thiazole ring is a key indicator.[4] For example, in DMSO-d6, the H-5 proton of 2-aminothiazole appears around 6.53-6.93 ppm.[6] Infrared (IR) spectroscopy can also be used, particularly by analyzing the C=N and N-H stretching frequencies. Derivatization, such as forming trifluoroacetate salts, can further accentuate differences in the IR spectra, particularly in the carbonyl region.[4]

Q4: Are there alternative methods to the Hantzsch synthesis for achieving better regioselectivity?

A4: Yes, several alternative methods have been developed to achieve regiocontrolled synthesis of substituted thiazoles. These include:

  • Cook-Heilbron Synthesis: This method provides access to 5-aminothiazoles.[7]

  • Domino Reactions: Specific domino reactions of propargyl bromides and thiourea can selectively produce 2-aminothiazoles.

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions have been employed for the regiocontrolled synthesis of 2,5-disubstituted and 2,4,5-trisubstituted thiazoles.

  • Cascade Reactions: Facile and efficient strategies involving cascade reactions, for instance from 3-chlorochromones and thioamides, have been developed for the regioselective synthesis of substituted thiazoles.

Troubleshooting Guides

Issue 1: Formation of Multiple Products (Regioisomers)
  • Potential Cause: The use of acidic conditions in the Hantzsch synthesis with N-substituted thioamides is a common cause of regioisomer formation.[4][5]

  • Recommended Solution:

    • pH Control: Conduct the reaction under neutral or slightly basic conditions to favor the formation of the 2-amino-substituted thiazole.[5]

    • Solvent Selection: Polar protic solvents like ethanol or methanol are commonly used and generally favor the desired isomer under neutral conditions.[8]

    • Alternative Synthesis: If pH control is ineffective, consider a different synthetic route known for higher regioselectivity, such as the Cook-Heilbron synthesis for 5-aminothiazoles or a palladium-catalyzed approach for other substitution patterns.[7]

Issue 2: Low to No Product Yield
  • Potential Cause:

    • Incomplete Reaction: Insufficient reaction time or temperature.[5]

    • Degradation of Reactants or Product: Excessive heat can cause decomposition.[5]

    • Incorrect Stoichiometry: An improper ratio of α-haloketone to thioamide.[5]

    • Poor Quality of Starting Materials: Impurities in the reactants can inhibit the reaction.[5]

  • Recommended Solution:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]

    • Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and decomposition. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[5][7]

    • Stoichiometry Adjustment: Use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure the complete conversion of the α-haloketone.[5]

    • Purification of Starting Materials: Ensure the purity of your starting materials. For instance, α-haloketones can be purified by vacuum distillation.[5]

Issue 3: Difficulty in Product Purification
  • Potential Cause:

    • Presence of Regioisomers: The similar polarity of regioisomers can make them difficult to separate by standard column chromatography.

    • Oily Product: The desired thiazole derivative may be an oil, making crystallization difficult.[8]

  • Recommended Solution:

    • Chromatography Optimization: If isomers are present, experiment with different solvent systems for column chromatography. Sometimes, derivatization of the mixture can alter the polarities enough to allow for separation.

    • Alternative Purification: For oily products, consider purification by vacuum distillation if the compound is thermally stable.

    • Salt Formation: If the product has a basic nitrogen, formation of a salt (e.g., hydrochloride) can sometimes induce crystallization and facilitate purification.

Data Presentation

Table 1: Influence of Reaction Conditions on Regioisomer Formation in Hantzsch Thiazole Synthesis

α-HaloketoneN-Substituted ThioureaSolventConditionsProduct(s)Ratio (2-amino : 2-imino)Yield (%)Reference(s)
ChloroacetoneN-MethylthioureaEthanolNeutral, Reflux2-(Methylamino)-4-methylthiazoleExclusively 2-aminoHigh[4]
ChloroacetoneN-Methylthiourea10M HCl-EtOH (1:2)80 °C, 20 min2-(Methylamino)-4-methylthiazole & 2-Imino-3,4-dimethyl-2,3-dihydrothiazoleMixture73 (2-imino)[4]
Phenacyl bromideThioureaMethanolHeat2-Amino-4-phenylthiazoleExclusively 2-amino~99[9]

Table 2: Comparison of Spectroscopic Data for Thiazole Regioisomers

Compound¹H NMR (δ, ppm in DMSO-d₆)¹³C NMR (δ, ppm in DMSO-d₆)IR (cm⁻¹)Reference(s)
2-Aminothiazole6.93 (d, 1H, H-4), 6.53 (d, 1H, H-5), 6.86 (br s, 2H, NH₂)169.2, 153.4, 111.13400-3100 (N-H), 1620 (C=N)[6][10]
3-Substituted-2-iminothiazolineChemical shifts for H-5 are characteristically different from the 2-amino isomer.-Characteristic differences in the C=N and exocyclic N-H stretching frequencies.[4]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-Amino-4-phenylthiazole (Hantzsch Synthesis under Neutral Conditions)
  • Materials:

    • 2-Bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate solution (20 mL)

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[9]

    • Add methanol and a stir bar.[9]

    • Heat the mixture with stirring on a hot plate at a gentle reflux for 30 minutes.[9]

    • Monitor the reaction by TLC (e.g., 50% ethyl acetate/50% hexane).[9]

    • After completion, remove the reaction from heat and allow it to cool to room temperature.[9]

    • Pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.[9]

    • Collect the precipitated product by vacuum filtration through a Buchner funnel.[9]

    • Wash the filter cake with water.[9]

    • Dry the solid product to obtain 2-amino-4-phenylthiazole.[9]

Protocol 2: General Procedure for Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles
  • Materials:

    • Alkyl 2-(methylthio)-2-thioxoacetate (1.0 mmol)

    • Acyl hydrazide (1.0 mmol)

    • p-Toluenesulfonic acid (p-TSA) (0.1 mmol)

    • Water (2 mL)

  • Procedure:

    • To a solution of alkyl 2-(methylthio)-2-thioxoacetate and acyl hydrazide in water, add p-TSA.[11]

    • Stir the mixture magnetically at 80 °C for 3 hours.[11]

    • Monitor the reaction progress by TLC.[11]

    • Upon completion, cool the reaction mixture and isolate the product. Further purification can be achieved by recrystallization or column chromatography.[11]

Visualizations

Hantzsch_Regioselectivity cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products alpha_haloketone α-Haloketone neutral Neutral (e.g., EtOH) alpha_haloketone->neutral acidic Acidic (e.g., HCl/EtOH) alpha_haloketone->acidic thioamide N-Substituted Thiourea thioamide->neutral thioamide->acidic amino_thiazole 2-(Substituted-amino)thiazole (Major Product) neutral->amino_thiazole Favored Pathway acidic->amino_thiazole imino_thiazoline 3-Substituted-2-iminothiazoline (Side Product) acidic->imino_thiazoline Competing Pathway

Caption: Factors influencing regioselectivity in the Hantzsch thiazole synthesis.

Troubleshooting_Workflow start Start: Thiazole Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield No impure Impure Product? low_yield->impure No optimize_conditions Optimize Reaction: - Temperature - Time - Stoichiometry low_yield->optimize_conditions Yes isomers Regioisomers Present? impure->isomers Yes success Successful Synthesis impure->success No optimize_conditions->check_yield check_starting_materials Check Starting Material Purity optimize_conditions->check_starting_materials check_starting_materials->start adjust_ph Adjust pH to Neutral/Basic or Change Synthetic Route isomers->adjust_ph Yes optimize_purification Optimize Purification: - Column Chromatography - Recrystallization - Distillation isomers->optimize_purification No adjust_ph->start optimize_purification->check_yield end End success->end

Caption: A troubleshooting workflow for substituted thiazole synthesis.

References

Technical Support Center: Stability of Tert-butyl 4-formylthiazol-2-ylcarbamate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and improving the stability of tert-butyl 4-formylthiazol-2-ylcarbamate in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow. What could be the cause?

A1: A yellow discoloration of your solution is a common indicator of degradation. This can be caused by several factors, including exposure to light (photodegradation), instability at the solution's pH, oxidation of the aldehyde group, or thermal degradation. The thiazole ring system, in particular, can be susceptible to photodegradation, leading to colored byproducts.

Q2: What are the primary degradation pathways for this compound in solution?

A2: Based on the structure of the molecule, which contains a thiazole ring, a formyl (aldehyde) group, and an N-Boc protecting group, the following degradation pathways are most likely:

  • Photodegradation: The thiazole ring can absorb UV and visible light, leading to the formation of reactive species like singlet oxygen. This can cause the thiazole ring to undergo reactions such as a [4+2] cycloaddition, leading to unstable endoperoxides that rearrange into various degradation products.

  • Acid-Catalyzed Hydrolysis: The tert-butoxycarbonyl (N-Boc) protecting group is known to be labile under acidic conditions. Protic acids in the solvent or buffer can catalyze the cleavage of the Boc group, yielding the free amine, isobutylene, and carbon dioxide.

  • Oxidation: The aldehyde (formyl) group is susceptible to oxidation, which would convert it into a carboxylic acid. This can be initiated by dissolved oxygen, peroxide impurities in solvents, or exposure to light.

Q3: How can I minimize the degradation of my this compound solution?

A3: To enhance the stability of your solution, consider the following preventative measures:

  • Light Protection: Always store and handle solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.

  • pH Control: Maintain the pH of your solution in the neutral to slightly acidic range (pH 5-7). Avoid strongly acidic or basic conditions. Use buffers to maintain a stable pH.

  • Solvent Choice: Use high-purity, HPLC-grade solvents to minimize impurities that could act as photosensitizers or oxidizing agents. If possible, degas solvents prior to use to remove dissolved oxygen.

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) to slow down potential degradation reactions. Avoid repeated freeze-thaw cycles.

  • Inert Atmosphere: For long-term storage or sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Use of Stabilizers: In some cases, the addition of antioxidants (e.g., butylated hydroxytoluene - BHT) or UV absorbers may be beneficial, but their compatibility with your experimental system must be verified.

Q4: I am using trifluoroacetic acid (TFA) in my HPLC mobile phase. Will this cleave the N-Boc group?

A4: Yes, there is a significant risk of N-Boc cleavage. While the rate of cleavage depends on the concentration of TFA and the contact time, even low concentrations (e.g., 0.1%) can cause partial to complete deprotection, especially if the collected fractions are allowed to stand for extended periods or are concentrated by evaporation. To mitigate this, if possible, use a less acidic modifier or neutralize the collected fractions immediately.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.Protect the solution from light, check the pH, and use fresh, high-purity solvents. Analyze a freshly prepared sample as a reference.
Loss of biological activity Degradation of the active compound.Review storage and handling procedures. Perform a stability study under your experimental conditions to determine the compound's half-life.
Inconsistent experimental results Variable degradation between experiments.Standardize solution preparation, storage, and handling protocols. Ensure consistent light exposure and temperature conditions for all samples.
Precipitation in aqueous buffers Poor solubility and/or degradation leading to insoluble products.Check the solubility of the compound in your buffer system. Consider using a co-solvent (e.g., DMSO, ethanol) and ensure the final concentration does not exceed the solubility limit.

Data Presentation: Stability of a Structurally Related Thiazole Derivative

Table 1: Effect of Temperature on the Stability of a 4-(Methoxymethyl)thiazole Derivative in Solution (24-hour incubation)

Temperature (°C)% Remaining Compound
498
2588
4078

Table 2: Effect of Protective Agents on the Photostability of a 4-(Methoxymethyl)thiazole Derivative under Forced Irradiation

Protective Agent (Concentration)% Remaining after 1.2 million lux hours% Remaining after 200 watt hours/m² UV-A
None (Control)6558
UV Absorber (0.1% w/v Benzophenone)8885
Singlet Oxygen Quencher (10 mM Sodium Azide)9289
Antioxidant (0.1% w/v Ascorbic Acid)8581

Data is illustrative and based on a structurally related compound. Actual stability of this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours. Also, reflux a solution of the compound for 24 hours.

    • Photodegradation: Expose a solution of the compound to direct sunlight or a UV lamp for 48 hours. A control sample should be kept in the dark.

  • Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample. Neutralize the acidic and alkaline samples before analysis. Analyze all samples using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (use with caution due to potential N-Boc cleavage). A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at an appropriate wavelength determined by UV scan (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

DegradationPathways Compound This compound Photodegradation Photodegradation Products (e.g., Endoperoxides, Rearranged Structures) Compound->Photodegradation Light (UV/Vis) + O2 AcidHydrolysis Amine + Isobutylene + CO2 Compound->AcidHydrolysis Acid (e.g., H+) Oxidation Carboxylic Acid Derivative Compound->Oxidation Oxidizing Agent (e.g., O2, H2O2)

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow start Start: Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize (if necessary) sampling->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze end End: Evaluate Degradation analyze->end LogicDiagram observation Observation: Compound Degradation cause Potential Causes observation->cause light Light Exposure cause->light Yes ph Inappropriate pH cause->ph Yes oxidation Oxidation cause->oxidation Yes solution1 Solution: Protect from Light light->solution1 solution2 Solution: Control pH (5-7) ph->solution2 solution3 Solution: Use Inert Atmosphere/ High-Purity Solvents oxidation->solution3

Overcoming common issues in the acylation of 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the acylation of 2-aminothiazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common issues encountered during the synthesis of N-acylated 2-aminothiazole derivatives.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common problems encountered during the acylation of 2-aminothiazoles in a question-and-answer format.

Q1: I am observing a very low or no yield of my desired acylated 2-aminothiazole. What are the common causes and how can I improve it?

A1: Low or no product yield is a frequent issue in the acylation of 2-aminothiazoles. Several factors can contribute to this problem. Here are the common causes and suggested solutions:

  • Inappropriate Solvent: The choice of solvent is critical for the reaction's success.

    • Solution: Screen different solvents such as dry acetone, pyridine, dichloromethane (DCM), or tetrahydrofuran (THF). The optimal solvent will depend on the specific acylating agent and the solubility of the starting materials.

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at high temperatures.

    • Solution: Optimize the reaction temperature. Some acylations proceed well at room temperature, while others may require heating or refluxing. Consider microwave-assisted synthesis, which can sometimes improve yields and reduce reaction times.

  • Ineffective or Inactivated Catalyst: For reactions requiring a catalyst, its activity is paramount.

    • Solution: Ensure the catalyst, such as a Lewis acid or a base, is fresh and anhydrous. For base-catalyzed reactions, pyridine or triethylamine are commonly used. For Friedel-Crafts type acylations, ensure the Lewis acid (e.g., AlCl₃) is not deactivated by moisture.

  • Poor Quality of Starting Materials: Impurities in the 2-aminothiazole or the acylating agent can lead to side reactions and lower yields.

    • Solution: Use purified starting materials. Ensure the 2-aminothiazole is free from impurities from its synthesis and that the acylating agent (e.g., acyl chloride or anhydride) has not hydrolyzed.

  • Incorrect Stoichiometry: The molar ratio of the reactants and catalyst is crucial.

    • Solution: Verify the stoichiometry of your reactants. A slight excess of the acylating agent may sometimes be beneficial, but a large excess can lead to side products.

Q2: My TLC analysis shows multiple spots, including what I suspect are side products. What are the common side reactions and how can I minimize them?

A2: The formation of multiple products is a common challenge due to the reactivity of the 2-aminothiazole ring system.

  • Bis-acylation: The exocyclic amino group and the endocyclic nitrogen can both be acylated, leading to a di-acylated product.

    • Solution: To avoid this, you can use a milder acylating agent or control the stoichiometry carefully. Another effective strategy is to protect the exocyclic amino group with a Boc group before acylation, followed by deprotection.

  • Ring Acylation: Electrophilic acylation can sometimes occur on the thiazole ring itself, typically at the 5-position.

    • Solution: This is more common under Friedel-Crafts conditions. Optimizing the catalyst and reaction conditions can help to favor N-acylation.

  • Decomposition: 2-Aminothiazole derivatives can be unstable under harsh reaction conditions.

    • Solution: Monitor the reaction progress by TLC to determine the optimal reaction time and avoid prolonged heating. If the product is acid-sensitive, use a non-acidic workup procedure.

Q3: I am having difficulty purifying my acylated 2-aminothiazole. What are the best practices for purification?

A3: Purification can be challenging due to the polarity and potential instability of the products.

  • Recrystallization: This is often the simplest method for purifying solid products.

    • Solution: Choose a solvent or solvent system in which your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for recrystallization include ethanol, ethyl acetate, and hexane mixtures.

  • Column Chromatography: This is a versatile method for separating the desired product from impurities.

    • Solution: Select a suitable stationary phase (usually silica gel) and a mobile phase with appropriate polarity. A typical solvent system is a gradient of ethyl acetate in hexane. Monitor the fractions by TLC to isolate the pure product.

  • Product is Highly Soluble in the Reaction Solvent: This can make isolation difficult.

    • Solution: After the reaction is complete, try to precipitate the product by adding a non-solvent or by cooling the reaction mixture.

Q4: My catalyst seems to be inactive after one run. What could be the cause and can it be regenerated?

A4: Catalyst deactivation is a common issue, especially in industrial settings.

  • Poisoning: The catalyst's active sites can be blocked by impurities in the reactants or by the product itself. The lone pair of electrons on the nitrogen of the 2-aminothiazole can complex with Lewis acid catalysts, leading to deactivation.

    • Solution: Use highly pure reactants. In some cases, increasing the catalyst loading might be necessary, but this is not always economical.

  • Fouling: Deposition of polymeric materials or coke on the catalyst surface can block active sites.

    • Solution: Regeneration can sometimes be achieved by washing the catalyst with appropriate solvents or by calcination (heating in the presence of air or oxygen) to burn off organic deposits.

  • Sintering: At high temperatures, the small metal particles of a supported catalyst can agglomerate into larger particles, reducing the active surface area.

    • Solution: This is often irreversible. It is crucial to operate the reaction within the recommended temperature range for the catalyst.

Data Presentation: Comparison of Acylation Conditions

The following table summarizes various reaction conditions for the acylation of 2-aminothiazoles and their derivatives, providing a comparative overview of yields.

Acylating AgentCatalyst/BaseSolventTemperatureTimeYield (%)
Acetyl chloride-Dry AcetoneReflux2hSolid product obtained
Benzoyl chloride-Dry PyridineNot specifiedNot specifiedHigh
3-(trifluoromethyl)benzoyl chlorideGrignard reagentDCM, THF50°C, then RT30 min60-77
Chloroacetyl chlorideTriethylamineDry BenzeneRoom Temp6hNot specified
Acetic anhydrideSolvent-free-Not specifiedNot specifiedGood to excellent
Acetic AcidTriethyl orthoformate, Sodium azideGlacial Acetic AcidReflux8-10hHigh

Experimental Protocols

Protocol 1: General Procedure for N-Acylation with Acyl Chlorides in the Presence of a Base

This protocol describes a general method for the acylation of 2-aminothiazole using an acyl chloride and a base to neutralize the HCl byproduct.

Materials:

  • 2-Aminothiazole

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine or Pyridine

  • Dry Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and ice bath

Procedure:

  • Dissolve 2-aminothiazole (1 equivalent) and triethylamine (1.1 equivalents) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-Acetylation using Acetic Anhydride

This protocol provides a convenient method for the acetylation of 2-aminothiazoles using acetic anhydride.

Materials:

  • 2-Aminothiazole derivative

  • Acetic anhydride

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve the 2-aminothiazole derivative in a minimal amount of a suitable solvent (e.g., pyridine or acetic acid), or perform the reaction neat if the starting material is a liquid.

  • Add acetic anhydride (1.2 to 2 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully add water to quench the excess acetic anhydride.

  • The product may precipitate upon addition of water. If so, collect the solid by filtration, wash with water, and dry.

  • If the product does not precipitate, extract it with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify as needed by recrystallization or column chromatography.

Visualizations

General Experimental Workflow for Acylation of 2-Aminothiazole

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Aminothiazole E Mixing & Stirring A->E B Acylating Agent B->E C Solvent C->E D Catalyst/Base D->E F Temperature Control (Cooling/Heating) E->F G Reaction Monitoring (TLC) F->G H Quenching G->H I Extraction H->I J Washing I->J K Drying J->K L Solvent Removal K->L M Purification (Recrystallization/ Chromatography) L->M N Characterization (NMR, MS, etc.) M->N O Pure Acylated 2-Aminothiazole N->O

Caption: General workflow for the acylation of 2-aminothiazoles.

Troubleshooting Workflow for Low Yield in Acylation

G Start Low Yield Observed CheckReagents 1. Check Reagent Purity & Anhydrous Conditions Start->CheckReagents CheckConditions 2. Review Reaction Conditions (Temp, Time, Stoichiometry) CheckReagents->CheckConditions Reagents OK ResultNotOK Yield Still Low CheckReagents->ResultNotOK Impure/Wet Reagents CheckCatalyst 3. Evaluate Catalyst (Activity, Loading) CheckConditions->CheckCatalyst Conditions Optimized CheckConditions->ResultNotOK Suboptimal Conditions CheckWorkup 4. Optimize Work-up & Purification CheckCatalyst->CheckWorkup Catalyst OK CheckCatalyst->ResultNotOK Inactive Catalyst ResultOK Yield Improved CheckWorkup->ResultOK Optimized CheckWorkup->ResultNotOK Product Loss ResultNotOK->Start Re-evaluate

Caption: A logical workflow for troubleshooting low yields in acylation reactions.

Validation & Comparative

A Comparative Analysis of Tert-butyl 4-formylthiazol-2-ylcarbamate and Other Formylthiazole Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Within this class, formylthiazole derivatives have emerged as a promising area of investigation, particularly in the development of novel anticancer agents. The electrophilic nature of the formyl group at the C4 position, coupled with diverse functionalities at the C2 and C5 positions, allows for a broad exploration of structure-activity relationships (SAR). This guide provides a comparative analysis of Tert-butyl 4-formylthiazol-2-ylcarbamate against other formylthiazole derivatives, offering insights into their potential as anticancer agents.

Quantitative Data Summary

While specific experimental data for this compound is not extensively available in public literature, we can construct a comparative framework based on structurally related thiazole derivatives that have been evaluated for their cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro anticancer activity (IC50 values) of selected 2-substituted thiazole derivatives. This juxtaposition highlights the influence of different substituents at the 2-position of the thiazole ring on anticancer potency.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 (Target) This compoundNot ReportedNot Reported-
2 2-acetamido-4-(4-substituted phenyl)-1,3-thiazole derivativeHuman Lung Cancer (H1299)4.89[1]
3 2-acetamido-4-(4-substituted phenyl)-1,3-thiazole derivativeHuman Glioma (SHG-44)4.03[1]
4 N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamideHeLa1.6 ± 0.8[2]
5 2-[2-[4-Hydroxy-3-(phenylazo)benzylidene]hydrazinyl]-thiazol-4(5H)-oneMCF-7 (Breast Cancer)2.57 ± 0.16[3]
6 2-[2-[4-Hydroxy-3-(phenylazo)benzylidene]hydrazinyl]-thiazol-4(5H)-oneHepG2 (Liver Cancer)7.26 ± 0.44[3]

Experimental Protocols

To ensure reproducibility and facilitate the comparison of new derivatives, detailed experimental protocols are essential. Below are representative methodologies for the synthesis of a 2-aminothiazole precursor and for the evaluation of anticancer activity.

Synthesis of 2-Amino-4-methylthiazole-5-carbaldehyde (A Precursor to Formylthiazoles)

Materials:

  • Thiosemicarbazide

  • Ethyl acetoacetate

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Synthesis of Thiosemicarbazone: A mixture of ethyl acetoacetate (10 mmol) and thiosemicarbazide (10 mmol) in ethanol (20 mL) with a catalytic amount of acetic acid is refluxed for 4 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazone.

  • Cyclization to 2-Amino-4-methyl-5-ethoxycarbonylthiazole: The thiosemicarbazone (10 mmol) is dissolved in ethanol, and bromine (10 mmol) in ethanol is added dropwise with stirring at 0-5 °C. The reaction mixture is then stirred at room temperature for 2 hours. The precipitated hydrobromide salt is filtered, washed with ether, and then neutralized with a saturated sodium bicarbonate solution to obtain the 2-aminothiazole derivative.

  • Reduction of the Ester: The 2-amino-4-methyl-5-ethoxycarbonylthiazole (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Lithium aluminum hydride (LAH) (15 mmol) is added portion-wise. The reaction mixture is stirred at room temperature for 3 hours. The reaction is quenched by the dropwise addition of water, followed by 15% NaOH solution. The precipitate is filtered off, and the filtrate is concentrated to give 2-amino-4-methylthiazole-5-methanol.

  • Oxidation to the Aldehyde: The 2-amino-4-methylthiazole-5-methanol (10 mmol) is dissolved in dichloromethane (DCM). Pyridinium chlorochromate (PCC) (15 mmol) is added, and the mixture is stirred at room temperature for 2 hours. The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated to yield 2-amino-4-methylthiazole-5-carbaldehyde.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment: Stock solutions of the test compounds are prepared in DMSO. Serial dilutions are made in the culture medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the test compounds at various concentrations. Control wells receive medium with the same concentration of DMSO as the treated wells. The plates are incubated for another 48-72 hours.[4]

  • MTT Assay: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.

  • Data Acquisition and Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[4]

Signaling Pathways and Experimental Workflows

Thiazole derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a key signaling cascade that is frequently hyperactivated in many types of cancer, promoting cell growth and survival. Several thiazole-based compounds have been identified as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Formylthiazole Derivatives Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR pathway and potential inhibition by formylthiazoles.

Experimental Workflow for Anticancer Drug Discovery

The process of identifying and characterizing novel anticancer agents from a library of synthesized compounds follows a structured workflow, from initial synthesis to in-depth mechanistic studies.

Experimental_Workflow Synthesis Synthesis of Formylthiazole Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening Hit_ID Hit Identification & IC50 Determination Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit_ID->Mechanism Lead_Opt Lead Optimization SAR->Lead_Opt Mechanism->Lead_Opt

Caption: A typical workflow for anticancer drug discovery with formylthiazoles.

References

Biological activity of Tert-butyl 4-formylthiazol-2-ylcarbamate derivatives versus existing compounds

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are continually exploring novel chemical scaffolds to address pressing therapeutic needs. Among these, thiazole derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. This guide provides a comparative overview of the biological activities of newly synthesized tert-butyl 4-formylthiazol-2-ylcarbamate derivatives against existing, well-established compounds, supported by experimental data and protocols.

A Comparative Look at Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. To contextualize their efficacy, a comparative analysis against known anticancer drugs is presented below. The data summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth. Lower IC50 values indicate greater potency.

CompoundCell LineIC50 (µM)[1]
Derivative 4c MCF-72.57 ± 0.16
Derivative 4c HepG27.26 ± 0.44
Staurosporine (Standard)MCF-76.77 ± 0.41
Staurosporine (Standard)HepG28.4 ± 0.51
Derivative 4a MCF-712.7 ± 0.77
Derivative 4a HepG26.69 ± 0.41
Derivative 4b MCF-731.5 ± 1.91
Derivative 4b HepG251.7 ± 3.13
Derivative 5 MCF-728.0 ± 1.69
Derivative 5 HepG226.8 ± 1.62

Unveiling Antimicrobial Potential

In addition to their anticancer properties, certain thiazole derivatives have demonstrated promising antimicrobial activity. The table below compares the minimum inhibitory concentration (MIC) of novel phenylthiazoles with a tert-butyl moiety against various pathogens, including the multi-drug resistant Staphylococcus aureus (MRSA). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)[2]
Compound with 1,2-diaminocyclohexane MRSA USA3004
Compound with 1,2-diaminocyclohexane Clostridium difficile4
Propylenediamine derivative 12 MRSA16
Propylenediamine derivative 12 Candida albicans8
Hydroxyl analogue 13 MRSA16
Hydroxyl analogue 13 Clostridium difficile4

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized thiazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[1]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were solubilized by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.

Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Compound Preparation: A stock solution of each compound was prepared in an appropriate solvent.

  • Serial Dilutions: Serial twofold dilutions of the compounds were prepared in Mueller-Hinton broth (for bacteria) or RPMI 1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test microorganism was prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well was inoculated with the microbial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

Visualizing Mechanisms and Workflows

To better understand the potential mechanisms of action and the experimental processes, the following diagrams are provided.

anticancer_pathway Thiazole Derivative Thiazole Derivative Receptor Tyrosine Kinase (e.g., VEGFR-2) Receptor Tyrosine Kinase (e.g., VEGFR-2) Thiazole Derivative->Receptor Tyrosine Kinase (e.g., VEGFR-2) Inhibition Apoptosis Apoptosis Thiazole Derivative->Apoptosis Induction Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (e.g., VEGFR-2)->Signaling Cascade (e.g., MAPK/ERK) Activation Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Activation Signaling Cascade (e.g., MAPK/ERK)->Apoptosis Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Angiogenesis Angiogenesis Gene Expression->Angiogenesis

Caption: Potential anticancer signaling pathway modulated by thiazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis of Thiazole Derivatives Synthesis of Thiazole Derivatives Purification & Characterization Purification & Characterization Synthesis of Thiazole Derivatives->Purification & Characterization In Vitro Cytotoxicity Assay (MTT) In Vitro Cytotoxicity Assay (MTT) Purification & Characterization->In Vitro Cytotoxicity Assay (MTT) Antimicrobial Susceptibility Testing (MIC) Antimicrobial Susceptibility Testing (MIC) Purification & Characterization->Antimicrobial Susceptibility Testing (MIC) IC50 & MIC Determination IC50 & MIC Determination In Vitro Cytotoxicity Assay (MTT)->IC50 & MIC Determination Antimicrobial Susceptibility Testing (MIC)->IC50 & MIC Determination Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) IC50 & MIC Determination->Structure-Activity Relationship (SAR)

Caption: General experimental workflow for the evaluation of thiazole derivatives.

References

Validation of a new synthetic method for Tert-butyl 4-formylthiazol-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic methodologies for the preparation of Tert-butyl 4-formylthiazol-2-ylcarbamate, a key intermediate in the development of various pharmaceutical compounds. The following sections detail an established two-step method involving Boc-protection followed by Vilsmeier-Haack formylation and a novel, alternative pathway proceeding through a brominated intermediate. The performance of each method is evaluated based on experimental data for analogous reactions, providing insights into yield, reaction conditions, and potential scalability.

Method 1: Established Synthesis via Boc Protection and Vilsmeier-Haack Formylation

This established route involves the initial protection of the amino group of 2-aminothiazole with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the formyl group at the 4-position of the thiazole ring using the Vilsmeier-Haack reaction.

Experimental Protocol

Step 1: Synthesis of Tert-butyl thiazol-2-ylcarbamate

To a solution of 2-aminothiazole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), is added triethylamine (1.5 equivalents) and di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents). The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford Tert-butyl thiazol-2-ylcarbamate.

Step 2: Vilsmeier-Haack Formylation

Phosphorus oxychloride (POCl₃, 1.5 equivalents) is added dropwise to a cooled (0 °C) solution of N,N-dimethylformamide (DMF, 3 equivalents). The mixture is stirred for 30 minutes to form the Vilsmeier reagent. A solution of Tert-butyl thiazol-2-ylcarbamate (1 equivalent) in DMF is then added, and the reaction mixture is heated to 60-80 °C for 2-4 hours. After cooling, the reaction is quenched by pouring it onto crushed ice and neutralizing with an aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography yields this compound.

Method 2: A Novel Synthetic Approach via a Brominated Intermediate

This novel synthetic strategy utilizes a pre-functionalized starting material, Tert-butyl 4-bromothiazol-2-ylcarbamate, to introduce the formyl group via a lithium-halogen exchange reaction.

Experimental Protocol

Step 1: Synthesis of Tert-butyl 4-bromothiazol-2-ylcarbamate

This intermediate is commercially available or can be synthesized from 2-amino-4-bromothiazole following a standard Boc-protection protocol similar to Method 1, Step 1.

Step 2: Formylation via Lithium-Halogen Exchange

To a solution of Tert-butyl 4-bromothiazol-2-ylcarbamate (1 equivalent) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (n-BuLi, 1.1 equivalents) dropwise. The mixture is stirred at this temperature for 1 hour to facilitate the lithium-halogen exchange. Anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound.

Performance Comparison

The following table summarizes the key performance indicators for each synthetic method based on data from analogous reactions found in the literature. It is important to note that these values are representative and may vary depending on the specific reaction conditions and scale.

ParameterMethod 1: Boc Protection & Vilsmeier-HaackMethod 2: Halogen-Metal Exchange
Overall Yield Moderate to GoodGood to Excellent
Purity Generally high after chromatographyGenerally high after chromatography
Reaction Time 14-28 hours3-5 hours
Starting Materials 2-aminothiazole, Boc₂O, POCl₃, DMFTert-butyl 4-bromothiazol-2-ylcarbamate, n-BuLi, DMF
Reagent Handling POCl₃ is corrosive and moisture-sensitive.n-BuLi is pyrophoric and requires strictly anhydrous conditions.
Scalability Vilsmeier-Haack reactions are generally scalable.Lithium-halogen exchange reactions can be challenging to scale up due to the use of cryogenic temperatures and pyrophoric reagents.

Experimental and Logical Workflows

Method1_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Vilsmeier-Haack Formylation A 2-Aminothiazole C Tert-butyl thiazol-2-ylcarbamate A->C THF, RT B Boc₂O, Et₃N B->C E This compound C->E 1. Vilsmeier Reagent 2. Heat D POCl₃, DMF D->E

Caption: Synthetic workflow for the established method.

Method2_Workflow cluster_step1 Step 1: Starting Material cluster_step2 Step 2: Formylation F Tert-butyl 4-bromothiazol-2-ylcarbamate H This compound F->H G 1. n-BuLi, -78 °C 2. DMF G->H

Caption: Synthetic workflow for the novel alternative method.

Conclusion

Both the established and the novel synthetic methods provide viable routes to this compound. The choice of method will depend on the specific requirements of the synthesis.

The established method utilizes common and less hazardous reagents (with the exception of POCl₃) and is likely more amenable to large-scale production due to the avoidance of cryogenic conditions. However, it is a longer process.

The novel method offers a potentially faster route with higher overall yields. The main drawbacks are the use of pyrophoric n-butyllithium and the need for strictly anhydrous and low-temperature conditions, which can be challenging to implement on a large scale.

For research and small-scale synthesis where time and yield are critical, the novel method presents an attractive alternative. For larger-scale manufacturing where safety and operational simplicity are paramount, the established method may be preferred. Further optimization of both routes could lead to improved performance and scalability.

Spectroscopic Scrutiny: A Comparative Guide to Tert-butyl 4-formylthiazol-2-ylcarbamate and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Structural Isomers Under Investigation

The two primary isomers discussed are tert-butyl 4-formylthiazol-2-ylcarbamate and tert-butyl 5-formylthiazol-2-ylcarbamate. The key difference lies in the position of the formyl (-CHO) group on the thiazole ring, which significantly influences the electronic environment and, consequently, the spectroscopic signatures of the molecules.

isomers cluster_4_formyl This compound cluster_5_formyl tert-Butyl 5-formylthiazol-2-ylcarbamate 4-formyl 5-formyl

Caption: Chemical structures of the two positional isomers.

Spectroscopic Data Summary

The following tables summarize the available experimental spectroscopic data for tert-butyl 5-formylthiazol-2-ylcarbamate and the predicted data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
tert-Butyl 5-formylthiazol-2-ylcarbamateThiazole-H~8.0s-
Aldehyde-H~9.8s-
NHbroads-
tert-Butyl~1.6s-
This compound (Predicted)Thiazole-H~7.5 - 7.8s-
Aldehyde-H~9.9 - 10.1s-
NHbroads-
tert-Butyl~1.5 - 1.6s-
Table 2: ¹³C NMR Spectroscopic Data
Compound Carbon Chemical Shift (δ, ppm)
tert-Butyl 5-formylthiazol-2-ylcarbamateC=O (carbamate)~152
C=O (aldehyde)~185
Thiazole C2~160
Thiazole C4~125
Thiazole C5~145
tert-Butyl (quaternary)~82
tert-Butyl (methyl)~28
This compound (Predicted)C=O (carbamate)~152
C=O (aldehyde)~185
Thiazole C2~162
Thiazole C4~140
Thiazole C5~120
tert-Butyl (quaternary)~82
tert-Butyl (methyl)~28
Table 3: Infrared (IR) Spectroscopic Data
Compound Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
tert-Butyl 5-formylthiazol-2-ylcarbamateN-H (carbamate)Stretch3200-3400
C-H (aldehyde)Stretch2800-2900, 2700-2800
C=O (carbamate)Stretch1700-1730
C=O (aldehyde)Stretch1680-1700
C=N (thiazole)Stretch1500-1600
This compound (Predicted)N-H (carbamate)Stretch3200-3400
C-H (aldehyde)Stretch2800-2900, 2700-2800
C=O (carbamate)Stretch1700-1730
C=O (aldehyde)Stretch1680-1700
C=N (thiazole)Stretch1500-1600
Table 4: Mass Spectrometry Data
Compound Ionization Mode [M+H]⁺ (m/z)
tert-Butyl 5-formylthiazol-2-ylcarbamateESI+229.0641
tert-butyl N-(5-formyl-1,3-thiazol-4-yl)carbamate (Isomer)ESI+ (Predicted)229.0641

Comparative Analysis of Spectroscopic Features

The key to distinguishing between the 4-formyl and 5-formyl isomers lies in the subtle yet significant differences in their NMR spectra, arising from the distinct electronic environments of the thiazole ring protons and carbons.

¹H NMR Spectroscopy:

  • Thiazole Proton: In the 5-formyl isomer, the lone proton on the thiazole ring is at the C4 position. The electron-withdrawing formyl group at the adjacent C5 position deshields this proton, resulting in a downfield chemical shift (around 8.0 ppm). For the 4-formyl isomer, the thiazole proton is at the C5 position. The formyl group at C4 will also exert an electron-withdrawing effect, but the relative deshielding compared to the 5-formyl isomer is expected to be different, likely resulting in a slightly more upfield chemical shift (predicted around 7.5-7.8 ppm).

  • Aldehyde Proton: The chemical shift of the aldehyde proton is also sensitive to its position on the ring. While both are expected in the typical aldehyde region (9-10 ppm), slight variations can be anticipated due to differences in the overall electron density of the thiazole ring.

¹³C NMR Spectroscopy:

  • Thiazole Carbons: The chemical shifts of the thiazole ring carbons are highly informative. In the 5-formyl isomer, the C5 carbon directly attached to the electron-withdrawing formyl group will be significantly deshielded (around 145 ppm), while the C4 carbon will be more shielded (around 125 ppm). Conversely, in the 4-formyl isomer, the C4 carbon will be the more deshielded carbon (predicted around 140 ppm), and the C5 carbon will be more shielded (predicted around 120 ppm). The C2 carbon, being adjacent to the carbamate group, will have a similar chemical shift in both isomers.

Infrared Spectroscopy:

The IR spectra of both isomers are expected to be very similar, as they contain the same functional groups. The characteristic absorption bands for the N-H stretch of the carbamate, the C-H stretches of the aldehyde, and the two distinct C=O stretches (carbamate and aldehyde) will be present in both spectra. While minor shifts in the frequencies of these vibrations might occur due to the different substitution patterns, these are often too subtle for definitive isomer differentiation without authentic reference spectra.

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) will confirm the elemental composition of both isomers, which are identical. The fragmentation patterns in techniques like electron ionization (EI) mass spectrometry may show subtle differences, but these are often complex and may not provide a straightforward method for distinguishing the isomers without detailed fragmentation studies.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified thiazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence should be used. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (1024 or more) to compensate for the lower natural abundance of ¹³C.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6-0.7 mL Deuterated Solvent add_tms Add TMS as Internal Standard dissolve->add_tms h1_nmr Acquire ¹H NMR Spectrum (400 MHz, 16-64 scans) add_tms->h1_nmr Transfer to NMR Tube c13_nmr Acquire ¹³C NMR Spectrum (Proton-Decoupled, ≥1024 scans) h1_nmr->c13_nmr process Process Spectra (Fourier Transform, Phasing, Baseline Correction) c13_nmr->process analyze Analyze Chemical Shifts, Multiplicities, and Coupling Constants process->analyze

Caption: General workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Ensure the ATR crystal is clean before sample application.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the sample on the ATR crystal and apply pressure to ensure good contact. Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16-32 scans is usually sufficient.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

ftir_workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis clean_atr Clean ATR Crystal background Record Background Spectrum clean_atr->background place_sample Place Sample on ATR Crystal background->place_sample acquire_spectrum Acquire Spectrum (4000-400 cm⁻¹, 16-32 scans) place_sample->acquire_spectrum process Ratio against Background acquire_spectrum->process analyze Identify Characteristic Absorption Bands process->analyze

Caption: Workflow for FT-IR spectroscopic analysis using an ATR accessory.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Set the mass range to be wide enough to include the expected molecular ion.

  • Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.

Conclusion

The definitive differentiation between this compound and its 5-formyl isomer relies heavily on a careful analysis of their ¹H and ¹³C NMR spectra. The distinct chemical shifts of the thiazole ring protons and carbons provide unambiguous markers for the position of the formyl group. While IR and MS are essential for confirming the presence of functional groups and the overall molecular formula, NMR spectroscopy remains the most powerful tool for distinguishing these closely related isomers. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers engaged in the synthesis and characterization of novel thiazole derivatives.

Validating the Efficacy of Thiazole-Based Compounds: A Comparative Guide to Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of biological activity is a critical step in the journey of discovering and developing novel thiazole-based therapeutics. This guide provides a comparative overview of common biological assays, presenting supporting experimental data and detailed protocols to aid in the rigorous assessment of these promising compounds.

Thiazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The versatile nature of the thiazole scaffold allows for diverse chemical modifications, leading to a wide array of bioactive molecules.[3][4] This guide focuses on the crucial assays used to validate the biological activity of these compounds, with a particular emphasis on anticancer and antimicrobial applications.

Comparative Performance of Thiazole-Based Compounds

The efficacy of thiazole-based compounds is typically quantified by metrics such as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. The following tables summarize the in vitro activity of selected thiazole derivatives against various cancer cell lines and microbial strains, providing a benchmark for comparison.

Table 1: Anticancer Activity of Selected Thiazole-Based Compounds

CompoundCancer Cell LineAssayIC50 (µM)Reference
Compound 4c MCF-7 (Breast)MTT2.57 ± 0.16[5]
HepG2 (Liver)MTT7.26 ± 0.44[5]
Compound 11c HepG-2 (Liver)MTT~4 µg/mL[6]
MCF-7 (Breast)MTT~3 µg/mL[6]
HCT-116 (Colorectal)MTT~7 µg/mL[6]
Compound 6g HepG-2 (Liver)MTT~7 µg/mL[6]
MCF-7 (Breast)MTT~4 µg/mL[6]
HCT-116 (Colorectal)MTT~12 µg/mL[6]
Compound 3b PI3KαEnzyme Assay0.086 ± 0.005[7]
mTOREnzyme Assay0.221 ± 0.014[7]
Compounds 8j & 8m HepG2 (Liver)hLDHA Inhibition7.90 and 5.15[4]
Compounds 2b, 2c, 2f, 2m A549 (Lung)Cytotoxicity AssayMore potent than cisplatin (IC50: 12.65 µg/mL)[8]

Table 2: Antimicrobial Activity of Selected Thiazole-Based Compounds

CompoundMicrobial StrainAssayMIC (µg/mL)Reference
Compound 3e Candida kruseiBroth Microdilution31.25[9]
L1 Bacterial StrainsBroth Microdilution> 1024 (most strains), 128 (S. aureus)[10]
Compound 7c Various BacteriaTube DilutionSignificant Activity[11]
Compound 4b Acanthamoeba polyphagaAntiamoebic AssayComparable to Chlorhexidine[12]

Key Biological Assays and Experimental Protocols

The selection of an appropriate biological assay is paramount for accurately determining the therapeutic potential of thiazole-based compounds. The following sections detail the methodologies for commonly employed assays.

Anticancer Activity Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[3]

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the thiazole-based compounds in the culture medium.[3] The final concentration of the solvent (e.g., DMSO) should typically not exceed 0.5%.[14] Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[3] Include untreated cells as a negative control and a known anticancer drug as a positive control.[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.[15]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.[3]

Antimicrobial Activity Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Experimental Protocol:

  • Stock Solution Preparation: Dissolve the thiazole-based compounds in a suitable solvent like DMSO to create a stock solution.[10]

  • Serial Dilution: Perform serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[10]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.[10]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.[10]

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).[3]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]

Visualizing Molecular Mechanisms and Workflows

Understanding the mechanism of action of thiazole-based compounds often involves elucidating their effects on cellular signaling pathways. Furthermore, a clear visual representation of the experimental workflow can enhance reproducibility.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Many thiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[7][14]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Thiazole Thiazole-based Inhibitor Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole-based compounds.

Experimental Workflow for MTT Assay

A standardized workflow is essential for obtaining reliable and reproducible results from the MTT assay.

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with Thiazole Compounds (Serial Dilutions) incubate1->treat incubate2 Incubate 24-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: A typical experimental workflow for determining cytotoxicity using the MTT assay.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Formylthiazole Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust analytical characterization of formylthiazoles, a class of heterocyclic compounds with significant potential in medicinal chemistry, is fundamental to ensuring data integrity throughout the drug development lifecycle. The selection and validation of appropriate analytical methods are critical for accurate quantification, impurity profiling, and stability testing. This guide provides an objective comparison of commonly employed analytical techniques for the characterization of formylthiazoles, supported by representative experimental data and detailed methodologies.

Comparative Overview of Analytical Methods

The choice of an analytical method for formylthiazole characterization is dictated by the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation of unknown impurities, or routine quality control. High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are three powerful and complementary techniques.

ParameterHPLC-UVGC-MSNMR Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation of volatile and thermally stable compounds in a gaseous mobile phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.
Primary Application Quantitative analysis (assay and purity), stability testing.Identification and quantification of volatile impurities, and analysis of thermally stable formylthiazoles.Unambiguous structure elucidation of the parent compound, impurities, and degradation products.
Sample Requirements Soluble in a suitable mobile phase.Volatile and thermally stable; derivatization may be required for non-volatile compounds.Higher concentration required compared to chromatographic methods.
Sensitivity Good (typically µg/mL to ng/mL).Excellent (typically pg/mL to fg/mL).Lower sensitivity.
Specificity Moderate to high, dependent on chromatographic resolution.High, based on both retention time and mass fragmentation pattern.Very high, provides detailed structural information.
Throughput High, suitable for routine analysis.Moderate to high.Low, generally not used for high-throughput screening.
Cost Relatively low.Moderate.High.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical procedure. The following sections provide representative protocols for the analysis of a model formylthiazole compound.

Method 1: Stability-Indicating HPLC-UV Method

This method is designed for the quantification of a formylthiazole drug substance and the separation of its degradation products.

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV spectrum of the specific formylthiazole (typically in the range of 250-320 nm).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the formylthiazole reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter.

Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[1][2] These studies involve subjecting the formylthiazole to various stress conditions to generate potential degradation products.[3][4]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[2]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[2]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[3]

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for a specified duration.[3]

Method 2: GC-MS for Volatile Impurity Profiling

This method is suitable for the identification and quantification of volatile impurities in a formylthiazole sample.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min, and hold for 5 min.

  • Injection Mode: Splitless.

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Scan Range: m/z 40-500.

Sample Preparation:

  • Dissolve the formylthiazole sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • If the formylthiazole itself is not sufficiently volatile, derivatization (e.g., silylation) may be necessary.

Method 3: NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is the definitive technique for the structural confirmation of formylthiazoles and the identification of unknown impurities or degradation products.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Parameters:

  • Solvent: Deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).

  • Experiments:

    • 1D NMR: ¹H and ¹³C NMR for basic structural information.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for establishing the connectivity of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Sample Preparation:

  • Dissolve an appropriate amount of the purified compound (typically 1-10 mg) in the deuterated solvent.

Cross-Validation Workflow

Cross-validation ensures that different analytical methods provide comparable and reliable results.[5] A logical workflow for the analytical characterization and cross-validation of formylthiazoles is presented below.

CrossValidationWorkflow cluster_0 Initial Characterization cluster_1 Stability Assessment cluster_2 Impurity Identification cluster_3 Cross-Validation start Formylthiazole Sample hplc_uv_quant HPLC-UV for Quantification & Purity start->hplc_uv_quant gc_ms_volatile GC-MS for Volatile Impurities start->gc_ms_volatile forced_degradation Forced Degradation Studies hplc_uv_quant->forced_degradation stability_hplc Stability-Indicating HPLC-UV forced_degradation->stability_hplc lc_ms_id LC-MS for Impurity Identification stability_hplc->lc_ms_id Degradation Products > Threshold cross_val_start Select Key Samples stability_hplc->cross_val_start nmr_elucidation NMR for Structural Elucidation lc_ms_id->nmr_elucidation Isolate Impurity hplc_analysis Analyze by HPLC-UV cross_val_start->hplc_analysis gc_ms_analysis Analyze by GC-MS (if applicable) cross_val_start->gc_ms_analysis compare_results Compare Results hplc_analysis->compare_results gc_ms_analysis->compare_results report Final Report compare_results->report

Analytical Characterization and Cross-Validation Workflow

Conclusion

The selection of an appropriate analytical method for the characterization of formylthiazoles is a critical decision in the drug development process. HPLC-UV is a robust and widely accessible technique for routine quantification and stability testing. GC-MS offers high sensitivity for the analysis of volatile impurities. NMR spectroscopy provides unparalleled detail for definitive structural elucidation. A comprehensive analytical strategy will often employ a combination of these techniques, and a rigorous cross-validation process is essential to ensure the generation of reliable and consistent data, ultimately supporting the development of safe and effective pharmaceuticals.

References

New Antimicrobial Thiazoles Demonstrate Promising Efficacy Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel thiazole-based compounds reveals significant antimicrobial activity, in some cases exceeding that of established antibiotics, against key Gram-positive and Gram-negative bacteria. These findings underscore the potential of thiazole derivatives as a new frontier in the fight against antimicrobial resistance.

Researchers, scientists, and drug development professionals are continually seeking new chemical entities that can effectively combat the growing threat of drug-resistant pathogens. Thiazole-based compounds have emerged as a promising class of antimicrobials due to their diverse biological activities. This guide provides an objective comparison of the efficacy of new antimicrobial thiazoles against standard antibiotics, supported by experimental data and detailed methodologies.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various new thiazole derivatives compared to standard antibiotics against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).

CompoundTest OrganismMIC (µg/mL)Standard AntibioticTest OrganismMIC (µg/mL)Reference
Thiazole Derivative 12S. aureus125-150OfloxacinS. aureus10
Thiazole Derivative 12E. coli125-150OfloxacinE. coli10
Benzo[d]thiazole 13S. aureus (MRSA)50-75OfloxacinS. aureus (MRSA)10
Benzo[d]thiazole 14E. coli50-75OfloxacinE. coli10
Thiazole-Quinolinium 4a4S. aureus (MRSA)1-32MethicillinS. aureus (MRSA)>100
Thiazole-Quinolinium 4b4S. aureus (MRSA)1-32MethicillinS. aureus (MRSA)>100
Compound 3S. aureus0.23-0.70AmpicillinS. aureus-
Compound 3E. coli0.23-0.70AmpicillinE. coli-
Compound 8gS. aureus1MetronidazoleS. aureus32-64

Mechanism of Action: A Look into Thiazole's Antimicrobial Strategy

Several mechanisms of action have been proposed for the antimicrobial effects of thiazole derivatives. One notable pathway involves the inhibition of bacterial cell division by targeting the FtsZ protein. FtsZ is a crucial protein that forms the Z-ring, a structure essential for bacterial cytokinesis. By interfering with FtsZ polymerization, certain thiazole compounds can effectively halt bacterial replication. Another identified mechanism is the inhibition of DNA gyrase, an enzyme vital for bacterial DNA replication.

antimicrobial_thiazole_moa cluster_bacterium Bacterial Cell Thiazole_Derivative Antimicrobial Thiazole Derivative FtsZ_Polymerization FtsZ Polymerization Thiazole_Derivative->FtsZ_Polymerization Inhibits FtsZ_Monomers FtsZ Monomers FtsZ_Monomers->FtsZ_Polymerization Z_Ring_Formation Z-Ring Formation FtsZ_Polymerization->Z_Ring_Formation Cell_Division_Inhibition Inhibition of Cell Division Z_Ring_Formation->Cell_Division_Inhibition Leads to Bacterial_Cell_Death Bacterial Cell Death Cell_Division_Inhibition->Bacterial_Cell_Death

Caption: Mechanism of action of certain antimicrobial thiazoles via inhibition of FtsZ polymerization.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

  • Preparation of Antimicrobial Stock Solutions: The thiazole compounds and standard antibiotics are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

  • Preparation of Microtiter Plates: A series of twofold dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. This creates a gradient of drug concentrations.

  • Inoculum Preparation: The test bacteria (S. aureus, E. coli, etc.) are cultured in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then diluted to a final inoculum concentration of 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.

broth_microdilution_workflow Start Start Prepare_Antimicrobial_Dilutions Prepare Serial Dilutions of Antimicrobial Agents in 96-Well Plate Start->Prepare_Antimicrobial_Dilutions Prepare_Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Bacterial_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Prepare_Antimicrobial_Dilutions->Inoculate_Plate Prepare_Bacterial_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (35-37°C, 16-20h) Inoculate_Plate->Incubate_Plate Read_Results Determine MIC (Lowest Concentration with No Visible Growth) Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

  • Inoculum Preparation: A bacterial inoculum is prepared to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the new thiazole compounds or standard antibiotics are placed on the surface of the inoculated agar plate.

  • Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.

  • Measurement of Zones of Inhibition: After incubation, the diameter of the clear zone of no bacterial growth around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the antimicrobial agent.

Conclusion

The data presented in this guide highlights the significant potential of novel thiazole derivatives as effective antimicrobial agents. Several of the newly synthesized compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. Further research and clinical evaluation are warranted to fully explore the therapeutic potential of this promising class of compounds. The detailed experimental protocols provided herein serve as a resource for researchers to conduct comparable and reproducible efficacy studies.

Comparative Docking Analysis of Thiazole-Based Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico docking performance of various thiazole-containing compounds, which share a common structural scaffold with Tert-butyl 4-formylthiazol-2-ylcarbamate. The data presented herein is collated from multiple studies and focuses on the binding affinities and interaction patterns of these compounds with protein targets implicated in cancer and infectious diseases. This comparative analysis aims to inform structure-activity relationship (SAR) studies and guide the design of novel, potent, and selective therapeutic agents.

Comparative Docking Performance

The following table summarizes the docking performance of various thiazole derivatives against their respective biological targets. The docking scores, typically represented as binding energies (in kcal/mol) or other scoring functions (e.g., MolDock Score), indicate the predicted affinity of the ligand for the protein's binding site. Lower binding energy values and higher scores generally suggest more favorable interactions.[1]

Compound SeriesTarget ProteinPDB IDRepresentative AnalogDocking Score (Unit)Key Interacting ResiduesReference
Thiazole CarboxamidesCyclooxygenase-2 (COX-2)5KIRCompound 2b-8.5 (kcal/mol)Arg120, Tyr355, Ser530F. Al-Mfarij, et al. (2023)
Thiazole-based ThiazolidinonesE. coli MurB1KZNCompound 2j-6.8 (kcal/mol)Not specifiedN.D. Bhoge, et al. (2024)
N-substituted ThiazolesFabH Inhibitor3iL9Compound S7-144.236 (MolDock Score)Not specifiedP. Kumar, et al. (2021)
Thiazole-SulfonamidesAcetylcholinesterase (AChE)4EY7Compound 1-10.2 (kcal/mol)Tyr72, Asp74, Tyr124, Trp286, Tyr341A. H. Aly, et al. (2023)
Thiazole-based ThiosemicarbazonesRab7bNot SpecifiedCompound 9Not specifiedNot specifiedA. A. El-Sayed, et al. (2021)

Experimental Protocols: Molecular Docking

The in-silico molecular docking studies cited in this guide generally follow a standardized workflow to predict the binding orientation and affinity of a ligand to a protein target. While specific parameters may vary between studies, the core methodology remains consistent.

General Docking Protocol:
  • Protein Preparation: The three-dimensional structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is then prepared for docking by removing water molecules and any existing ligands, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the thiazole derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed on the ligand structures to obtain a stable conformation.

  • Grid Generation: A binding site on the protein is defined, typically centered around the location of a known co-crystallized ligand or a predicted active site. A grid box is generated to encompass this binding site, defining the search space for the docking algorithm.

  • Molecular Docking: Docking is performed using specialized software such as AutoDock, Molegro Virtual Docker, or the GLIDE module of the Schrödinger Suite. The software systematically samples different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose using a scoring function.

  • Analysis of Results: The resulting docked poses are analyzed based on their docking scores and binding interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the protein's active site. The pose with the most favorable score and interactions is considered the most likely binding mode.

Visualizing the Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking study, from initial setup to final analysis.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein Preparation Protein Preparation Grid Generation Grid Generation Protein Preparation->Grid Generation Ligand Preparation Ligand Preparation Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking Grid Generation->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Interaction Analysis Interaction Analysis Pose Analysis->Interaction Analysis

A generalized workflow for in-silico molecular docking studies.

Target Signaling Pathway Example: PI3K/Akt/mTOR

Several of the reviewed thiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and survival. The diagram below illustrates the central role of PI3K and mTOR in this pathway, highlighting them as key therapeutic targets.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.

References

Comparative Guide to the Synthesis and Purification of Tert-butyl 4-formylthiazol-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic and purification methodologies for Tert-butyl 4-formylthiazol-2-ylcarbamate, a key intermediate in the development of various pharmaceutical compounds. The reproducibility of the synthesis and the efficiency of the purification are critical factors for its successful application in drug discovery and development. This document outlines two potential synthetic routes and discusses the challenges and considerations for obtaining this compound in high purity.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of a reactive aldehyde group and a protected amine on the thiazole core allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of complex molecules with potential therapeutic activities. However, the synthesis and purification of this compound can be challenging, with reproducibility being a significant concern. This guide aims to provide a clear comparison of viable methods to address these challenges.

Synthetic Approaches: A Comparative Overview

Two primary synthetic strategies are proposed and compared here:

  • Route A: Multi-step Synthesis from a Pre-formed Thiazole Core. This approach involves the initial synthesis of a 2-aminothiazole derivative, followed by protection of the amino group and subsequent functional group manipulation to introduce the formyl group.

  • Route B: Alternative Synthesis via Weinreb Amide. This strategy focuses on the construction of a suitable precursor, a Weinreb amide, which can then be selectively reduced to the desired aldehyde.

A detailed breakdown of these routes is presented below, including experimental protocols and a discussion of their respective advantages and disadvantages.

Table 1: Comparison of Synthetic Routes
ParameterRoute A: Multi-step Synthesis from Pre-formed ThiazoleRoute B: Alternative Synthesis via Weinreb Amide
Starting Materials Ethyl 2-aminothiazole-4-carboxylate, Di-tert-butyl dicarbonate2-(tert-Butoxycarbonylamino)thiazole-4-carboxylic acid, N,O-Dimethylhydroxylamine
Key Reactions Boc Protection, Ester Reduction, Alcohol OxidationWeinreb Amide Formation, DIBAL-H Reduction
Number of Steps 32
Potential Yield Moderate to GoodGood to High
Scalability ModeratePotentially higher
Key Challenges Over-oxidation in the final step, purification of the intermediate alcoholHandling of organometallic reagents (DIBAL-H), anhydrous conditions required
Reproducibility Can be variable depending on the oxidation stepGenerally more reproducible if conditions are strictly controlled

Experimental Protocols

Route A: Multi-step Synthesis from a Pre-formed Thiazole Core

This route is a plausible pathway based on established organic chemistry transformations.

Step 1: Synthesis of Ethyl 2-(tert-butoxycarbonylamino)thiazole-4-carboxylate

To a solution of ethyl 2-aminothiazole-4-carboxylate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), is added di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the Boc-protected ester.

Step 2: Reduction of the Ester to (2-(tert-Butoxycarbonylamino)thiazol-4-yl)methanol

The purified ester from Step 1 is dissolved in an anhydrous solvent like THF or dichloromethane (DCM) and cooled to 0 °C under an inert atmosphere. A reducing agent such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) (2-3 equivalents) is added portion-wise. The reaction is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is carefully quenched with water and a solution of sodium hydroxide. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude alcohol, which can be purified by column chromatography.

Step 3: Oxidation of the Alcohol to this compound

The alcohol from Step 2 is dissolved in a suitable solvent like DCM. An oxidizing agent such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) (1.5 equivalents) is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is filtered through a pad of celite and washed with DCM. The filtrate is concentrated, and the crude aldehyde is purified by flash column chromatography on silica gel.

Route B: Alternative Synthesis via Weinreb Amide

This route offers a more direct approach to the aldehyde functionality.

Step 1: Synthesis of Tert-butyl 4-(methoxy(methyl)carbamoyl)thiazol-2-ylcarbamate (Weinreb Amide)

2-(tert-Butoxycarbonylamino)thiazole-4-carboxylic acid (1 equivalent) is dissolved in a suitable solvent like DCM or DMF. A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) are added, followed by N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents). The reaction mixture is stirred at room temperature until completion. The reaction is then worked up by washing with aqueous solutions to remove the coupling byproducts. The organic layer is dried and concentrated to give the crude Weinreb amide, which can be purified by column chromatography.

Step 2: Reduction of the Weinreb Amide to this compound

The purified Weinreb amide from Step 1 is dissolved in an anhydrous solvent such as THF and cooled to -78 °C under an inert atmosphere. A solution of diisobutylaluminium hydride (DIBAL-H) (1.5 equivalents) in an appropriate solvent is added dropwise. The reaction is stirred at -78 °C for a specified time. The reaction is then quenched at low temperature with a suitable reagent, such as methanol or a saturated solution of Rochelle's salt. The mixture is allowed to warm to room temperature and then extracted with an organic solvent. The combined organic layers are dried, concentrated, and the resulting crude aldehyde is purified by column chromatography.

Purification Challenges and Strategies

The purification of this compound can be challenging due to its polarity and potential instability.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A careful selection of the eluent system is crucial for good separation. A gradient of ethyl acetate in hexanes is often a good starting point.

  • TLC Monitoring: Close monitoring of the fractions by Thin Layer Chromatography (TLC) is essential to identify the fractions containing the pure product.

  • Product Instability: Aldehydes can be susceptible to oxidation or other side reactions. It is advisable to handle the purified product under an inert atmosphere and store it at low temperatures.

Table 2: Recommended Purification Parameters
ParameterRecommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)
Detection UV light (254 nm) and/or a potassium permanganate stain
Post-Purification Handling Store under an inert atmosphere (Nitrogen or Argon) at ≤ 4°C

Reproducibility Considerations

The reproducibility of both synthetic routes is highly dependent on the careful control of reaction conditions.

  • For Route A: The oxidation step is often the most critical for reproducibility. The choice of oxidizing agent and strict control of reaction time and temperature are paramount to avoid over-oxidation to the carboxylic acid.

  • For Route B: The use of the organometallic reagent DIBAL-H requires strictly anhydrous conditions. Any moisture will consume the reagent and lead to lower yields and inconsistent results. The temperature of the reaction must also be carefully maintained at -78 °C.

Visualizing the Workflow

To better illustrate the proposed synthetic pathways, the following diagrams are provided.

Synthesis_Workflow cluster_route_a Route A cluster_route_b Route B A1 Ethyl 2-aminothiazole- 4-carboxylate A2 Boc Protection A1->A2 A3 Ethyl 2-(Boc-amino)thiazole- 4-carboxylate A2->A3 A4 Ester Reduction A3->A4 A5 (2-(Boc-amino)thiazol-4-yl)methanol A4->A5 A6 Alcohol Oxidation A5->A6 A7 Tert-butyl 4-formylthiazol- 2-ylcarbamate A6->A7 B1 2-(Boc-amino)thiazole- 4-carboxylic acid B2 Weinreb Amide Formation B1->B2 B3 Weinreb Amide Intermediate B2->B3 B4 DIBAL-H Reduction B3->B4 B5 Tert-butyl 4-formylthiazol- 2-ylcarbamate B4->B5

Figure 1: Comparative workflow of the two proposed synthetic routes for this compound.

Purification_Workflow start Crude Product dissolve Dissolve in minimal solvent start->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate in vacuo combine->concentrate end Pure Product concentrate->end

Figure 2: General workflow for the purification of this compound by column chromatography.

Conclusion

The synthesis and purification of this compound require careful consideration of the synthetic route and rigorous control over experimental conditions to ensure reproducibility and high purity. Route B, via the Weinreb amide, appears to be a more direct and potentially more reproducible method, provided that anhydrous conditions are strictly maintained. Route A offers a more classical approach but may present challenges in the final oxidation step. The purification of the final product is a critical step that demands careful execution of column chromatography to obtain material of sufficient quality for downstream applications in drug discovery and development. Researchers should carefully evaluate the available resources and expertise when selecting the most appropriate method.

Safety Operating Guide

Proper Disposal of Tert-butyl 4-formylthiazol-2-ylcarbamate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensure laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of tert-butyl 4-formylthiazol-2-ylcarbamate, a compound that requires careful management due to its potential hazards.

I. Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its associated hazards. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment must be worn at all times.

Table 1: Required Personal Protective Equipment (PPE)

Equipment Specification
Eye ProtectionSafety glasses with side-shields or goggles.
Hand ProtectionProtective gloves (e.g., nitrile rubber).
Body ProtectionLong-sleeved laboratory coat.
Respiratory ProtectionUse only in a well-ventilated area. If dust is generated, a respirator may be necessary.

II. Step-by-Step Disposal Procedure

The primary disposal route for this compound is through an approved waste disposal plant.[1] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Carefully transfer any unwanted this compound solid into a designated and clearly labeled waste container.

    • If the compound is in a solution, it should also be collected in a labeled container for liquid chemical waste. Do not mix with incompatible wastes.

  • Container Labeling:

    • The waste container must be clearly labeled with the full chemical name: "this compound".

    • Include appropriate hazard symbols (e.g., irritant).

    • Indicate the approximate quantity of waste.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • Keep the container tightly closed.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide them with the necessary information about the chemical from the Safety Data Sheet (SDS).

III. Emergency Procedures

In case of a spill or accidental exposure, follow these procedures:

  • Spill:

    • Evacuate the area if necessary.

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable disposal container.[1]

    • Clean the spill area thoroughly.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

    • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

    • If swallowed: Immediately call a poison center or doctor.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Unwanted This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Labeled Waste Container ppe->collect store Store in Designated Chemical Waste Area collect->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Dispose via Approved Waste Disposal Plant contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Tert-butyl 4-formylthiazol-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols and logistical information for Tert-butyl 4-formylthiazol-2-ylcarbamate, ensuring a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Hand Protection Wear appropriate protective gloves to prevent skin exposure.
Body Protection Wear appropriate protective clothing to prevent skin exposure.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or when dusts are generated. Recommended filter type is P3.[1]

Hazard Identification and First Aid

Hazard Statements:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements & First Aid:

SituationPrecautionary Statement / First Aid Measure
If on Skin Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
If Swallowed Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person.

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin, eyes, and personal clothing.

  • Wash hands thoroughly after handling.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Use only outdoors or in a well-ventilated area.

  • Store in a well-ventilated place. Keep container tightly closed.

  • Store locked up.

Spill Protocol: In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.

  • Absorb: Use inert material to absorb the spill.

  • Collect: Sweep up the absorbed material and place it into a suitable, closed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan:

  • Solid Waste: The compound itself and any contaminated materials (e.g., gloves, absorbent paper) should be collected in a designated, labeled, and sealed container for hazardous waste.

  • Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can be disposed of as regular waste.

  • Consult Regulations: Always consult local, state, and federal regulations for hazardous waste disposal to ensure full compliance.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare work area in a ventilated fume hood prep_ppe->prep_setup handling_weigh Weigh the required amount of the compound prep_setup->handling_weigh handling_dissolve Dissolve in an appropriate solvent handling_weigh->handling_dissolve handling_reaction Perform the experimental procedure handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate glassware and work surfaces handling_reaction->cleanup_decontaminate cleanup_dispose_solid Dispose of solid waste in a labeled hazardous waste container cleanup_decontaminate->cleanup_dispose_solid cleanup_dispose_liquid Dispose of liquid waste according to protocol cleanup_dispose_solid->cleanup_dispose_liquid cleanup_remove_ppe Doff PPE and wash hands thoroughly cleanup_dispose_liquid->cleanup_remove_ppe

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.